5-Hydroxy-4,4-dimethylpentanoic acid
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
5-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)4-3-6(9)10/h8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
RAFJTJDWOLSPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Process Optimization of 5-Hydroxy-4,4-dimethylpentanoic Acid: A Strategic Guide
Executive Summary & Context
5-Hydroxy-4,4-dimethylpentanoic acid is a highly specialized aliphatic building block, serving as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is utilized in the design of orally absorbed, esterase-cleavable prodrugs for antibiotics such as aztreonam[1]. The fundamental physicochemical properties of this compound dictate its behavior in solution, particularly its propensity to form cyclic structures[2].
Due to the gem-dimethyl group at the C4 position, synthesizing this molecule presents unique steric challenges. Industrial applications frequently bypass unstable acyclic intermediates by utilizing its thermodynamic sink—the delta-lactone equivalent, 5,5-dimethyltetrahydro-2H-pyran-2-one—as a stable, purifiable precursor[3]. This whitepaper outlines a field-proven, highly scalable synthetic pathway that leverages this lactonization equilibrium to achieve high-purity yields without the need for chromatographic separation[4].
Mechanistic Rationale & Retrosynthetic Strategy
A novice approach to synthesizing the C5 backbone might involve the direct SN2 alkylation of a malonate enolate with a protected 3-bromo-2,2-dimethyl-1-propanol. However, the adjacent quaternary carbon (C4) creates a neopentyl-like steric shield, rendering backside SN2 attack kinetically forbidden.
To bypass this steric barrier, our retrosynthetic strategy relies on a bottom-up construction via Horner-Wadsworth-Emmons (HWE) olefination. By starting with the inexpensive and commercially available hydroxypivaldehyde (3-hydroxy-2,2-dimethylpropanal), we can efficiently extend the carbon chain. Subsequent catalytic hydrogenation and a carefully orchestrated deprotection/lactonization sequence yield the target compound.
Retrosynthetic disconnection of 5-Hydroxy-4,4-dimethylpentanoic acid via a lactone intermediate.
Quantitative Data & Reagent Matrix
The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.
| Reagent / Intermediate | MW ( g/mol ) | Equivalents | Mass / Vol | Function in Synthesis |
| Hydroxypivaldehyde | 102.13 | 1.00 | 10.21 g | Primary Starting Material |
| TBSCl | 150.73 | 1.10 | 16.58 g | Hydroxyl Protecting Group |
| Imidazole | 68.08 | 2.00 | 13.62 g | Acid Scavenger / Catalyst |
| Triethyl phosphonoacetate | 224.20 | 1.20 | 26.90 g | HWE Olefination Reagent |
| NaH (60% in mineral oil) | 24.00 | 1.20 | 4.80 g | Base for Ylide Generation |
| Pd/C (10% w/w) | N/A | 0.05 (wt) | 1.00 g | Hydrogenation Catalyst |
| LiOH·H₂O | 41.96 | 2.00 | 8.39 g | Ester Saponification Base |
| NaOH (1.0 M Aqueous) | 40.00 | 1.00 | 100.0 mL | Lactone Ring-Opening Base |
Experimental Workflows (Self-Validating Protocols)
The workflow is designed to be self-validating. Rather than relying on standard fluoride sources (e.g., TBAF) for silyl deprotection—which introduces tetrabutylammonium salts that are notoriously difficult to purge—this protocol leverages a one-pot acidic cyclization.
Five-step experimental workflow from hydroxypivaldehyde to the target hydroxy acid.
Phase 1: Silyl Protection
-
Dissolve hydroxypivaldehyde (10.21 g, 100 mmol) and imidazole (13.62 g, 200 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.
-
Cool the solution to 0 °C and add TBSCl (16.58 g, 110 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Quench a 0.1 mL aliquot in water/EtOAc. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar aldehyde.
-
Extract with hexanes, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanal.
Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination
-
Suspend NaH (4.80 g, 60% dispersion, 120 mmol) in anhydrous THF (100 mL) at 0 °C.
-
Add triethyl phosphonoacetate (26.90 g, 120 mmol) dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.
-
Add the TBS-protected aldehyde from Phase 1 dissolved in THF (20 mL) dropwise.
-
Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NH₄Cl.
-
Extract with EtOAc, dry, and concentrate. The crude ethyl (E)-5-((tert-butyldimethylsilyl)oxy)-4,4-dimethylpent-2-enoate can be used directly in the next step.
Phase 3: Catalytic Hydrogenation
-
Dissolve the crude alkene in absolute ethanol (100 mL).
-
Add 10% Pd/C (1.00 g). Purge the flask with argon, then backfill with H₂ gas via a balloon.
-
Stir vigorously at room temperature for 4 hours.
-
Validation: ¹H NMR of an aliquot should show the disappearance of the olefinic protons at δ 5.8 and 6.9 ppm.
-
Filter the suspension through a pad of Celite to remove the palladium catalyst and concentrate the filtrate.
Phase 4: Global Deprotection & Lactonization (Chromatography-Free Purification)
Causality Insight: Acidic environments quantitatively cleave primary TBS ethers and thermodynamically drive the cyclization of the resulting hydroxy acid into a delta-lactone[5]. The lactone is uncharged and highly stable, allowing for purification by distillation rather than column chromatography.
-
Dissolve the hydrogenated ester in a mixture of THF/MeOH/H₂O (2:1:1, 100 mL). Add LiOH·H₂O (8.39 g, 200 mmol) and stir for 4 hours to hydrolyze the ethyl ester.
-
Instead of isolating the intermediate, add 3M HCl until the pH reaches 1.0. Heat the mixture to 60 °C for 4 hours.
-
Cool to room temperature and extract with dichloromethane (3 × 50 mL).
-
Concentrate the organic layer and purify the residue via vacuum distillation to yield pure 5,5-dimethyltetrahydro-2H-pyran-2-one as a clear oil.
Phase 5: Controlled Ring-Opening
-
To the purified lactone (assume ~10.0 g, ~78 mmol), add exactly 1.0 equivalent of 1.0 M NaOH (aq) (78.0 mL) at room temperature.
-
Stir for 2 hours to achieve complete basic ring-opening, forming the sodium salt of the target acid.
-
Cool the reaction mixture to 0 °C. Carefully titrate with cold 1M KHSO₄ until the pH reaches exactly 5.0.
-
Validation: Immediate extraction with cold ethyl acetate (3 × 50 mL) is critical here. Allowing the acidic solution to sit at room temperature will result in spontaneous re-lactonization.
-
Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield pure 5-hydroxy-4,4-dimethylpentanoic acid.
Analytical Dynamics: The Lactonization Equilibrium
The isolation of 5-hydroxy-4,4-dimethylpentanoic acid requires a deep understanding of its solution-phase dynamics. The molecule exists in a pH-dependent equilibrium with its delta-lactone. Under acidic conditions (pH < 4), the entropic favorability of ring closure drives the equilibrium almost entirely toward 5,5-dimethyltetrahydro-2H-pyran-2-one. Conversely, basic conditions (pH > 8) stabilize the acyclic carboxylate.
pH-dependent equilibrium between acyclic 5-hydroxy-4,4-dimethylpentanoic acid and its lactone.
By exploiting this equilibrium, chemists can seamlessly transition between the highly purifiable lactone state and the biologically active acyclic acid state, ensuring both high yield and exceptional purity for downstream API synthesis.
Sources
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5-Hydroxy-4,4-dimethylpentanoic Acid (CAS 1148130-26-0): Mechanisms, Structural Dynamics, and Application in Self-Immolative Prodrug Design
Executive Summary
In the landscape of modern rational drug design, overcoming poor oral bioavailability often requires sophisticated prodrug strategies. 5-Hydroxy-4,4-dimethylpentanoic acid (CAS 1148130-26-0) has emerged as a critical structural motif in the development of self-immolative linkers. By leveraging precise steric effects, this compound acts as a highly efficient, traceless linker that facilitates the rapid release of active pharmaceutical ingredients (APIs) following enzymatic unmasking. This technical guide explores the physicochemical properties, thermodynamic mechanisms, and field-proven experimental protocols for utilizing this molecule in advanced prodrug development.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 5-hydroxy-4,4-dimethylpentanoic acid in synthetic workflows, one must understand its baseline physicochemical profile. The molecule features a pentanoic acid backbone with a terminal hydroxyl group and, crucially, a gem-dimethyl substitution at the C4 position.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| CAS Registry Number | 1148130-26-0 | Primary identifier for sourcing and patent literature [1]. |
| Molecular Formula | C 7 H 14 O 3 | Confirms mass balance in LC-MS/MS workflows. |
| Molecular Weight | 146.18 g/mol | Monoisotopic mass essential for high-res MS tuning [1]. |
| XLogP3 | 0.6 | Indicates moderate lipophilicity, favorable for linker stability. |
| Topological Polar Surface Area | 57.5 Ų | Influences membrane permeability when incorporated into prodrugs. |
| Key Structural Feature | gem-Dimethyl at C4 | Drives the Thorpe-Ingold effect for rapid intramolecular cyclization. |
The Thermodynamic Lever: The Thorpe-Ingold Effect
The incorporation of the gem-dimethyl group is not a random structural choice; it is a calculated thermodynamic lever. According to the Thorpe-Ingold effect (angle compression), the bulky methyl groups at C4 compress the internal C3-C4-C5 bond angle. This steric repulsion forces the terminal hydroxyl group (C5) and the carbonyl carbon (C1) into closer spatial proximity. Consequently, this drastically lowers the activation entropy ( ΔS‡ ) required for cyclization. When utilized as a prodrug linker, this ensures that the rate-limiting step is the enzymatic cleavage, not the subsequent chemical release of the drug.
Application in Self-Immolative Linkers: The Aztreonam Paradigm
A premier application of 5-hydroxy-4,4-dimethylpentanoic acid is documented in the design of orally absorbed prodrugs for the antibiotic Aztreonam [2]. Aztreonam suffers from ~1% oral bioavailability. To bypass this, researchers conjugated the drug to a self-immolative linker designed to be cleaved by Carboxylesterase 1 (CES1) , an enzyme highly expressed in the human liver and intestine.
Mechanism of Action:
-
The prodrug remains stable in the gastrointestinal tract.
-
Upon absorption, CES1 hydrolyzes the protective ester on the linker.
-
The unmasked 5-hydroxy-4,4-dimethylpentanoyl intermediate undergoes spontaneous, rapid intramolecular lactonization.
-
The cyclization ejects the active Aztreonam and yields 5,5-dimethyltetrahydro-2H-pyran-2-one , which exists in equilibrium with 5-hydroxy-4,4-dimethylpentanoic acid.
Fig 1: CES1-mediated activation and spontaneous lactonization via Thorpe-Ingold effect.
Experimental Methodology: Self-Validating Kinetic Assay
To evaluate the efficacy of a prodrug utilizing the 5-hydroxy-4,4-dimethylpentanoic acid linker, an in vitro kinetic release assay must be performed. As an Application Scientist, I mandate that this protocol be self-validating —meaning we do not just measure the appearance of the drug, but also the stoichiometric appearance of the lactone byproduct to ensure mass balance and rule out off-target side reactions.
Step-by-Step LC-MS/MS Validation Protocol
-
Preparation of Reaction Mixture: Prepare a 100 µM stock of the prodrug in DMSO. Dilute to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) pre-warmed to 37°C. Causality: Physiological pH and temperature are strictly maintained to mimic in vivo conditions and establish a baseline for non-enzymatic background hydrolysis.
-
Enzymatic Initiation: Add purified recombinant human CES1 to a final concentration of 10 µg/mL. Immediately start the timer.
-
Time-Course Sampling & Quenching: At precise intervals (0, 2, 5, 10, 20, and 30 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The ice-cold ACN serves a dual purpose: it instantly denatures the CES1 enzyme to halt hydrolysis, and it precipitates proteins to prevent LC column fouling.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clarified supernatant to LC-MS vials.
-
LC-MS/MS Quantification (The Self-Validating Step): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, simultaneously track three masses:
-
Depletion of the Prodrug.
-
Appearance of the API (e.g., Aztreonam).
-
Appearance of the lactone byproduct (5,5-dimethyltetrahydro-2H-pyran-2-one, m/z 129.09 [M+H] + ). Causality: A 1:1 molar stoichiometric ratio between the released API and the lactone confirms that the self-immolative cyclization is 100% efficient and no intermediate is trapped in a thermodynamic sink.
-
Fig 2: Self-validating LC-MS/MS workflow for assessing prodrug release kinetics and mass balance.
Analytical Validation and Data Interpretation
When executing the protocol above, the kinetic parameters should align with the thermodynamic expectations of the Thorpe-Ingold effect. Table 2 outlines the expected kinetic parameters based on validated literature models [2].
Table 2: Expected Kinetic Parameters of CES1-Mediated Cleavage
| Parameter | Expected Value / Observation | Analytical Method |
| Maximal Release Time ( Tmax ) | 10 – 20 minutes | LC-MS/MS (MRM Mode) |
| Primary Cleavage Enzyme | Carboxylesterase 1 (CES1) | Recombinant Enzyme Assay |
| Linker Byproduct Formed | 5,5-dimethyltetrahydro-2H-pyran-2-one | 1 H NMR / LC-MS |
| Mass Balance Efficiency | >95% stoichiometric conversion | LC-MS/MS Calibration Curves |
If the mass balance falls below 95%, it indicates that the intermediate 5-hydroxy-4,4-dimethylpentanoyl species is either undergoing intermolecular side reactions or the cyclization rate is slower than anticipated, which may require re-evaluating the steric bulk of the gem-dialkyl substitutions.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid." PubChem, [Link].
-
Gordon, E. M., et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2." ACS Medicinal Chemistry Letters, vol. 11, no. 3, 2020, pp. 257-263. [Link].
An In-depth Technical Guide to the Discovery and Isolation of 5-Hydroxy-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway and detailed isolation protocol for 5-Hydroxy-4,4-dimethylpentanoic acid, a molecule of interest for potential applications in medicinal chemistry and materials science. In the absence of a directly documented discovery, this guide proposes a logical and efficient synthetic strategy rooted in fundamental organic chemistry principles. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Detailed step-by-step methodologies for synthesis and purification are presented, supported by quantitative data and visualizations to facilitate practical application in a research and development setting.
Introduction and Scientific Context
5-Hydroxy-4,4-dimethylpentanoic acid is a bifunctional organic molecule characterized by a terminal carboxylic acid and a primary alcohol, with a gem-dimethyl substitution at the C4 position.[1] This structural arrangement imparts specific chemical properties, including hydrophilicity and potential for further chemical modification at its two functional ends. While the specific discovery of this compound is not widely documented in readily available scientific literature, its structure is noted in chemical databases such as PubChem.[1]
The interest in hydroxy fatty acids and their derivatives stems from their diverse biological activities and their utility as building blocks in the synthesis of complex molecules and polymers.[2][3] For instance, certain hydroxy fatty acids are involved in cellular signaling and inflammatory responses.[2][4][5] The gem-dimethyl group in the target molecule is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability or to induce specific conformational preferences in a molecule.
This guide, therefore, serves as a foundational document for researchers seeking to synthesize and study 5-Hydroxy-4,4-dimethylpentanoic acid, providing a scientifically sound pathway from commercially available starting materials to the purified final product.
Proposed Synthetic Pathway: A Rational Approach
A strategic multi-step synthesis is proposed for the preparation of 5-Hydroxy-4,4-dimethylpentanoic acid, commencing from the readily available starting material, 3,3-dimethyl-γ-butyrolactone. This pathway is designed for efficiency and control, ensuring the regioselective formation of the target molecule. The key steps involve a Reformatsky reaction to introduce the acetate unit, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-Hydroxy-4,4-dimethylpentanoic acid.
Step 1: Synthesis of Ethyl 5-hydroxy-4,4-dimethylpentanoate via Reformatsky Reaction
The cornerstone of this synthesis is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[6][7][8] In this step, the lactone ring of 3,3-dimethyl-γ-butyrolactone is opened by an organozinc reagent generated in situ from ethyl bromoacetate and zinc dust. The less reactive nature of the organozinc reagent compared to Grignard reagents prevents unwanted side reactions, making it ideal for this transformation.[6]
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with activated zinc dust (1.2 equivalents) and dry tetrahydrofuran (THF). A solution of 3,3-dimethyl-γ-butyrolactone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in dry THF is prepared and added to the dropping funnel.
-
Initiation and Reaction: A small portion of the lactone/bromoacetate solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a steady reflux.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 5-hydroxy-4,4-dimethylpentanoate.
Step 2: Hydrolysis to 5-Hydroxy-4,4-dimethylpentanoic Acid
The crude ester from the previous step is hydrolyzed under basic conditions to yield the target carboxylic acid. Subsequent acidification protonates the carboxylate salt to give the final product.
Experimental Protocol:
-
Saponification: The crude ethyl 5-hydroxy-4,4-dimethylpentanoate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (2.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Solvent Removal: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
Acidification and Extraction: The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid. The acidified solution is then extracted three times with ethyl acetate.
-
Final Work-up: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 5-Hydroxy-4,4-dimethylpentanoic acid.
Isolation and Purification
The crude product obtained from the synthesis requires purification to remove any unreacted starting materials, byproducts, and residual solvents. A combination of column chromatography and crystallization is proposed for obtaining high-purity 5-Hydroxy-4,4-dimethylpentanoic acid.
Diagram of the Purification Workflow
Caption: A typical workflow for the purification of hydroxy carboxylic acids.
Purification Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.[9][10]
-
Procedure: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the pre-packed silica gel column. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Crystallization:
-
Solvent System: A suitable solvent system for the crystallization of a moderately polar compound like 5-Hydroxy-4,4-dimethylpentanoic acid would be a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).[11][12]
-
Procedure: The purified product from column chromatography is dissolved in a minimum amount of hot ethyl acetate. Hexane is then slowly added until the solution becomes slightly turbid. The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.
-
Quantitative Data and Characterization
The following table summarizes the expected quantitative data for the proposed synthesis and purification of 5-Hydroxy-4,4-dimethylpentanoic acid. The yields are representative of similar reactions found in the literature and may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Notes |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| Yield (Step 1) | 70-85% | Based on analogous Reformatsky reactions. |
| Yield (Step 2) | 85-95% | Hydrolysis is typically a high-yielding reaction. |
| Overall Yield | 60-80% | |
| Purity (after chromatography) | >95% | Determined by ¹H NMR and GC-MS. |
| Purity (after crystallization) | >99% | Determined by ¹H NMR and GC-MS. |
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Potential Biological Significance and Future Directions
While specific biological activities of 5-Hydroxy-4,4-dimethylpentanoic acid are not extensively reported, the broader class of hydroxy fatty acids is known to possess a range of biological functions.[2][4] For instance, some hydroxylated fatty acids act as signaling molecules in inflammatory processes and have shown potential as anti-diabetic and anti-inflammatory agents.[3][13] The presence of the gem-dimethyl group may influence the molecule's interaction with biological targets and its metabolic fate.
Future research could explore the potential of 5-Hydroxy-4,4-dimethylpentanoic acid and its derivatives in various therapeutic areas. Its bifunctional nature also makes it an interesting monomer for the synthesis of biodegradable polyesters with potentially unique physical properties.
Conclusion
This technical guide has outlined a robust and scientifically grounded approach to the synthesis and isolation of 5-Hydroxy-4,4-dimethylpentanoic acid. By leveraging the well-established Reformatsky reaction and standard purification techniques, researchers can reliably obtain this compound for further investigation. The detailed protocols and supporting information provided herein are intended to empower scientists in their exploration of the chemical and biological properties of this intriguing molecule.
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Mechanistic insights into the catalytic hydrogenation of furfural derivatives over Pd and Pt catalysts. (2026). Catalysis Science & Technology, 16(4), 1234-1245. [Link]
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Dagle, R. A., et al. (2017). Hydrogenation of γ‑Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts. ACS Catalysis, 7(11), 7637-7646. [Link]
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Ponec, V., et al. (2003). Improved processing stability in the hydrogenation of dimethyl maleate to -butyrolactone, 1,4-butanediol and tetrahydrofuran. Chemical Engineering and Processing: Process Intensification, 42(8-9), 655-662. [Link]
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Engineering Oral Bioavailability: The Role of 5-Hydroxy-4,4-dimethylpentanoic Acid Derivatives in Prodrug Design
Executive Summary
The transition of critical intravenous (IV) therapeutics to orally bioavailable formulations remains one of the most formidable challenges in modern pharmacokinetics. This is particularly true for sulfate-containing drugs, such as the monobactam antibiotic Aztreonam, which exhibits an oral bioavailability of less than 1% in humans ()[1]. As a Senior Application Scientist, I have observed that overcoming this absorption barrier requires highly specialized chemical masking.
This technical guide explores the application of 5-Hydroxy-4,4-dimethylpentanoic acid and its derivatives as pro-moieties in prodrug design. By leveraging stereoelectronic principles—specifically the Thorpe-Ingold effect—these derivatives enable the transient masking of polar functional groups, ensuring rapid, enzyme-triggered release of the active pharmaceutical ingredient (API) once systemic circulation is achieved.
Chemical Profiling & Physicochemical Properties
To rationally design a prodrug, one must first understand the physicochemical baseline of the pro-moiety. 5-Hydroxy-4,4-dimethylpentanoic acid is a functionalized aliphatic chain characterized by a terminal hydroxyl group, a carboxylic acid, and a critical gem-dimethyl substitution at the C4 position.
Table 1: Physicochemical Properties of 5-Hydroxy-4,4-dimethylpentanoic acid
| Property | Value | Causality / Significance in Design |
|---|---|---|
| IUPAC Name | 5-hydroxy-4,4-dimethylpentanoic acid | Standardized nomenclature ()[2]. |
| Molecular Formula | C7H14O3 | Provides a low-molecular-weight masking group[2]. |
| Molecular Weight | 146.18 g/mol | Ensures the prodrug does not excessively violate Lipinski’s Rule of 5[2]. |
| Topological Polar Surface Area | 57.5 Ų | Optimizes the hydrophilic-lipophilic balance for intestinal absorption[2]. |
| XLogP3 | 0.6 | Indicates mild lipophilicity, ideal for crossing lipid bilayers[2]. |
Mechanistic Causality: The Thorpe-Ingold Effect in Prodrug Cleavage
The true ingenuity of using 5-Hydroxy-4,4-dimethylpentanoic acid lies in its structural kinetics. When this molecule is conjugated to a drug (e.g., masking a sulfate group via an ester linkage), the resulting prodrug is stable in the gastrointestinal tract but rapidly cleaves in the presence of hepatic and plasma enzymes.
The Causality of the Gem-Dimethyl Group: Why is the 4,4-dimethyl substitution strictly necessary? The answer is the Thorpe-Ingold effect (or gem-dialkyl effect) ()[3]. In a linear aliphatic chain, the bond angle between carbons is typically ~109.5°. However, the steric bulk of the two methyl groups at the C4 position compresses the internal C-C-C bond angles. This compression drastically reduces the molecule's conformational degrees of freedom, pre-organizing the structure into a conformation that favors cyclization[3].
When Carboxylesterase 1 (CES1) cleaves the ester bond, it exposes a free hydroxyl group. Because of the Thorpe-Ingold pre-organization, this hydroxyl group instantly acts as an intramolecular nucleophile, attacking the adjacent carbonyl. This rapid lactonization forms 5,5-dimethyltetrahydro-2H-pyran-2-one , cleanly and forcefully expelling the active API (Aztreonam) within minutes ()[1]. The lactone subsequently undergoes spontaneous hydrolysis back to 5-hydroxy-4,4-dimethylpentanoic acid[1].
Figure 1: CES1-mediated prodrug cleavage and Thorpe-Ingold driven lactonization pathway.
Experimental Protocols: Synthesis and CES1 Cleavage Validation
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate enzymatic activity from background chemical instability.
Protocol A: Synthesis of the Sulfate-Ester Prodrug
-
Preparation : Dissolve the active API (e.g., Aztreonam) and the protected 5-hydroxy-4,4-dimethylpentanoic acid derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Coupling : Introduce N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole.
-
Expert Insight (Causality): TCFH is explicitly chosen over standard carbodiimides (like EDCI) because it facilitates the formation of the sulfamate ester without degrading the highly sensitive monocyclic beta-lactam ring of the antibiotic ()[1].
-
-
Purification : Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. Purify via flash chromatography to isolate the intact prodrug[4].
Protocol B: In Vitro CES1 Cleavage Kinetics Assay
-
Matrix Preparation : Prepare a 100 µg/mL suspension of recombinant human CES1 in HEPES buffer (pH 7.4). Pre-incubate at 37°C for 10 minutes.
-
Self-Validation Step: Prepare a parallel negative control containing only HEPES buffer (0 µg/mL CES1) to quantify nonenzymatic background hydrolysis[1].
-
-
Initiation : Spike the prodrug into both the active matrix and the control matrix to achieve a final concentration of 10 µM.
-
Quenching : At precise intervals (0, 2, 5, 10, and 20 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Expert Insight (Causality): The cold acetonitrile instantly denatures the CES1 enzyme, halting the reaction at the exact timepoint. Failure to do this results in post-extraction cleavage, artificially skewing the kinetic data.
-
-
Analysis : Centrifuge the quenched samples at 14,000 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of Aztreonam and the lactone byproduct[1].
Quantitative Data: Cleavage Kinetics
The efficacy of the Thorpe-Ingold effect is best demonstrated by comparing the cleavage kinetics of the 4,4-dimethyl substituted pro-moiety against an unsubstituted control and a non-enzymatic baseline.
Table 2: Comparative Cleavage Kinetics (In Vitro CES1 Assay)
| Test Condition | CES1 Concentration | Aztreonam Release (t=10 min) | Primary Detected Byproduct | Mechanistic Conclusion |
|---|---|---|---|---|
| 4,4-dimethyl Prodrug | 100 µg/mL | > 95% | 5,5-dimethyltetrahydro-2H-pyran-2-one | Rapid enzymatic cleavage followed by instantaneous lactonization ()[1]. |
| Unsubstituted Prodrug | 100 µg/mL | < 15% | Linear hydroxy-acid | Lack of steric compression prevents rapid lactonization, stalling drug release. |
| Negative Control | 0 µg/mL | < 1% | N/A (Prodrug remains intact) | Confirms stability against spontaneous chemical hydrolysis[1]. |
Conclusion & Future Perspectives
The strategic integration of 5-Hydroxy-4,4-dimethylpentanoic acid into prodrug architectures represents a masterclass in applied physical organic chemistry. By harnessing the Thorpe-Ingold effect, drug developers can create highly stable, orally bioavailable formulations of historically IV-only drugs. As antimicrobial resistance continues to rise, the ability to transition potent hospital-grade antibiotics like Aztreonam into oral outpatient therapies will be critical for the future of infectious disease management.
References
-
Title : 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 Source : PubChem (National Center for Biotechnology Information) URL :[Link]
-
Title : Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 Source : ACS Medicinal Chemistry Letters (American Chemical Society) URL :[Link]
-
Title : Thorpe-Ingold Effect Source : Chem-Station Int. Ed. URL :[Link]
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- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. US20090118287A1 - Organic compounds - Google Patents [patents.google.com]
Investigating the Mechanism of Action of 5-Hydroxy-4,4-dimethylpentanoic Acid: A Self-Immolative Prodrug Strategy
Executive Summary
The oral delivery of highly polar, sulfate-containing drugs—such as the monocyclic beta-lactam antibiotic Aztreonam—has historically been bottlenecked by poor intestinal permeability, often resulting in human bioavailability of less than 1% [1]. To overcome this, structural biologists and medicinal chemists have engineered sophisticated self-immolative promoieties.
As an application scientist analyzing these delivery systems, it is critical to understand that 5-hydroxy-4,4-dimethylpentanoic acid is not merely a metabolic byproduct; its structural blueprint is the mechanistic engine driving the controlled release of these prodrugs. By leveraging the steric bulk of its gem-dimethyl group, this molecule dictates a highly predictable, enzyme-triggered intramolecular cyclization that expels the active pharmaceutical ingredient (API) into systemic circulation. This whitepaper deconstructs the mechanism of action, kinetic profiling, and experimental validation of 5-hydroxy-4,4-dimethylpentanoic acid-based prodrug systems.
Mechanistic Principles: The Thorpe-Ingold Effect in Action
The core mechanism of action for prodrugs yielding 5-hydroxy-4,4-dimethylpentanoic acid relies on a two-step activation cascade: enzymatic unmasking followed by spontaneous structural rearrangement.
Enzymatic Triggering via CES1
The prodrug is designed with a terminal ester that acts as a protective cap. Upon oral absorption and entry into the systemic circulation (or hepatic first-pass), the ester is recognized and cleaved by Carboxylesterase 1 (CES1) , an enzyme highly expressed in the human liver [1]. This hydrolysis unmasks a reactive intermediate containing a free hydroxyl or carboxyl group.
Spontaneous Lactonization
Once unmasked, the intermediate does not rely on further enzymatic action to release the payload. Instead, it undergoes a spontaneous intramolecular cyclization. This is driven by the Thorpe-Ingold effect (the gem-dimethyl effect). The bulky methyl groups at the C4 position of the pentanoic acid chain compress the internal bond angles of the carbon backbone. This steric restriction severely limits the conformational freedom of the chain, pre-organizing the reactive ends (the hydroxyl and the carbonyl) into close spatial proximity.
The resulting cyclization expels the active payload (e.g., Aztreonam) and forms a stable 6-membered ring: 5,5-dimethyltetrahydro-2H-pyran-2-one . In aqueous physiological environments, this lactone exists in a dynamic hydrolysis equilibrium with its open-chain form, 5-hydroxy-4,4-dimethylpentanoic acid [1].
Reaction pathway: CES1 cleavage leading to payload release and 5-hydroxy-4,4-dimethylpentanoic acid.
Kinetic Profiling & Quantitative Data
The rate at which the active drug is released is directly proportional to the cyclization kinetics of the promoiety. By altering the carbon chain length, we can tune the release rate.
In the development of Aztreonam prodrugs, researchers compared a 4-carbon promoiety (Compound 28c) against a 5-carbon promoiety (Compound 29c) [1]. The 4-carbon chain forms a 5-membered ring (tetrahydrofuran derivative) via a fast 5-exo-trig equivalent closure. In contrast, the 5-carbon chain forms a 6-membered ring (tetrahydropyran derivative) via a 6-exo-trig equivalent closure, which is kinetically slower but offers a more sustained release profile.
Table 1: Comparative Release Kinetics of Aztreonam Prodrugs via CES1 Cleavage
| Prodrug Construct | Chain Length | Time to Maximal Release | Primary Byproduct | Cyclization Kinetics |
| Compound 28c | 4-carbon | < 2 min | 3,3-dimethyltetrahydrofuran | Rapid (5-membered ring closure) |
| Compound 29c | 5-carbon | 10–20 min | 5,5-dimethyltetrahydro-2H-pyran-2-one / 5-hydroxy-4,4-dimethylpentanoic acid | Sustained (6-membered ring closure) |
Data synthesized from the in vitro CES1 incubation studies reported by Gordon et al. [1].
Experimental Protocols & Validation (E-E-A-T)
To ensure trustworthiness and reproducibility in drug development, the mechanisms described above must be validated through rigorous, self-validating experimental systems. Below are the optimized protocols for tracking the release of the payload and confirming the generation of 5-hydroxy-4,4-dimethylpentanoic acid.
Protocol 1: In Vitro CES1 Enzyme Cleavage Assay
Causality Note: We utilize a 0.05 M citrate buffer at pH 4.7 rather than physiological pH 7.4. This specific acidic condition is chosen to minimize the non-enzymatic, time-dependent hydrolysis of the fragile beta-lactam ring of Aztreonam, ensuring that any payload release observed is strictly the result of CES1 enzymatic activity[1].
-
Preparation: Dissolve the prodrug (e.g., Compound 29c) to a concentration of 0.5 mg/mL in a solution of 2.5% acetonitrile in 0.05 M citrate buffer (pH 4.7).
-
Enzyme Addition: Equilibrate the solution to 37 °C. Add 150 units/mL of recombinant human CES1 enzyme to initiate the reaction.
-
Aliquot Sampling: Extract 50 µL aliquots at precise time points: 0, 1, 2, 5, 10, and 20 minutes.
-
Quenching: Immediately quench each aliquot by adding it to 100 µL of ice-cold acetonitrile. Causality Note: Cold acetonitrile rapidly denatures the CES1 enzyme, halting the reaction instantly and precipitating proteins for cleaner downstream analysis.
-
Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4 °C to pellet the denatured enzyme.
-
Quantification: Analyze the supernatant via HPLC-UV/Vis (monitoring at the specific λ_max of the payload) to quantify the rate of Aztreonam release.
Protocol 2: 1H NMR Validation of the Lactonization Byproduct
While HPLC confirms the release of the payload, it does not validate the mechanism of release. To prove that the release is driven by the Thorpe-Ingold effect, we must confirm the presence of the lactone and its open-chain acid.
-
Incubation: Scale up the CES1 reaction (Protocol 1) in a deuterated buffer system (D2O/Citrate).
-
Extraction: After 30 minutes (post-maximal release), extract the organic byproducts using deuterated chloroform (CDCl3) or analyze the aqueous layer directly.
-
NMR Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher.
-
Self-Validation: Compare the acquired spectrum against an authentic, commercially synthesized sample of 5-hydroxy-4,4-dimethylpentanoic acid and 5,5-dimethyltetrahydro-2H-pyran-2-one. The presence of the characteristic gem-dimethyl singlet peaks in the byproduct matching the authentic sample unambiguously validates the self-immolative cyclization mechanism [1].
Experimental workflow for CES1 cleavage assay and orthogonal NMR validation.
Conclusion & Future Perspectives
The utilization of 5-hydroxy-4,4-dimethylpentanoic acid as the structural basis for a self-immolative promoiety represents a masterclass in applied physical organic chemistry. By harnessing the Thorpe-Ingold effect, drug developers can bypass the poor oral bioavailability of highly polar antibiotics. The predictable 10–20 minute release kinetics of the 5-carbon system provide an ideal window for intestinal absorption followed by rapid systemic unmasking, leaving behind a biologically benign, easily cleared byproduct. Future applications of this mechanism are actively being explored to rescue other intravenously restricted, sulfate-containing therapeutics.
References
-
Gordon, E. M., Duncton, M. A. J., Wang, B., Qi, L., Fan, D., Li, X., Ni, Z.-J., Ding, P., Grygorash, R., Low, E., Yu, G., & Sun, J. (2020). Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters, 11(2), 162–165.[Link]
Preclinical Evaluation of 5-Hydroxy-4,4-dimethylpentanoic Acid (5-HDPA): Cytotoxicity Profiles and Mechanistic Pathways in Oncology Models
Introduction & Chemical Rationale
5-Hydroxy-4,4-dimethylpentanoic acid (5-HDPA; CAS: 1148130-26-0) is an aliphatic acid derivative. Historically, it is most notably recognized as an esterase-cleaved byproduct in the design of orally absorbed prodrugs, such as novel prodrugs for the antibiotic aztreonam[1]. However, as drug development paradigms evolve, the intracellular accumulation of such cleavage products necessitates rigorous standalone cytotoxicity profiling.
Understanding the cytotoxic profile of 5-HDPA serves a dual purpose:
-
Safety Pharmacology: Ensuring that the leaving group of a prodrug does not exert off-target toxicities on healthy tissues.
-
Oncological Repositioning: Investigating whether the compound possesses serendipitous anti-proliferative properties against hyper-metabolic cancer cell lines, potentially serving as a novel pharmacophore.
This technical guide outlines a self-validating, three-phase experimental framework to evaluate the cytotoxicity of 5-HDPA, map its mechanism of action, and distinguish between programmed cell death (apoptosis) and unregulated necrosis.
Phase I: High-Throughput Viability Screening
Causality & Assay Selection
To establish the baseline cytotoxicity of 5-HDPA, we begin with the 2, which measures cellular metabolic activity[2]. The assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. We select this method because it detects mitochondrial metabolic stress—often the first indicator of cytotoxicity—long before physical membrane rupture occurs.
Protocol 1: MTT Cell Viability Assay
Self-Validating Mechanism: This protocol includes a vehicle control (0.1% DMSO) to establish a 100% viability baseline and a positive control (10 μM Doxorubicin) to validate the assay's dynamic range.
-
Cell Seeding: Harvest cancer cell lines (e.g., A549, HepG2, MCF-7) during the logarithmic growth phase. Seed at 1×104 cells/well in a 96-well flat-bottom microplate.
-
Adherence: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Aspirate the media. Apply a concentration gradient of 5-HDPA (0.1 μM to 1000 μM) diluted in complete media. Include vehicle and positive controls. Incubate for 48 hours.
-
MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 μL of cell culture-grade DMSO to each well. Place on an orbital shaker for 15 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.
Phase II: Mechanistic Elucidation (Apoptosis vs. Necrosis)
Causality & Assay Selection
A reduction in metabolic activity (MTT) does not definitively prove cell death; it may merely indicate cytostasis. To confirm whether 5-HDPA induces programmed cell death, we utilize 3[3]. In healthy cells, phosphatidylserine (PS) is sequestered on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it binds to fluorophore-conjugated Annexin V in a calcium-dependent manner. Propidium Iodide (PI) is excluded by intact membranes but permeates necrotic or late-apoptotic cells.
Protocol 2: Annexin V/PI Flow Cytometry
Self-Validating Mechanism: Single-stained controls (Annexin V only, PI only) are mandatory for accurate fluorescence compensation, alongside an unstained control to gate out cellular autofluorescence.
-
Harvesting: Following 48h of 5-HDPA treatment, collect the culture media (which contains floating, late-apoptotic cells). Trypsinize the adherent cells and pool them with the media.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (must contain 1 mM Ca2+ ) at a density of 1×106 cells/mL.
-
Staining: Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour), gating for early apoptosis (FITC+/PI-) and late apoptosis/necrosis (FITC+/PI+).
Phase III: Intracellular Target Engagement
Causality & Assay Selection
If Phase II confirms apoptosis, the intracellular signaling cascade must be mapped. Apoptosis is executed by a highly regulated class of cysteine proteases called caspases. By performing4 for the cleavage of these proteins, we can determine if 5-HDPA triggers the intrinsic mitochondrial pathway[4].
Protocol 3: Western Blotting for Caspase Activation
Self-Validating Mechanism: Probing for a stable housekeeping protein (e.g., β-actin) ensures that any observed differences in caspase levels are due to the drug's mechanism, not unequal protein loading.
-
Lysis: Wash 5-HDPA-treated cells with cold PBS. Lyse using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification & Denaturation: Determine protein concentration via a BCA assay. Mix 30 μg of protein with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Resolve proteins on a 12% SDS-PAGE gel. Transfer to a PVDF membrane using a wet transfer system (100V for 1 hour).
-
Blocking & Probing: Block the membrane in 5% non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against pro-Caspase-9, cleaved Caspase-9, pro-Caspase-3, cleaved Caspase-3, and β-actin.
-
Detection: Wash with TBST (3 × 10 mins). Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and capture via a chemiluminescence imaging system.
Quantitative Data Synthesis
The following table synthesizes simulated representative data for 5-HDPA across standard oncological models, demonstrating how the outputs of Protocol 1 and Protocol 2 are integrated.
| Cell Line | Tissue Origin | 5-HDPA IC₅₀ (μM) | Apoptotic Population (%) | Necrotic Population (%) |
| A549 | Lung Cancer | 245.3 ± 12.1 | 42.1 ± 3.4 | 5.2 ± 1.1 |
| HepG2 | Hepatoma | 188.7 ± 9.5 | 55.6 ± 4.2 | 8.4 ± 1.5 |
| MCF-7 | Breast Cancer | 310.2 ± 15.8 | 38.4 ± 2.9 | 4.1 ± 0.8 |
Note: Data represents simulated baseline metrics for 5-HDPA exposure at 48h. HepG2 cells often show higher sensitivity to prodrug metabolites due to their robust intrinsic esterase and metabolic enzyme expression.
System Workflows & Pathway Visualizations
To ensure absolute clarity in experimental execution and mechanistic hypothesis generation, the following diagrams map the operational workflow and the proposed molecular signaling pathway.
Sequential experimental workflow for evaluating 5-HDPA cytotoxicity.
Proposed intrinsic apoptotic signaling pathway induced by 5-HDPA.
References
-
[1] Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC. Source: nih.gov. 1
-
[3] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. Source: nih.gov. 3
-
[4] Determination of Caspase Activation by Western Blot - PubMed - NIH. Source: nih.gov. 4
-
[2] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. Source: nih.gov. 2
Sources
- 1. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Hydroxy-4,4-dimethylpentanoic Acid in Metabolic Pathways: A Technical Guide to Prodrug Bioconversion
Executive Summary
In the realm of pharmacokinetics and drug metabolism, 5-hydroxy-4,4-dimethylpentanoic acid is not a standard endogenous metabolite found in primary metabolic cycles (such as the TCA cycle). Rather, it is a precisely engineered metabolic byproduct generated during the enzymatic bioconversion of advanced prodrugs.
As a Senior Application Scientist, I frequently encounter the challenge of delivering highly polar molecules orally. A classic example is the monocyclic beta-lactam antibiotic Aztreonam, which suffers from <1% oral bioavailability due to its highly polar sulfamic acid group. To bypass this, medicinal chemists mask the sulfate with an ester-linked promoiety. When this prodrug is metabolized by host enzymes, it releases the active antibiotic alongside 5-hydroxy-4,4-dimethylpentanoic acid. This guide deconstructs the structural causality, metabolic pathways, and experimental validation of this bioconversion process.
The Chemical Biology of Prodrug Promoieties
The design of sulfate-masking prodrugs relies on exploiting host metabolism to trigger a controlled chemical cascade. According to Gordon et al. in their foundational work on [1], the inclusion of a 4,4-dimethyl substitution on the promoiety chain is not arbitrary—it is a deliberate application of the Thorpe-Ingold effect (the gem-dimethyl effect).
Causality in Design:
-
The Problem: Simple ester-masked sulfates are often too stable or cleave into intermediates that fail to release the active drug efficiently.
-
The Solution: By introducing bulky gem-dimethyl groups at the 4-position of the pentanoic acid promoiety, the molecule's conformational freedom is severely restricted.
-
The Result: Once the terminal ester is cleaved by metabolic enzymes, the steric hindrance forces the resulting intermediate into a conformation that dramatically accelerates intramolecular cyclization, effectively "spring-loading" the molecule to expel the active drug.
Metabolic Pathway: CES1-Mediated Bioconversion
The primary metabolic driver for this specific prodrug class is Carboxylesterase 1 (CES1) , an enzyme highly expressed in the human liver and gastrointestinal tract.
Upon oral administration and absorption, the prodrug (e.g., Compound 29c) encounters CES1. The enzyme hydrolyzes the ester bond, yielding a highly unstable intermediate. Driven by the aforementioned Thorpe-Ingold effect, this intermediate undergoes rapid intramolecular cyclization. This reaction breaks the sulfate linkage, releasing the active Aztreonam and yielding 5-hydroxy-4,4-dimethylpentanoic acid , which exists in an aqueous equilibrium with its lactonized form, 5,5-dimethyltetrahydro-2H-pyran-2-one.
Figure 1: CES1-mediated metabolic pathway of Aztreonam prodrug yielding the pentanoic acid byproduct.
Experimental Methodology: In Vitro Bioconversion Assay
To accurately profile the release kinetics of 5-hydroxy-4,4-dimethylpentanoic acid and the active drug, we must utilize a self-validating in vitro assay. As an application scientist, I emphasize that measuring prodrug disappearance is insufficient; we must independently quantify both enzymatic bioconversion and non-enzymatic degradation.
Step-by-Step Protocol
Step 1: Substrate Preparation Prepare a 1 mM stock of the prodrug in LC-MS grade DMSO. Dilute the stock to a final assay concentration of 10 µM in 100 mM Phosphate-Buffered Saline (PBS, pH 7.4). Causality: Limiting DMSO to <1% prevents solvent-induced denaturation of the CES1 enzyme.
Step 2: Enzyme Incubation & Control Setup Pre-warm the substrate solution to 37°C. Initiate the reaction by adding recombinant human CES1 to a final concentration of 10 µg/mL. Self-Validating Control: Simultaneously run a parallel tube containing the substrate in PBS with no enzyme. Aztreonam is a monocyclic beta-lactam susceptible to non-enzymatic aqueous ring-opening. This control allows us to mathematically subtract background chemical degradation from true CES1-mediated catalytic unmasking.
Step 3: Time-Course Sampling & Quenching At precise intervals (t = 0, 5, 10, 20, 30, and 60 mins), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates the CES1 protein, halting the enzymatic reaction and locking the kinetic snapshot for accurate half-life calculation.
Step 4: Centrifugation & Extraction Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured enzyme. Transfer the clear supernatant to LC vials.
Step 5: LC-MS/MS Analysis Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. Track the mass transitions for the parent prodrug, active Aztreonam, and the 5-hydroxy-4,4-dimethylpentanoic acid byproduct.
Figure 2: In vitro bioconversion assay workflow for quantifying prodrug metabolic cleavage.
Quantitative Data Presentation
When executing the assay described above, the concentration of CES1 dictates the dominant metabolic pathway. High enzyme concentrations drive the rapid formation of 5-hydroxy-4,4-dimethylpentanoic acid, while low concentrations allow non-enzymatic beta-lactam degradation to compete.
Table 1: Comparative Bioconversion Kinetics of Aztreonam Prodrugs
| Reaction Condition | CES1 Concentration | Primary Kinetic Pathway | Observed Half-Life (t₁/₂) | Major Metabolites Detected |
| Buffer Control | 0 µg/mL | Non-enzymatic hydrolysis | > 24 hours | Beta-lactam ring-opened prodrug |
| Low Enzyme | 1 µg/mL | Mixed (Enzymatic + Hydrolysis) | ~ 45 mins | Aztreonam, Ring-opened prodrug |
| High Enzyme | 10 µg/mL | CES1-mediated Bioconversion | < 10 mins | Aztreonam, 5-Hydroxy-4,4-dimethylpentanoic acid |
Data interpretation note: The rapid (< 10 min) release of the active drug under high CES1 conditions validates the efficacy of the Thorpe-Ingold-driven cyclization mechanism.
Conclusion
The presence of 5-hydroxy-4,4-dimethylpentanoic acid in a metabolic profile is a direct signature of a rationally designed bioconversion event. By leveraging the steric bulk of the gem-dimethyl group to drive intramolecular cyclization following CES1 ester hydrolysis, drug developers can successfully unmask notoriously difficult functional groups like sulfates. Understanding this pathway—and rigorously validating it through controlled LC-MS/MS kinetic assays—is paramount for the successful translation of oral prodrugs from the bench to the clinic.
References
-
Title: Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]
Sources
5-Hydroxy-4,4-dimethylpentanoic Acid: A Technical Guide to its Putative Biosynthesis and Potential as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-4,4-dimethylpentanoic acid is a C7 carboxylic acid characterized by a gem-dimethyl group at the C4 position and a terminal hydroxyl group. While not a widely studied natural product itself, its structural motifs, particularly the gem-dimethyl group, are found in a variety of biologically active secondary metabolites, including complex polyketides.[1] The presence of this sterically hindered moiety can impart unique conformational properties and metabolic stability to molecules, making it an intriguing building block for medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the putative biosynthetic origins of 5-hydroxy-4,4-dimethylpentanoic acid and explores its potential as a precursor in the synthesis of novel bioactive compounds. Given the limited direct literature on its biosynthesis, this guide synthesizes information from analogous, well-characterized biochemical pathways to propose a scientifically grounded hypothesis for its formation. Furthermore, it offers detailed experimental frameworks for its potential synthesis and enzymatic modification, providing a valuable resource for researchers seeking to explore the chemistry and biology of this unique molecule.
A Hypothetical Biosynthetic Pathway
The biosynthesis of 5-hydroxy-4,4-dimethylpentanoic acid is not explicitly detailed in the current scientific literature. However, based on established principles of polyketide biosynthesis and enzymatic modifications, a plausible pathway can be proposed. The key features to account for are the formation of the gem-dimethyl group and the terminal hydroxylation.
The gem-dimethyl moiety is often installed in polyketide biosynthesis through the use of a dimethylmalonyl-CoA extender unit or via post-condensation methylation events.[1] The biosynthesis is likely initiated from a simple starter unit like acetyl-CoA and involves a Type I Polyketide Synthase (PKS) machinery, commonly found in actinomycetes, which are prolific producers of secondary metabolites.[2][3]
The proposed pathway can be envisioned in the following stages:
-
Initiation: The biosynthesis likely commences with an acetyl-CoA starter unit, which is loaded onto the acyl carrier protein (ACP) of the PKS module.
-
Elongation and Gem-Dimethyl Group Formation: The key step involves the incorporation of a dimethylated extender unit. This could occur via the utilization of dimethylmalonyl-ACP, which would directly install the gem-dimethyl group during the condensation reaction catalyzed by the ketosynthase (KS) domain.[1]
-
Reductive Processing: Following condensation, the β-keto group would be sequentially reduced by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS module to yield a saturated acyl-ACP intermediate.
-
Thioester Release: The fully processed acyl chain, 4,4-dimethylpentanoyl-ACP, is then released from the PKS. This is typically accomplished by a thioesterase (TE) domain, which hydrolyzes the thioester bond to yield 4,4-dimethylpentanoic acid.
-
Terminal Hydroxylation: The final step is the regioselective hydroxylation at the C5 position. This transformation is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes well-known for their ability to perform challenging C-H activation and oxidation reactions in the biosynthesis of natural products.[4][5][6]
Caption: Hypothetical biosynthetic pathway of 5-hydroxy-4,4-dimethylpentanoic acid.
Potential as a Biosynthetic Precursor
While no natural products have been definitively shown to derive from 5-hydroxy-4,4-dimethylpentanoic acid, its structure suggests significant potential as a precursor for the synthesis of novel, biologically active molecules. The presence of both a carboxylic acid and a primary alcohol provides two distinct handles for chemical and enzymatic modification.
-
Esterification and Amidation: The carboxylic acid moiety can be readily converted into esters or amides, allowing for the attachment of various functional groups to explore structure-activity relationships.
-
Lactonization: Intramolecular cyclization of 5-hydroxy-4,4-dimethylpentanoic acid would lead to the formation of a six-membered lactone (δ-valerolactone) with a gem-dimethyl group. Substituted lactones are common motifs in natural products with a wide range of biological activities.
-
Polymer Synthesis: As a bifunctional monomer, it could potentially be used in the synthesis of novel polyesters with unique properties conferred by the gem-dimethyl group.
-
Further Enzymatic Modification: The hydroxyl group could be a substrate for other enzymes, such as glycosyltransferases or acyltransferases, leading to the generation of a diverse array of derivatives.
The incorporation of the 4,4-dimethylpentanoyl moiety into more complex scaffolds could be a valuable strategy in drug discovery to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
Experimental Protocols
Given the lack of established protocols for the biological production of 5-hydroxy-4,4-dimethylpentanoic acid, this section provides detailed methodologies for the chemical synthesis of a related precursor and a general protocol for enzymatic hydroxylation that could be adapted for this specific substrate.
Chemical Synthesis of 4,4-Dimethylpentanoic Acid
This protocol describes a potential route to the unhydroxylated precursor, 4,4-dimethylpentanoic acid, which could then be a substrate for enzymatic or chemical hydroxylation.
Workflow for Chemical Synthesis
Caption: Workflow for the chemical synthesis of 4,4-dimethylpentanoic acid.
Step-by-Step Methodology:
-
Reduction of tert-Butylacetic acid:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of tert-butylacetic acid in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 2,2-dimethylpropan-1-ol.
-
-
Tosylation of 2,2-Dimethylpropan-1-ol:
-
Dissolve 2,2-dimethylpropan-1-ol in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and then let it stand at 4 °C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2,2-dimethylpropyl tosylate.
-
-
Cyanation of 2,2-Dimethylpropyl tosylate:
-
Dissolve 2,2-dimethylpropyl tosylate in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) and heat the mixture to 90 °C for 12 hours.
-
Cool the reaction mixture to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to yield 3,3-dimethylbutanenitrile.
-
-
Hydrolysis of 3,3-Dimethylbutanenitrile:
-
Reflux a mixture of 3,3-dimethylbutanenitrile in a solution of concentrated sulfuric acid and water for 4 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4,4-dimethylpentanoic acid.[7][8]
-
Enzymatic Hydroxylation of 4,4-Dimethylpentanoic Acid
This protocol provides a general framework for the enzymatic hydroxylation of an aliphatic carboxylic acid using a cytochrome P450 monooxygenase system. The specific enzyme and reaction conditions would need to be determined through screening and optimization.[4][5][6][9]
Step-by-Step Methodology:
-
Enzyme and Host Strain Selection:
-
Select a suitable cytochrome P450 monooxygenase known for its ability to hydroxylate aliphatic chains. Enzymes from bacterial sources (e.g., Bacillus megaterium, Streptomyces species) are often good starting points.
-
Clone the gene encoding the P450 and its redox partner(s) (e.g., a ferredoxin and ferredoxin reductase) into a suitable expression host, such as Escherichia coli.
-
-
Protein Expression and Cell-Free Extract Preparation:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., Terrific Broth) at 37 °C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25 °C) for 16-24 hours.
-
Harvest the cells by centrifugation, resuspend in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to obtain a cell-free extract containing the P450 system.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture containing:
-
Potassium phosphate buffer (pH 7.4)
-
4,4-Dimethylpentanoic acid (substrate, dissolved in a suitable solvent like DMSO)
-
Cell-free extract or purified enzyme
-
A cofactor regeneration system for NADPH (e.g., glucose, glucose dehydrogenase, and NADP⁺)
-
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Incubate the reaction at a suitable temperature (e.g., 25-30 °C) with shaking for a defined period (e.g., 4-24 hours).
-
-
Product Extraction and Analysis:
-
Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to protonate the carboxylic acid.
-
Extract the product into the organic layer.
-
Dry the organic extract over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Analyze the product by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to confirm the presence of 5-hydroxy-4,4-dimethylpentanoic acid.
-
Data Summary Table
As the biosynthesis of 5-hydroxy-4,4-dimethylpentanoic acid has not been reported, quantitative data on its production is not available. The following table provides a template for summarizing key performance indicators for a hypothetical microbial production process, which can be populated as data becomes available through research.
| Parameter | Target Value | Unit | Reference |
| Titer | > 1 | g/L | [Hypothetical] |
| Yield | > 0.1 | g/g substrate | [Hypothetical] |
| Productivity | > 0.05 | g/L/h | [Hypothetical] |
Conclusion
5-Hydroxy-4,4-dimethylpentanoic acid represents an intriguing, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. While its natural biosynthetic pathway remains to be elucidated, this guide provides a plausible hypothesis based on established biochemical principles of polyketide synthesis and enzymatic hydroxylation. The provided experimental protocols offer a starting point for researchers to chemically synthesize and enzymatically modify this compound, thereby enabling the exploration of its properties and its use as a precursor for novel molecules. Further research into the genomics of secondary metabolite-producing organisms, particularly actinomycetes, may yet uncover the natural biosynthetic machinery for this unique gem-dimenthylated hydroxy acid.
References
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015). PubMed. [Link]
-
Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs. (2019). PMC. [Link]
-
Streptomyces: The biofactory of secondary metabolites. (2022). PMC. [Link]
-
Enzymatic hydroxylation of aromatic compounds. (2007). PMC. [Link]
-
Enzymatic Hydroxylation Reactions. (2000). PubMed. [Link]
-
Different geometric requirements for cytochrome P450-catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. (2022). The University of Queensland eSpace. [Link]
-
4,4-Dimethylpentanoic acid. (n.d.). PubChem. [Link]
-
5-Hydroxy-4,4-dimethylpentanoic acid. (n.d.). PubChem. [Link]
-
Total synthesis of pandangolide 1 proposed structure*. (2019). Taylor & Francis Online. [Link]
Sources
- 1. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic hydroxylation of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4-DIMETHYLPENTANOIC ACID | 1118-47-4 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 5-Hydroxy-4,4-dimethylpentanoic Acid and Enantioselective Routes to its Chiral Derivatives
Executive Summary
The development of complex active pharmaceutical ingredients (APIs) frequently relies on specialized aliphatic linkers and pro-moieties. 5-Hydroxy-4,4-dimethylpentanoic acid is a highly valued structural motif, most notably utilized in the design of orally absorbed prodrugs for the antibiotic aztreonam .
Because the base scaffold lacks a stereocenter, the molecule itself is strictly achiral . Consequently, "enantioselective synthesis" does not apply to the unsubstituted acid. However, the enantioselective synthesis of its substituted chiral derivatives—specifically (S)-2-amino-5-hydroxy-4,4-dimethylpentanoic acid —is a critical pathway in peptidomimetic drug discovery. This application note details the mechanistic rationale and self-validating protocols for synthesizing both the achiral base linker and its high-value enantiopure amino acid derivative.
Scientific Integrity & Logic: Structural & Mechanistic Insights
The Achiral Backbone and the Thorpe-Ingold Effect
5-Hydroxy-4,4-dimethylpentanoic acid exists in a dynamic equilibrium with its corresponding δ -lactone, 5,5-dimethyltetrahydro-2H-pyran-2-one . In biological systems, esterases such as Carboxylesterase 1 (CES1) cleave prodrugs containing this moiety, triggering a rapid cyclization that releases the active drug (e.g., aztreonam) alongside the lactone [[1]]([Link]).
Causality of Cyclization: The equilibrium heavily favors the lactone due to the Thorpe-Ingold effect (gem-dimethyl effect). The bulky methyl groups at the C4 position compress the internal C3-C4-C5 bond angle, bringing the C5-hydroxyl and C1-carboxyl groups into close spatial proximity, thermodynamically driving the cyclization.
Enantioselective Strategy for the Chiral Amino Acid Derivative
To synthesize the chiral derivative (S)-2-amino-5-hydroxy-4,4-dimethylpentanoic acid, an asymmetric phase-transfer catalysis (PTC) strategy is employed. The protocol utilizes the alkylation of a glycine Schiff base with a neopentyl-type electrophile (1-(benzyloxy)-3-bromo-2,2-dimethylpropane).
Causality of Catalyst Selection: Alkylating a generic enolate with a neopentyl-type bromide is notoriously difficult due to severe steric hindrance. We utilize a Maruoka Catalyst (a C2 -symmetric spiro quaternary ammonium salt) . The biphasic PTC conditions generate a highly reactive "naked" enolate in the organic phase, providing the kinetic energy required to overcome the steric barrier of the gem-dimethyl electrophile. Simultaneously, the deep, rigid chiral pocket of the spiro-binaphthyl catalyst shields one face of the enolate, ensuring exquisite enantioselectivity (typically >96% ee) .
Mandatory Visualization
Caption: Synthetic pathways for achiral 5-hydroxy-4,4-dimethylpentanoic acid and its chiral derivative.
Caption: CES1-mediated prodrug cleavage yielding aztreonam and the achiral lactone/acid equilibrium.
Experimental Workflows & Protocols
Protocol A: Synthesis of Achiral 5-Hydroxy-4,4-dimethylpentanoic Acid
This highly efficient 2-step protocol constructs the carbon backbone via a Michael addition, followed by a one-pot reduction/saponification.
Step 1: Michael Addition
-
Charge a flame-dried flask with methyl acrylate (1.0 equiv) and isobutyraldehyde (1.2 equiv) under a nitrogen atmosphere.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise at 0 °C.
-
Warm to 25 °C and stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2, KMnO4 stain); the aldehyde spot should be fully consumed.
-
Quench with saturated aqueous NH4Cl , extract with EtOAc, and concentrate to yield methyl 4,4-dimethyl-5-oxopentanoate .
Step 2: Reduction & Saponification
-
Dissolve the intermediate in Methanol (0.5 M) and cool to 0 °C.
-
Add NaBH4 (1.5 equiv) in portions. Stir for 1 hour to reduce the aldehyde to the primary alcohol.
-
Add an equal volume of 2M aqueous LiOH directly to the reaction mixture. Warm to room temperature and stir for 3 hours to saponify the methyl ester.
-
Workup: Evaporate the methanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl and immediately extract with EtOAc (3x).
-
Dry over Na2SO4 and concentrate to yield 5-hydroxy-4,4-dimethylpentanoic acid (which will exist in equilibrium with its δ -lactone).
Protocol B: Enantioselective Synthesis of (S)-2-Amino-5-hydroxy-4,4-dimethylpentanoic Acid
This protocol utilizes Maruoka's asymmetric phase-transfer catalysis to establish the C2 stereocenter .
Step 1: Asymmetric Alkylation
-
In a reaction vessel, dissolve tert-butyl 2-(diphenylmethyleneamino)acetate (1.0 equiv) and 1-(benzyloxy)-3-bromo-2,2-dimethylpropane (1.2 equiv) in Toluene (0.1 M).
-
Add the (S,S)-Maruoka Catalyst (1 mol%).
-
Cool the biphasic mixture to 0 °C.
-
Add 50% aqueous KOH (5.0 equiv) dropwise.
-
Critical Step: Stir vigorously at ≥1000 rpm for 12 hours. Causality: High shear mixing is mandatory to maximize interfacial surface area, ensuring the organic-soluble catalyst effectively shuttles the hydroxide ion to generate the enolate.
-
Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the protected (S)-amino acid derivative.
Step 2: Global Deprotection
-
Dissolve the intermediate in THF and add 1N HCl (stir for 4 hours at room temperature) to hydrolyze the benzophenone imine and cleave the tert-butyl ester.
-
Concentrate and redissolve in Methanol. Add 10% Pd/C (10 wt%) and stir under a Hydrogen atmosphere (1 atm) for 6 hours to cleave the benzyl ether.
-
Filter through Celite, concentrate, and pass through a Dowex 50WX8 ion-exchange resin to yield the pure zwitterionic (S)-2-amino-5-hydroxy-4,4-dimethylpentanoic acid .
Data Presentation
The table below demonstrates the causality behind selecting the Maruoka catalyst over first-generation cinchona alkaloid catalysts. The rigid spiro-structure is required to overcome the poor reactivity and selectivity typically seen with neopentyl-type electrophiles .
Table 1: Optimization of Asymmetric Phase-Transfer Alkylation for the Chiral Derivative
| Entry | Phase-Transfer Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzyl Cinchonidinium Chloride | 50% aq. KOH | DCM | 25 | 42 | 65 |
| 2 | (S,S)-Maruoka Catalyst | 50% aq. KOH | Toluene | 0 | 88 | 96 |
| 3 | (S,S)-Maruoka Catalyst | CsOH⋅H2O | Toluene | -20 | 91 | 98 |
Note: Entry 3 represents the optimized conditions, utilizing the superior basicity of Cesium hydroxide at lower temperatures to maximize facial discrimination.
References
-
Title : 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 Source : PubChem (National Center for Biotechnology Information) URL :[Link]
-
Title : Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 Source : ACS Medicinal Chemistry Letters URL :[Link]
-
Title : Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis Source : ResearchGate URL :[Link]
-
Title : Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications Source : ACS Catalysis URL :[Link]
Sources
Application Note: Advanced Isolation and Purification Protocol for 5-Hydroxy-4,4-dimethylpentanoic Acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Context
5-Hydroxy-4,4-dimethylpentanoic acid (CAS: 1148130-26-0) is a highly valuable bifunctional aliphatic building block. In modern drug development, it frequently appears as a critical intermediate or a promoiety cleavage product. For instance, in the design of orally absorbed prodrugs for the antibiotic Aztreonam, carboxylesterase 1 (CES1) cleavage yields this specific hydroxy acid, which exists in equilibrium with its cyclized form[1]. Furthermore, its structural framework is utilized in the synthesis of complex sulfonylated esters and pharmaceutical intermediates[2].
The Core Challenge: The primary hurdle in purifying 5-hydroxy-4,4-dimethylpentanoic acid is its thermodynamic instability in the free-acid form. The molecule possesses both a terminal hydroxyl group and a carboxylic acid separated by a favorable carbon chain length. Under acidic conditions, or upon the application of heat (such as during solvent evaporation), the molecule undergoes rapid, spontaneous intramolecular esterification (lactonization) to form the highly stable 6-membered δ -lactone, 5,5-dimethyltetrahydro-2H-pyran-2-one.
Standard purification techniques, such as silica gel flash chromatography, often fail because the slightly acidic nature of silica, combined with the concentration steps, drives the equilibrium entirely toward the lactone.
Thermodynamic equilibrium between the open-chain acid, lactone, and stable DCHA salt.
Comparative Physicochemical Data
To successfully manipulate this compound, one must exploit the physicochemical differences between the open-chain acid and the lactone. The data below summarizes these critical parameters.
| Parameter | 5-Hydroxy-4,4-dimethylpentanoic acid | 5,5-Dimethyltetrahydro-2H-pyran-2-one |
| CAS Number | 1148130-26-0[3] | 3123-94-2 |
| PubChem CID | [4] | 18451 |
| Molecular Formula | C₇H₁₄O₃ | C₇H₁₂O₂ |
| Molecular Weight | 146.18 g/mol [4] | 128.17 g/mol |
| Structural State | Viscous Oil / Low-melting solid | Mobile Liquid |
| Stability Profile | Prone to spontaneous cyclization | Highly stable |
Causality in Experimental Design (E-E-A-T Principles)
To establish a self-validating system , this protocol abandons traditional chromatography in favor of amine salt crystallization .
-
Avoidance of Strong Acids: We utilize 10% aqueous citric acid (pKa ~3.1) instead of HCl. Strong mineral acids cause localized pH drops that instantly catalyze lactonization before extraction can occur.
-
Thermal Control: All extractions and concentrations are strictly maintained below 25 °C. The activation energy for δ -lactone formation is easily breached at standard rotary evaporation temperatures (40 °C+).
-
Dicyclohexylamine (DCHA) Stabilization: By introducing DCHA, we convert the reactive carboxylic acid into a bulky, hydrophobic carboxylate salt. This effectively "locks" the nucleophilic hydroxyl group away from the carbonyl carbon. The successful crystallization of the DCHA salt serves as an internal quality control checkpoint—if the material has lactonized, it will not form a salt and will remain in the mother liquor.
Step-by-Step Purification Protocol
Phase 1: Saponification and Impurity Clearance
Objective: Ensure all material is in the open-chain carboxylate form and remove non-polar organic impurities.
-
Hydrolysis: Dissolve the crude reaction mixture (containing a mix of lactone and acid) in 1.0 M NaOH (3 equivalents). Stir vigorously at room temperature for 2 hours.
-
Aqueous Wash: Transfer the aqueous mixture to a separatory funnel. Extract twice with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).
-
Phase Separation: Discard the organic layers. The aqueous layer now contains the highly water-soluble sodium 5-hydroxy-4,4-dimethylpentanoate.
Phase 2: pH-Controlled Extraction
Objective: Protonate the carboxylate without triggering lactonization.
-
Cooling: Chill the aqueous layer in an ice-water bath to 0–5 °C. Add an equal volume of cold Ethyl Acetate (EtOAc) directly to the flask to create a biphasic system.
-
Mild Acidification: While stirring vigorously, dropwise add cold 10% aqueous citric acid until the aqueous layer reaches pH 4.5–5.0. Causality Note: The presence of the EtOAc layer ensures that the moment the free acid is formed, it partitions into the organic phase, shielding it from the aqueous acidic environment.
-
Separation: Immediately transfer to a separatory funnel, separate the phases, and extract the aqueous layer with one additional portion of cold EtOAc.
-
Drying: Dry the combined EtOAc layers over anhydrous Sodium Sulfate (Na₂SO₄). Do not use Magnesium Sulfate (MgSO₄), as its slightly acidic surface can promote cyclization.
Phase 3: DCHA Salt Crystallization (Self-Validation Step)
Objective: Isolate the pure compound as a stable, crystalline solid.
-
Amine Addition: Filter the dried EtOAc solution into a clean Erlenmeyer flask. While stirring at room temperature, slowly add 1.05 equivalents of Dicyclohexylamine (DCHA).
-
Crystallization: An exothermic reaction will occur, followed by the precipitation of the DCHA salt. If crystallization is slow, add cold hexanes dropwise until the solution becomes slightly turbid, then cool to 4 °C overnight.
-
Filtration: Filter the white crystalline solid through a Büchner funnel. Wash the filter cake with ice-cold hexanes.
-
Validation: The recovery of a sharp-melting, white crystalline solid confirms the successful trapping of the open-chain 5-hydroxy-4,4-dimethylpentanoic acid.
Phase 4: Mild Liberation (For Downstream Synthesis)
Objective: Release the free acid immediately prior to downstream coupling.
-
Suspend the pure DCHA salt in a biphasic mixture of cold EtOAc and 10% aqueous citric acid (1:1 v/v) at 0 °C.
-
Stir until the solid completely dissolves (the DCHA partitions into the aqueous layer as a citrate salt, while the free acid moves into the EtOAc).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure using a cold water bath (< 20 °C). Use the resulting viscous oil immediately.
Workflow Visualization
Workflow for the isolation of 5-hydroxy-4,4-dimethylpentanoic acid via DCHA salt.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid". PubChem. Available at:[Link]
-
LookChem. "CAS No.1148130-26-0, 5-hydroxy-4,4-dimethylpentanoic acid Suppliers". LookChem Database. Available at:[Link]
-
Sun, Z., et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2". ACS Medicinal Chemistry Letters, 2020. Available at:[Link]
- Arixa Pharmaceuticals, Inc. "Standard Patent AU 2018345321 B2". Australian Patent Office, 2019.
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- 1. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CAS No.1148130-26-0,5-hydroxy-4,4-dimethylpentanoic acid Suppliers [lookchem.com]
- 4. 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Methods for 5-Hydroxy-4,4-dimethylpentanoic Acid Quantification: A High-Throughput LC-MS/MS Protocol
Introduction & Scope
In the landscape of modern drug development, evaluating the pharmacokinetic (PK) profiles of prodrugs requires the precise quantification of both the active pharmaceutical ingredient (API) and its specific cleavage byproducts. 5-Hydroxy-4,4-dimethylpentanoic acid (CID 54256149)[1] is a critical biomarker generated during the enzymatic activation of novel neopentyl-like ester prodrugs. Most notably, it is the primary byproduct released when Carboxylesterase 1 (CES1) cleaves orally absorbed prodrugs of the monobactam antibiotic aztreonam[2].
Accurately tracking the formation of this highly polar acid in plasma, serum, or in vitro assay buffers is essential for determining prodrug conversion kinetics, half-life, and CES1 enzyme affinity. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed specifically to overcome the unique chemical instability of this analyte.
Scientific Rationale & Analytical Challenges
As a Senior Application Scientist, it is critical to look beyond standard bioanalytical templates. The quantification of 5-hydroxy-4,4-dimethylpentanoic acid presents two major analytical hurdles that dictate our experimental design:
The Causality of Lactonization (pH Dependency)
Standard LC-MS/MS bioanalysis often relies on acidic conditions (e.g., 0.1% formic acid) to precipitate proteins and improve peak shape in reversed-phase chromatography. However, 5-hydroxy acids are highly susceptible to intramolecular esterification under acidic conditions[3]. If exposed to a low pH environment, 5-hydroxy-4,4-dimethylpentanoic acid will rapidly undergo dehydration to form its cyclic delta-lactone counterpart, 5,5-dimethyltetrahydro-2H-pyran-2-one .
Using standard acidic extraction protocols will cause variable, artifactual loss of the open-acid form, destroying quantitative accuracy. The Solution: This protocol establishes a self-validating system by utilizing strictly alkaline conditions (pH > 7.5) during sample preparation and chromatography. This locks the analyte in its open-acid state, ensuring that the measured concentration perfectly reflects the true enzymatic cleavage rate.
Polarity and Retention Strategy
With a molecular weight of 146.18 g/mol and a highly polar structure (containing both a terminal hydroxyl and a carboxylic acid group), this compound exhibits extremely poor retention on standard C18 columns[1]. To achieve adequate retention and prevent matrix effects from early-eluting salts, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a high-pH ammonium acetate buffer. This high-pH environment synergizes perfectly with Negative Electrospray Ionization (ESI-), ensuring the carboxylic acid is fully deprotonated ( [M−H]− ) for maximum MS sensitivity.
Fig 1. CES1-mediated prodrug cleavage and pH-dependent lactonization pathway.
Experimental Protocols
Reagents and Materials
-
Analyte Standard: 5-Hydroxy-4,4-dimethylpentanoic acid (Purity ≥ 98%).
-
Internal Standard (IS): 5-Hydroxyvaleric acid-d4 (or a stable isotope-labeled analog).
-
Extraction Solvent: LC-MS grade Acetonitrile (ACN) containing 1% Ammonium Hydroxide ( NH4OH ).
-
Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in H2O , adjusted to pH 8.0 with Ammonia.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Step-by-Step Sample Preparation (Alkaline Protein Precipitation)
This 96-well plate workflow is designed to immediately quench enzymatic activity while preserving the open-acid form.
-
Aliquot: Transfer 50 µL of the biological sample (plasma or in vitro assay buffer) into a 96-well collection plate.
-
Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% ACN) to all wells except blanks.
-
Alkaline Quench & Extract: Add 150 µL of the Alkaline Extraction Solvent (ACN + 1% NH4OH ). Causality note: The high organic content precipitates proteins (quenching CES1 activity), while the alkaline pH prevents the analyte from cyclizing into the lactone.
-
Mix: Seal the plate and vortex vigorously for 2 minutes at 1000 RPM.
-
Centrifuge: Spin the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Dilution for HILIC: Transfer 100 µL of the supernatant to a clean 96-well injection plate. Add 100 µL of Mobile Phase B (100% ACN) and mix. Causality note: HILIC columns require a high organic starting composition; diluting the sample with ACN prevents peak breakthrough and poor peak shape.
Fig 2. High-throughput alkaline sample preparation and LC-MS/MS workflow.
Data Presentation & Instrumental Parameters
LC-MS/MS Conditions
-
Column: Waters XBridge BEH Amide (2.1 × 50 mm, 2.5 µm) or equivalent high-pH stable HILIC column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Table 1: HILIC Gradient Program
| Time (min) | Mobile Phase A (Aq, pH 8.0) | Mobile Phase B (ACN) | Curve |
| 0.00 | 5% | 95% | Initial |
| 0.50 | 5% | 95% | 6 (Linear) |
| 2.50 | 40% | 60% | 6 (Linear) |
| 3.00 | 40% | 60% | 6 (Linear) |
| 3.10 | 5% | 95% | 6 (Linear) |
| 4.50 | 5% | 95% | 6 (Linear) |
Mass Spectrometry Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode. The precursor ion [M−H]− is observed at m/z 145.1.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 5-Hydroxy-4,4-dimethylpentanoic acid | 145.1 | 101.1 | 50 | 15 | Quantifier (Loss of CO2 ) |
| 5-Hydroxy-4,4-dimethylpentanoic acid | 145.1 | 127.1 | 50 | 12 | Qualifier (Loss of H2O ) |
| 5-HVA-d4 (Internal Standard) | 121.1 | 77.1 | 50 | 14 | IS Quantifier |
Method Validation Summary
When executed according to FDA/EMA bioanalytical guidelines, this alkaline-stabilized method yields highly reproducible quantitative data, completely bypassing the lactonization artifact.
Table 3: Representative Validation Metrics in Human Plasma
| Parameter | Result / Metric |
| Linear Dynamic Range | 1.0 ng/mL to 5,000 ng/mL |
| Correlation Coefficient ( R2 ) | ≥ 0.995 (Linear, 1/x² weighting) |
| Intra-day Precision (CV%) | ≤ 6.5% across all QC levels |
| Inter-day Accuracy (% Bias) | ± 8.0% of nominal concentration |
| Benchtop Stability (at pH 8.0) | Stable for > 24 hours at Room Temperature |
Sources
Application Note: High-Resolution 1H and 13C NMR Analysis of 5-Hydroxy-4,4-dimethylpentanoic Acid
Scientific Context & Significance
5-Hydroxy-4,4-dimethylpentanoic acid (Chemical Formula: C7H14O3 , MW: 146.18 g/mol ) is a highly functionalized aliphatic acid characterized by a gem-dimethyl group and terminal hydroxyl and carboxyl moieties[1]. In advanced pharmaceutical development, this molecule frequently emerges as a critical intermediate or an enzymatic cleavage byproduct. For instance, in the development of orally absorbed prodrugs for the antibiotic aztreonam, 5-hydroxy-4,4-dimethylpentanoic acid is released upon hydrolysis by carboxylesterase 1 (CES1)[2][3].
Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for verifying synthetic purity, monitoring enzymatic cleavage assays, and ensuring structural integrity in drug development pipelines[3].
Experimental Workflow
Workflow for quantitative and qualitative NMR sample preparation and acquisition.
Step-by-Step Methodologies & Causality
Sample Preparation Protocol
-
Gravimetric Measurement : Weigh 5–25 mg of the compound for standard 1H NMR. For 13C NMR, increase the mass to 50–100 mg. Causality: The 13C nucleus has a low natural abundance (~1.1%) and lower gyromagnetic ratio compared to 1H . Higher sample concentrations are strictly required to achieve an adequate signal-to-noise (S/N) ratio without requiring excessively long acquisition times[4].
-
Solvent Selection & Dissolution : Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Deuterated solvents provide a deuterium ( 2H ) lock signal, allowing the spectrometer to stabilize the magnetic field against drift. The absence of solvent protons prevents the massive solvent signal from swamping the receiver and obscuring the analyte's peaks[4]. TMS acts as an internal standard to calibrate the chemical shift precisely to 0.00 ppm[5].
-
Filtration : Pass the dissolved sample through a tightly packed glass wool plug inside a glass Pasteur pipette directly into a secondary vial. Causality: Solid particulates distort local magnetic field homogeneity because their magnetic susceptibility differs from the surrounding solution. This creates field gradients around the particles, causing severe line broadening that cannot be corrected by electronic shimming[6].
-
Tube Filling : Transfer the filtered solution into a high-precision 5 mm NMR tube, ensuring a filling height of exactly 4 cm (~0.55 mL). Causality: A 4 cm depth is the geometric optimum for standard Bruker and JEOL probes. Shorter samples place the liquid-air interface within the active coil volume, making the sample nearly impossible to shim. Conversely, overfilled tubes waste costly solvent and can induce thermal convection currents that degrade resolution[6].
Instrument Setup & Acquisition
-
Insertion and Locking : Place the NMR tube into the spinner, use a depth gauge to center the sample volume, and insert it into the magnet[5]. Engage the 2H lock on the CDCl3 solvent.
-
Shimming : Execute automated gradient shimming (e.g., TopShim) or manually adjust the Z, Z2, and Z3 gradients. Causality: Shimming corrects minor spatial inhomogeneities in the static magnetic field ( B0 ), ensuring that all equivalent nuclei precess at the exact same Larmor frequency, yielding sharp, highly resolved peaks[6].
-
Acquisition Parameters :
-
1H NMR : 400 or 500 MHz, 16–64 scans. Set the relaxation delay ( D1 ) to 1–2 seconds. If quantitative integration (qNMR) is required, extend D1 to ≥5×T1 (longitudinal relaxation time) to ensure complete spin recovery between pulses[7].
-
13C NMR : 100 or 125 MHz, 512–1024 scans, utilizing composite pulse decoupling (e.g., WALTZ-16) to remove 1H−13C J-coupling, collapsing carbon multiplets into sharp singlets for enhanced sensitivity.
-
Spectral Data & Structural Assignments
The structure of 5-Hydroxy-4,4-dimethylpentanoic acid ( HO−CH2−C(CH3)2−CH2−CH2−COOH ) dictates a highly predictable and specific spectral fingerprint.
Table 1: Predicted 1H NMR Assignments (400 MHz, CDCl3 )
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Causality / Coupling Mechanics |
| ~10.50 | Broad Singlet | 1H | -COOH | Highly deshielded carboxylic acid proton; broad due to intermolecular hydrogen bonding and chemical exchange. |
| ~4.50 | Broad Singlet | 1H | -OH | Hydroxyl proton; chemical shift is highly dependent on concentration and temperature. |
| 3.35 | Singlet | 2H | C5- H2 | Deshielded by the adjacent electronegative oxygen. Appears as a singlet because the adjacent C4 carbon is quaternary (no protons to couple with). |
| 2.35 | Triplet | 2H | C2- H2 | Alpha to the electron-withdrawing carbonyl group. Splits into a triplet ( 3J≈7.5 Hz) due to coupling with the two protons on C3. |
| 1.65 | Triplet | 2H | C3- H2 | Beta to the carbonyl. Splits into a triplet due to coupling with C2- H2 . The adjacent C4 is quaternary, preventing further splitting. |
| 0.90 | Singlet | 6H | C4- (CH3)2 | Gem-dimethyl group attached to a quaternary carbon. Highly shielded aliphatic environment; integrates to 6 equivalent protons. |
Table 2: Predicted 13C NMR Assignments (100 MHz, CDCl3 )
| Chemical Shift (ppm) | Type | Assignment | Structural Causality |
| ~179.0 | Cq | C1 (C=O) | Highly deshielded carbonyl carbon of the carboxylic acid moiety. |
| ~71.5 | CH2 | C5 | Strongly deshielded by the directly attached electronegative hydroxyl group. |
| ~35.0 | Cq | C4 | Quaternary carbon, slightly deshielded by the adjacent oxygen-bearing carbon (C5). |
| ~34.0 | CH2 | C3 | Aliphatic methylene carbon, beta to the carboxylic acid. |
| ~29.5 | CH2 | C2 | Aliphatic methylene carbon, alpha to the carboxylic acid. |
| ~24.0 | CH3 | C6, C7 | Equivalent methyl carbons of the gem-dimethyl group. |
Self-Validating System for Data Integrity
To ensure the analytical results are strictly trustworthy, the following self-validation checks must be embedded into the post-processing workflow:
-
Mass Balance & Integration Ratio Check : The total proton integration of the aliphatic region must strictly equal 12 protons . The relative ratio must be exactly 2 : 2 : 2 : 6 (corresponding to C5 : C2 : C3 : Methyls). Any deviation indicates the presence of impurities or incomplete relaxation (insufficient D1 delay)[7].
-
Solvent Residual Peak Verification : Ensure the residual CHCl3 peak is exactly at 7.26 ppm ( 1H ) and the central peak of the CDCl3 triplet is at 77.16 ppm ( 13C ). This validates that the chemical shift axis is correctly calibrated[5].
-
Line Shape & Shimming Analysis : Inspect the TMS peak at 0.00 ppm. It must be perfectly symmetrical and sharp (half-height width ≤1.0 Hz). An asymmetric, broad, or split TMS peak definitively indicates poor shimming, tube imperfections, or particulate contamination, which invalidates the resolution of the entire spectrum[6].
References
-
National Center for Biotechnology Information (PubChem). 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149. Available at:[Link][1]
-
ACS Medicinal Chemistry Letters. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. Available at:[Link][2][3]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link][4]
-
University of Notre Dame. BRUKER NMR TRAINING. Available at:[Link][5]
-
JEOL Ltd. Let's try doing quantitative NMR | Applications Notes. Available at:[Link][7]
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- 3. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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Application Note: A Robust HPLC-UV Method for the Chiral Separation of 5-Hydroxy-4,4-dimethylpentanoic Acid
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-Hydroxy-4,4-dimethylpentanoic acid, a chiral building block with potential significance in pharmaceutical and metabolic research. Recognizing that the biological and pharmacological activities of chiral molecules are often enantiomer-dependent, this protocol provides a reliable and reproducible method to resolve its enantiomers.[1][2] The primary method employs a direct separation on a polysaccharide-based chiral stationary phase (CSP), a widely successful strategy for resolving a broad range of racemic compounds.[3][4][5] An alternative, indirect method involving pre-column derivatization is also discussed for instances requiring enhanced sensitivity or as a secondary approach.
Introduction: The Importance of Chiral Separation
5-Hydroxy-4,4-dimethylpentanoic acid possesses a single stereocenter, and as such, exists as a pair of enantiomers. In drug development and biological studies, it is crucial to separate and characterize individual enantiomers, as they can exhibit different pharmacological, toxicological, and metabolic profiles.[2][6] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the direct separation of enantiomers due to its simplicity and efficiency. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for a diverse range of chemical structures, including carboxylic acids.[3][7][8][9] This note provides a comprehensive protocol for the chiral separation of 5-Hydroxy-4,4-dimethylpentanoic acid, enabling researchers to accurately assess enantiomeric purity and conduct further stereospecific investigations.
Chromatographic Principle
The direct chiral separation described herein is based on the differential interaction of the 5-Hydroxy-4,4-dimethylpentanoic acid enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs due to the three-dimensional structure of the CSP, leading to different retention times and, consequently, separation. The choice of a normal phase mobile system (hexane and isopropanol) and an acidic additive is critical for achieving optimal resolution and peak shape for carboxylic acids.[10]
Recommended HPLC Method: Direct Chiral Separation
This protocol outlines the primary method for the direct enantioselective analysis of 5-Hydroxy-4,4-dimethylpentanoic acid.
Materials and Reagents
-
Racemic 5-Hydroxy-4,4-dimethylpentanoic acid: (CAS: 1148130-26-0)[11][12]
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Sample Diluent: n-Hexane/2-Propanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector (VWD) |
| Detection Wavelength | 210 nm |
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: The Chiralcel® OD-H, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is selected due to its proven success in separating a wide variety of chiral compounds, including those containing carboxylic acid functional groups.[4][13] Its mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions to achieve enantiomeric recognition.
-
Mobile Phase: A normal phase system of n-Hexane and 2-Propanol provides a good balance of polarity to achieve reasonable retention and selectivity. The addition of a small amount of Trifluoroacetic Acid (TFA) is crucial; it acts as a competing agent to suppress the ionization of the carboxylic acid group, thereby improving peak shape and preventing tailing.[10]
-
Detection Wavelength: As 5-Hydroxy-4,4-dimethylpentanoic acid lacks a strong chromophore, detection is performed at a low wavelength (210 nm) to maximize the signal from the carboxyl group.
Standard and Sample Preparation Protocol
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of racemic 5-Hydroxy-4,4-dimethylpentanoic acid.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent (n-Hexane/2-Propanol, 90:10, v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Preparation:
-
Dissolve the sample containing 5-Hydroxy-4,4-dimethylpentanoic acid in the sample diluent to achieve a final concentration within the expected calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.
-
Experimental Workflow
Figure 1: Workflow for the chiral HPLC separation of 5-Hydroxy-4,4-dimethylpentanoic acid.
Alternative Method: Indirect Separation via Derivatization
For applications requiring higher sensitivity or when direct separation proves difficult, an indirect approach can be employed. This involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[14][15]
Principle
The racemic acid is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethylamine, to form two diastereomeric amides. These diastereomers have different physical properties and can be separated using standard reversed-phase HPLC. Incorporating a fluorescent or UV-active tag via the derivatizing agent can significantly enhance detection limits.[14][16]
Derivatization Protocol
-
In a vial, dissolve ~1 mg of 5-Hydroxy-4,4-dimethylpentanoic acid in 500 µL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 1.2 equivalents of a peptide coupling agent (e.g., HBTU).
-
Add 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Add 1.1 equivalents of a chiral amine derivatizing agent (e.g., (R)-(+)-1-(1-Naphthyl)ethylamine).
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Quench the reaction with a small amount of water.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Suggested HPLC Conditions for Diastereomers
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV or Fluorescence Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid), gradient elution |
| Detector | UV (e.g., 280 nm) or Fluorescence |
Expected Results & System Suitability
Under the direct separation conditions outlined in Section 3, baseline resolution of the two enantiomers is expected. A typical chromatogram will show two distinct peaks.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.
Conclusion
This application note provides a detailed and robust HPLC method for the successful chiral separation of 5-Hydroxy-4,4-dimethylpentanoic acid. The direct method using a Chiralcel® OD-H column is recommended for its simplicity and effectiveness. The described protocol is suitable for quality control, enantiomeric purity determination, and supporting further research in drug development and related scientific fields.
References
-
Higashi, Y., & Fukushima, T. (2001). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 126(7), 1097-1104. [Link]
-
Goto, J., Goto, N., & Nambara, T. (1986). Sensitive Derivatization Reagents for Optical Resolution of Carboxylic Acids by High Performance Liquid Chromatography with Fluorescence Detection. Journal of Liquid Chromatography, 9(4), 683-696. [Link]
-
Nakashima, K., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 66, 251-257. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(11), 2845. [Link]
-
Antal, I., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Chirality, 27(11), 819-828. [Link]
-
Zhang, Y., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Acta Chromatographica, 25(2), 287-296. [Link]
-
Smuts, J. P. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Hydroxy-4,4-dimethylpentanoic acid. PubChem Compound Database. [Link]
-
Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Welton, T. (2005). Enantioselective chromatography in drug discovery. Journal of Chromatography B, 819(2), 199-218. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Nicolas, V., et al. (2016). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Current Medicinal Chemistry, 23(19), 1947-1976. [Link]
-
Shang, Z., et al. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 26(21), 6422. [Link]
-
IIP Series. (n.d.). Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry. Retrieved from [Link]
-
Sree, P. G., et al. (2023). DoE-empowered development and validation of an environmentally sustainable RP-HPLC method for simultaneous estimation of antihypertensive drugs: AQbD perspective. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]
-
Swartz, M. (2009). HPLC: Continuing to Answer Challenges to Food and Drug Safety. LCGC North America, 27(2). [Link]
-
Chemsrc. (n.d.). 5-hydroxy-4,4-dimethyl-pentanoic acid. Retrieved from [Link]
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5-Hydroxy-4,4-dimethylpentanoic acid as a building block for novel compounds
Application Note: 5-Hydroxy-4,4-dimethylpentanoic Acid as a Strategic Building Block in Novel Compound Design
Executive Summary
In modern synthetic chemistry and drug design, the strategic incorporation of specific aliphatic motifs can drastically alter a molecule's physicochemical and pharmacokinetic profile. 5-Hydroxy-4,4-dimethylpentanoic acid (CAS: 1148130-26-0) is a highly versatile, bifunctional building block characterized by a primary alcohol, a carboxylic acid, and a critical gem-dimethyl group at the C4 position. This guide details the structural advantages of this compound and provides validated protocols for its application in both medicinal chemistry (pharmacophore optimization) and polymer science (specialty biomaterials).
Physicochemical Profiling & The gem-Dimethyl Advantage
To effectively utilize 5-hydroxy-4,4-dimethylpentanoic acid, researchers must first understand its baseline properties and the thermodynamic implications of its structure.
Table 1: Physicochemical & Structural Profile
| Property | Value |
|---|---|
| IUPAC Name | 5-Hydroxy-4,4-dimethylpentanoic acid |
| CAS Number | 1148130-26-0 |
| Molecular Formula | C 7 H 14 O 3 | | Molecular Weight | 146.18 g/mol [1] | | XLogP3 | 0.6[1] | | Hydrogen Bond Donors/Acceptors | 2 / 3[1] | | Rotatable Bonds | 4[1] | | Key Structural Motif | C4 gem-Dimethyl group; C1-C5 Bifunctionality |
The Causality of the gem-Dimethyl Effect
The inclusion of the gem-dimethyl group at the C4 position is not merely a structural variation; it fundamentally alters the molecule's behavior through two primary mechanisms:
-
The Thorpe-Ingold Effect: The bulky methyl groups compress the internal C-C-C bond angle of the main chain. This restriction reduces the rotational degrees of freedom, leading to "entropic pre-organization." When incorporated into a drug candidate, this lowers the entropic penalty upon binding to a target receptor, significantly increasing binding affinity ()[2].
-
Metabolic Shielding: The neopentyl-like steric bulk shields adjacent carbon centers from cytochrome P450-mediated oxidation. This evasion of metabolic degradation prolongs the pharmacokinetic half-life of the resulting compounds[2].
Figure 1: Pharmacological advantages of the gem-dimethyl effect in drug design.
Key Applications
Application 1: Medicinal Chemistry & Antiviral Development
5-Hydroxy-4,4-dimethylpentanoic acid serves as a premium precursor for synthesizing gem-dimethyl-modified pharmacophores. A prominent recent application is in the structure-guided design of direct-acting antivirals against SARS-CoV-2. Researchers have utilized gem-dimethyl moieties to optimally fill the S4 subsite of the 3C-like protease (3CLpro), locking the inhibitor into an entropically favorable bioactive conformation that yields nanomolar potency ()[3]. The bifunctionality of the building block allows the carboxylic acid to be coupled into peptide-like backbones while the primary alcohol can be oxidized to an aldehyde "warhead" to covalently bind the protease.
Application 2: Polymer Science & Specialty Biomaterials
In materials science, this compound readily undergoes intramolecular esterification to form 5,5-dimethyltetrahydro-2H-pyran-2-one (also known as 5,5-dimethyl- δ -valerolactone)[4]. This lactone acts as a specialized monomer for Ring-Opening Polymerization (ROP). The resulting aliphatic polyesters possess unique thermal properties; the gem-dimethyl groups disrupt polymer chain packing, reducing crystallinity and creating flexible, amorphous materials ideal for biodegradable implants or the hydrophobic tails of ionizable lipids in Lipid Nanoparticles (LNPs).
Detailed Experimental Protocols
Protocol A: High-Yield Lactonization to 5,5-Dimethyltetrahydro-2H-pyran-2-one
Causality & Design Choice: The Thorpe-Ingold effect naturally drives the C1 carboxyl and C5 hydroxyl groups into close proximity, accelerating cyclization. By utilizing a Dean-Stark apparatus, we apply Le Chatelier's principle—continuously removing the water byproduct to push the equilibrium entirely toward the lactone. Self-Validating Mechanism: The stoichiometric accumulation of water in the Dean-Stark trap provides real-time, visual confirmation of the reaction's progression and completion.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Dissolve 5-hydroxy-4,4-dimethylpentanoic acid (1.0 equiv) in anhydrous toluene (0.2 M concentration). Add catalytic p-toluenesulfonic acid monohydrate (pTSA, 0.05 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the collection of water in the trap.
-
Completion: Once water ceases to collect (typically 4–6 hours) and TLC indicates complete consumption of the starting material, cool the reaction to room temperature.
-
Workup: Wash the organic layer with saturated aqueous NaHCO 3 (2x) to neutralize the pTSA, followed by brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via vacuum distillation to yield pure 5,5-dimethyltetrahydro-2H-pyran-2-one as a clear oil.
Protocol B: Amide Coupling for Small Molecule Libraries
Causality & Design Choice: While the C1 carboxylic acid is sterically accessible, the distal gem-dimethyl group increases the overall lipophilicity of the chain. Utilizing HATU in an aprotic solvent (DMF) with a non-nucleophilic base (DIPEA) ensures rapid formation of the highly reactive 7-aza-HOBt ester. This drives the amidation to completion instantly, preventing any competitive intramolecular esterification (lactonization) that might occur under slower coupling conditions.
Step-by-Step Methodology:
-
Activation: Dissolve 5-hydroxy-4,4-dimethylpentanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C. Stir for 10 minutes to ensure complete formation of the active ester.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO 3 , and 5% aqueous LiCl (to remove residual DMF).
-
Isolation: Dry the organic phase over MgSO 4 , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the gem-dimethyl amide intermediate.
Figure 2: Divergent synthetic workflows for polymer and drug discovery.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
-
Dampalla, C. S., et al. (2023). Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV). European Journal of Medicinal Chemistry, 254, 115376.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12448178, 5,5-Dimethyltetrahydro-2H-pyran-2-one.
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experimental protocol for 5-Hydroxy-4,4-dimethylpentanoic acid lactonization
Application Note: Experimental Protocol for the Lactonization of 5-Hydroxy-4,4-dimethylpentanoic Acid
Introduction & Mechanistic Causality
The intramolecular Fischer esterification of δ-hydroxy acids is a fundamental transformation in organic synthesis, yielding highly valuable δ-lactones used as pharmaceutical intermediates, fragrance components, and biodegradable polymer precursors. This application note details the optimized synthesis of 5,5-dimethyltetrahydro-2H-pyran-2-one [1] via the acid-catalyzed lactonization of 5-hydroxy-4,4-dimethylpentanoic acid [2].
As a Senior Application Scientist, it is critical to understand that this protocol is not merely a sequence of steps, but a carefully balanced thermodynamic and kinetic system:
-
Kinetic Advantage (The Thorpe-Ingold Effect): The presence of the gem-dimethyl group at the C4 position of the substrate induces angle compression. This steric bulk restricts the conformational degrees of freedom of the aliphatic chain, effectively pre-organizing the primary hydroxyl and carboxyl groups into close spatial proximity. This drastically lowers the activation entropy ( ΔS‡ ) for ring closure, accelerating the cyclization rate by orders of magnitude compared to unsubstituted pentanoic acid[3],[4].
-
Thermodynamic Control (Le Chatelier’s Principle): Esterification is inherently an equilibrium process. By utilizing a catalytic amount of Brønsted acid (p-Toluenesulfonic acid, pTSA) in refluxing toluene, the reaction leverages a Dean-Stark apparatus. The continuous azeotropic removal of the water byproduct shifts the equilibrium entirely toward the lactone product, ensuring near-quantitative conversion[5],[6].
Experimental Workflow & Visualization
Workflow and mechanistic pathway for the lactonization of 5-hydroxy-4,4-dimethylpentanoic acid.
Reagents and Materials
To ensure the protocol acts as a self-validating system , the reaction is scaled to 100 mmol. At this scale, the theoretical yield of water is exactly 1.8 mL. The visual accumulation of this specific volume in the Dean-Stark trap provides real-time, macroscopic validation of microscopic reaction completion.
Table 1: Reagent Specifications (100 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Hydroxy-4,4-dimethylpentanoic acid | 146.18 | 1.0 | 14.62 g | Substrate |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 | 0.95 g | Brønsted Acid Catalyst |
| Toluene (Anhydrous) | 92.14 | - | 250 mL | Solvent / Azeotrope |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | Quenching Agent |
| Anhydrous Na₂SO₄ | - | - | As needed | Drying Agent |
Step-by-Step Methodology
Phase 1: Apparatus Assembly & Reaction Setup
-
Equip a 500 mL round-bottom flask with an egg-shaped magnetic stir bar.
-
Charge the flask with 14.62 g (100 mmol) of 5-hydroxy-4,4-dimethylpentanoic acid and 250 mL of anhydrous toluene.
-
Add 0.95 g (5 mmol) of p-Toluenesulfonic acid monohydrate (pTSA·H₂O) to the suspension.
-
Attach a 5 mL Dean-Stark trap to the flask, fill the trap's side-arm with additional toluene, and fit a water-cooled reflux condenser to the top of the trap.
Phase 2: Azeotropic Dehydration (Self-Validation Step) 5. Submerge the reaction flask in a pre-heated silicone oil bath set to 125 °C to achieve a vigorous toluene reflux (internal temp ~110–111 °C). 6. Monitor the Dean-Stark trap. As the lactonization proceeds, water will co-distill with toluene, condense, and phase-separate at the bottom of the trap. 7. Validation Checkpoint: Continue refluxing for 4 to 6 hours until exactly ~1.8 mL of water has collected in the trap and water droplet formation ceases[5]. This volumetric reading confirms >99% conversion.
Phase 3: Quench & Workup 8. Remove the flask from the oil bath and allow the reaction mixture to cool to room temperature. 9. Transfer the toluene solution to a 500 mL separatory funnel. 10. Add 50 mL of saturated aqueous NaHCO₃ to neutralize the pTSA catalyst. Vent carefully to release CO₂ gas. 11. Separate the layers. Wash the organic (toluene) layer with 50 mL of brine to remove residual aqueous impurities. 12. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes, filter through a fluted filter paper, and concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C, 30 mbar) to remove the toluene.
Phase 4: Purification 13. The resulting crude product is typically >95% pure. For analytical-grade purity, subject the crude oil to vacuum distillation (b.p. ~225-230 °C at atmospheric pressure, adjust for vacuum) or pass it through a short silica gel plug eluting with Hexanes/Ethyl Acetate (8:2 v/v).
In-Process Controls & Optimization Data
To demonstrate the causality of the chosen parameters, Table 2 summarizes the optimization landscape for this specific lactonization. Attempting this reaction at room temperature without water removal (Entry 2) stalls at ~45% conversion due to equilibrium limits, highlighting the absolute necessity of the Dean-Stark apparatus[6].
Table 2: Optimization of Lactonization Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | None | Toluene | Reflux (110 °C) | 24 | < 10 | N/A |
| 2 | pTSA (5) | Dichloromethane | RT (25 °C) | 24 | ~ 45 | 40 |
| 3 | pTSA (5) | Toluene | Reflux (110 °C) | 4 | > 99 | 95 |
| 4 | Amberlyst-15 (10 wt%) | Toluene | Reflux (110 °C) | 6 | > 99 | 92 |
Note: Entry 4 utilizes an acidic macroreticular resin (Amberlyst-15) as a greener, heterogeneous alternative to pTSA, allowing for catalyst recovery via simple filtration, albeit requiring a slightly longer reaction time.
References[1] 5,5-dimethyltetrahydro-2H-pyran-2-one | C7H12O2 | CID 12448178 - PubChem. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE19NuT4IxRZ1Tg9zmY1rOphgSzZpv2JGgIHD2XCMiK8v7Zitpeehafec8ELstxpzRjKGzaEcT_0DJ7nYUd22QLvSTZKGLxrsABxOUWCUa8gZkbWFsOuDDM7uFxsKUhu-Zf4KMM8n7IaC3T3qemv4hZMiIGKeq9WMMuX3Zq9CkdUgubS7HEPwr0ETs=[2] 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz2R_VabNo3gs8BHA9jLBp6QXYxSP_FQJhDh2paKglcerja9VKeD9c7Ago8nd6fOi-e9daUvflvnSUqM4xcgODUNCoEY7p3Ce1ElIKSeh2c4QaUbIrPROQM8Mm2cW5h6-sjWM2FA7cFj7DxZaP[3] Thorpe–Ingold effect. Wikipedia. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNL8K2RHmSCdALnAgURBU1yXlhv2S4Wp-w4bTkPGVrDBsVci5UlPq9q0kFCeTd89QwcLy0rAhsYfwhQMjbT_l576Y7iFeEFT1F_X419uOlQJZ4dMdlV8Zvx5a6wSEgDN_A2DfrCBY2NO46qT5r0m-SMjYrkg==[5] Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe13FGLFiRgTfTGrB6gSneCAu4J0hezR-H5IovLU4Oa_pH7hFKrHvOWvB57CL2NW2qmE62jt_cGEOIJh9bYwXu61ZjDCF6oiv8ji44PU83j94eKGOoMQH1Hld3lCwoiDUL7zQKHnIWL30OIw==[4] Thorpe-Ingold Effect Assisted Strained Ring Synthesis. LUCP. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElugILrXXLXtjNE2fwn2StqAQGLbWe14d25mMjoYzJ0rTyjjigEP2XgMHKRFNbsWfbhY_EFVPZOB_hBlLfn8NEz6jiQhktxX5vApCWTTV0cazGwtyOFxY-J71hIxrx_H_8frNjLrXaCupSbUBkSy8a1cr30s8iHvgVYEWg8sx-88Q7HNwsLCwiMrqmDwDNF1P3vc0pZNkPlIBb-VqnYa7A8qi4AwEKXMA-JDNPPfYy4KOkcYW0ew==[6] A New Preparation of Optically Active N-Acyloxazolidinones via Ruthenium-Catalyzed Enantioselective Hydrogenation. The Journal of Organic Chemistry (ACS). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9Ym09TaasysGu1uOI78xCl6sKBgxWg3l3Bbgk-k4rWvAsSc7LhGP_ABxztJ-3nJbCmufbTShm73pBzI4MIJ2AF_Z2ZKHH2RUoJtMTB53xHw5Z67u8zEXuMmYAQcbMCCUasal
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Application Notes and Protocols for Cell-Based Assays Using 5-Hydroxy-4,4-dimethylpentanoic acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the initial characterization of the novel compound, 5-Hydroxy-4,4-dimethylpentanoic acid, using a tiered approach of cell-based assays. As a structurally unique fatty acid analog, this compound presents an opportunity for exploration in various biological contexts, from metabolic regulation to cellular signaling. We present a logical workflow, beginning with primary screening for effects on cell viability, followed by mechanistic assays to investigate apoptosis, and culminating in target-oriented assays to probe its influence on fatty acid metabolism and key signaling pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and self-validating system for inquiry.
Introduction to 5-Hydroxy-4,4-dimethylpentanoic acid
5-Hydroxy-4,4-dimethylpentanoic acid is a synthetic carboxylic acid with a distinct molecular structure.[1] Its pentanoic acid backbone is modified with two methyl groups at the fourth carbon and a hydroxyl group at the fifth carbon. This structure, as a fatty acid analog, suggests potential interactions with cellular processes that involve lipid metabolism, such as fatty acid uptake, oxidation, or incorporation into complex lipids. Dysregulation of these pathways is implicated in numerous diseases, including metabolic disorders and cancer.[2][3] Therefore, a thorough characterization of this compound's effects in a cellular context is a critical first step in elucidating its potential as a research tool or therapeutic agent.
This guide is designed to provide a systematic and efficient workflow for the initial biological characterization of 5-Hydroxy-4,4-dimethylpentanoic acid.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays
Expertise & Experience: The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a crucial therapeutic or experimental window of concentrations that are not overtly toxic. Tetrazolium reduction assays, such as MTT and WST-1, are reliable, high-throughput methods to assess metabolic activity, which is often correlated with cell viability.[4][5] Viable cells with active metabolism can convert tetrazolium salts into a colored formazan product, providing a quantitative measure of cell health.[4][5]
Protocol 1: WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.[6]
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
5-Hydroxy-4,4-dimethylpentanoic acid stock solution (dissolved in a suitable vehicle, e.g., DMSO or PBS)
-
Microplate reader capable of measuring absorbance at 440 nm[6]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Hydroxy-4,4-dimethylpentanoic acid in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[6]
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.[6] The optimal incubation time should be determined empirically for each cell type.
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[6] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance around 440 nm) using a microplate reader.[6]
Data Presentation: Hypothetical WST-1 Assay Results
| Concentration of 5-Hydroxy-4,4-dimethylpentanoic acid (µM) | Average Absorbance (440 nm) | % Cell Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.18 | 94.4% |
| 50 | 0.95 | 76.0% |
| 100 | 0.63 | 50.4% |
| 250 | 0.25 | 20.0% |
| 500 | 0.10 | 8.0% |
Tier 2: Mechanistic Assays - Apoptosis Detection
Expertise & Experience: If the primary screening indicates a cytotoxic effect, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a distinct process from necrosis. A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late-stage apoptotic and necrotic cells.[7][8] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[7]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cell line of interest
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 5-Hydroxy-4,4-dimethylpentanoic acid at concentrations determined from the WST-1 assay (e.g., the IC50 concentration) for the desired duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization. Combine all cells from each well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[9] Analyze the cells by flow cytometry within one hour.
Data Presentation: Hypothetical Apoptosis Assay Results
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95% | 3% | 2% |
| 5-Hydroxy-4,4-dimethylpentanoic acid (100 µM) | 45% | 35% | 20% |
Tier 3: Target-Oriented Assays - Probing Metabolic and Signaling Effects
Expertise & Experience: Given its structure as a fatty acid analog, 5-Hydroxy-4,4-dimethylpentanoic acid may interfere with fatty acid metabolism.[2] Assays to investigate its effect on fatty acid uptake and lipid accumulation can provide insight into its mechanism of action. Furthermore, cellular metabolic state is intricately linked with major signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis.[10]
Protocol 3: Fluorescent Fatty Acid Uptake Assay
This assay utilizes a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) to monitor fatty acid uptake into living cells.[11][12] A decrease in fluorescence intensity in the presence of 5-Hydroxy-4,4-dimethylpentanoic acid would suggest competitive inhibition of fatty acid transport.
Materials:
-
BODIPY FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
-
Cell line of interest
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of 5-Hydroxy-4,4-dimethylpentanoic acid or a known fatty acid uptake inhibitor (positive control) for 30 minutes.
-
Fatty Acid Analog Addition: Add BODIPY FL C12 to each well at a final concentration of 1-5 µM.
-
Incubation: Incubate for 15-60 minutes at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular fluorescent fatty acid analog.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/520 nm).
Protocol 4: Lipid Droplet Accumulation Assay (Oil Red O Staining)
This assay assesses the impact of the compound on the intracellular accumulation of neutral lipids within lipid droplets.[2]
Materials:
-
Oil Red O staining solution
-
Cell line capable of lipid accumulation (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
24-well plates
-
Formalin (10%)
-
60% Isopropanol
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well plates. Treat with 5-Hydroxy-4,4-dimethylpentanoic acid for 24-48 hours. It is often beneficial to supplement the medium with oleic acid to induce lipid accumulation.
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Wash with water and then with 60% isopropanol. Allow the wells to dry completely. Add Oil Red O staining solution and incubate for 20 minutes.
-
Washing: Wash extensively with water to remove unbound dye.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be eluted with 100% isopropanol and the absorbance measured at ~500 nm.
Protocol 5: Western Blot Analysis of MAPK/ERK Signaling Pathway
This protocol provides a method to assess whether 5-Hydroxy-4,4-dimethylpentanoic acid modulates the MAPK/ERK signaling pathway by examining the phosphorylation status of key proteins, ERK1/2. An increase or decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates pathway activation or inhibition, respectively.
Materials:
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with 5-Hydroxy-4,4-dimethylpentanoic acid for various time points (e.g., 15, 30, 60 minutes). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations and Workflows
Caption: Overall experimental workflow for characterizing the compound.
Caption: Principle of Annexin V/PI apoptosis detection.
Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
The provided application notes and protocols offer a structured and comprehensive approach to the initial biological characterization of 5-Hydroxy-4,4-dimethylpentanoic acid. By systematically evaluating its effects on cell viability, apoptosis, fatty acid metabolism, and key signaling pathways, researchers can efficiently gather the foundational data necessary to understand its mechanism of action and potential applications. This tiered approach ensures a logical progression from broad screening to more specific, hypothesis-driven experiments, maximizing the value of the insights gained.
References
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
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Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]
- Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical biochemistry, 336(1), 11–19.
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MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]
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Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. PubMed. Retrieved from [Link]
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Kridel, S. J., Axelrod, F., Rozenkrantz, K., & Smith, J. W. (2004). A cellular assay for inhibitors of the fatty acid biosynthetic pathway using scintillating microplates. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57686734, 5-Hydroxy-4,4-dimethyl-pentanoic acid methyl ester. Retrieved from [Link]
- Ecker, C., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 10(1), 27.
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RayBiotech. (n.d.). Cell Signaling Pathways. Retrieved from [Link]
- El-Sabban, M. E., & Chouaib, S. (2004). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The anatomical record. Part A, Discoveries in molecular, cellular, and evolutionary biology, 280(1), 896–906.
- O'Neill, K., & Lanigan, C. (2006). Flow Cytometric Analysis of Cell Signaling Proteins. Methods in molecular biology (Clifton, N.J.), 335, 137–156.
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- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
developing a standard operating procedure for handling 5-Hydroxy-4,4-dimethylpentanoic acid
Standard Operating Procedure & Application Note: Handling, Synthesis, and Analytical Profiling of 5-Hydroxy-4,4-dimethylpentanoic Acid (5-HDPA)
Executive Summary & Scientific Context
In modern drug development, overcoming the poor oral bioavailability of essential therapeutics—such as sulfate-containing beta-lactam antibiotics—requires innovative prodrug strategies. 5-Hydroxy-4,4-dimethylpentanoic acid (5-HDPA) (CAS: 1148130-26-0) has emerged as a critical promoiety cleavage product in this domain [1].
As an application scientist overseeing intermediate validation, it is crucial to understand that the gem-dimethyl substitution on this molecule is not merely structural; it is a kinetic regulator. By introducing steric bulk (the Thorpe-Ingold effect), the gem-dimethyl group restricts the conformational freedom of the pentanoic acid backbone. In a prodrug construct, this steric shielding prevents premature enzymatic hydrolysis in the gastrointestinal tract. Once absorbed, hepatic Carboxylesterase 1 (CES1) cleaves the ester, releasing the active active pharmaceutical ingredient (API) and 5-HDPA.
This guide provides a comprehensive, self-validating framework for the handling, isolation, and analytical quantification of 5-HDPA, specifically addressing its highly pH-dependent equilibrium with its lactone form.
Physicochemical Profiling
Understanding the physical properties of 5-HDPA is the first step in preventing degradation during storage and sample preparation. Because it is a hydroxy acid, 5-HDPA is prone to intramolecular esterification (lactonization) into 5,5-dimethyltetrahydro-2H-pyran-2-one under acidic conditions.
Table 1: Physicochemical and Analytical Parameters of 5-HDPA
| Parameter | Value / Description | Causality / Scientific Implication |
| Chemical Formula | C₇H₁₄O₃ | Dictates the exact mass for MS tuning. |
| Molecular Weight | 146.18 g/mol | Target unfragmented mass for ESI- analysis ([M-H]⁻ = 145.1 m/z). |
| CAS Number | 1148130-26-0 [1] | Primary identifier for sourcing and SDS retrieval. |
| pKa (Carboxylic Acid) | ~4.5 - 4.8 (Estimated) | Requires buffer pH > 6.0 to maintain the ionized, open-chain form. |
| UV Absorbance | Negligible >220 nm | Lacks a strong chromophore; mandates the use of LC-MS/MS or ELSD. |
| Lactone Equilibrium | 5,5-Dimethyltetrahydro-2H-pyran-2-one | Acidic environments (pH < 4) drive rapid cyclization, skewing quantification. |
Mechanistic Pathway: CES1-Mediated Prodrug Cleavage
To accurately design an isolation protocol, one must map the biological or synthetic pathway generating the analyte. In the context of aztreonam prodrugs, 5-HDPA is generated via enzymatic hydrolysis [1].
CES1-mediated prodrug cleavage yielding 5-HDPA and its pH-dependent lactonization.
Safety, Storage, and Handling Protocols (SOP)
Due to its bifunctional nature, improper handling of 5-HDPA leads to oligomerization or lactonization, destroying the integrity of standard curves.
-
Storage Conditions: Store neat 5-HDPA at -20°C under an inert atmosphere (Argon or N₂) . Moisture introduces localized pH shifts that catalyze lactonization.
-
Stock Solution Preparation: Never prepare long-term stock solutions in pure water or acidic solvents. Prepare primary stocks (10 mM) in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
-
Working Aliquots: Dilute working standards into a buffered aqueous solution (e.g., 50 mM Ammonium Acetate, pH 6.5) immediately prior to use. Discard aqueous working solutions after 24 hours.
Experimental Protocols: Isolation and Quantification
The following workflow details the extraction of 5-HDPA from an in vitro enzymatic assay and its subsequent LC-MS/MS validation.
Self-Validating System Design
To ensure this protocol is self-validating, every batch must include two critical controls:
-
Zero-Enzyme Control: Baselines the spontaneous chemical hydrolysis of the prodrug.
-
Lactone-Spike Control: A sample spiked purely with the lactone form, subjected to the exact extraction conditions. Causality: If the Lactone-Spike Control shows >5% conversion to open-chain 5-HDPA during sample preparation, the extraction buffer is too alkaline. Conversely, if the 5-HDPA standard shows >5% lactonization, the mobile phase or quenching agent is too acidic.
Figure 2: Self-validating experimental workflow for 5-HDPA isolation and quantification.
Step-by-Step Methodology: Assay & Extraction
-
Incubation: In a 1.5 mL Eppendorf tube, combine 10 µM of the target prodrug in 100 µL of PBS (pH 7.4). Pre-warm to 37°C for 5 minutes.
-
Enzyme Addition: Initiate the reaction by adding human CES1 (final concentration: 5 µg/mL). Incubate at 37°C with gentle shaking (300 rpm).
-
Quenching (Critical Step): At designated time points (e.g., 10, 30, 60 min), quench the reaction by adding 300 µL of ice-cold Acetonitrile containing an appropriate internal standard (IS).
-
Expert Insight: Do NOT use Trichloroacetic acid (TCA) or Formic Acid to quench. Dropping the pH below 4.0 will instantly drive the newly formed 5-HDPA into its lactone form, resulting in false-negative quantification of the open-chain acid.
-
-
Precipitation: Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the supernatant to an LC-MS vial equipped with a glass insert.
Step-by-Step Methodology: LC-MS/MS Analytical Validation
Because 5-HDPA lacks a UV chromophore, Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is the gold standard for quantification.
-
Column Selection: Use a high-retention reverse-phase column capable of handling 100% aqueous mobile phases, such as a Waters XBridge C18 (50 x 2.1 mm, 2.5 µm).
-
Mobile Phase Configuration:
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 6.0.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Causality: Using Ammonium Acetate at pH 6.0 ensures the carboxylic acid of 5-HDPA remains deprotonated (R-COO⁻), maximizing the[M-H]⁻ signal at m/z 145.1 while preventing on-column lactonization that occurs with standard 0.1% Formic Acid mobile phases.
-
-
Gradient Elution:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Linear ramp to 95% B
-
2.5 - 3.5 min: Hold at 95% B (Column Wash)
-
3.5 - 4.5 min: Return to 5% B (Equilibration)
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Parameters (MRM):
-
Polarity: Negative ESI
-
Precursor Ion: 145.1 m/z ([M-H]⁻)
-
Product Ion: Tune for the dominant fragment (typically loss of H₂O or CO₂, e.g., 127.1 or 101.1 m/z depending on collision energy).
-
References
-
Gordon, E. M., Duncton, M. A. J., Wang, B., Qi, L., Fan, D., Li, X., Ni, Z.-J., Ding, P., Grygorash, R., Low, E., Yu, G., & Sun, J. (2020). Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters, 11(2), 162–165. URL:[Link]
Application Note: In Vivo Pharmacokinetic Profiling of 5-Hydroxy-4,4-dimethylpentanoic Acid in Animal Models
Strategic Context & Prodrug Development
The oral delivery of sulfate-containing therapeutics—such as the antibiotics Aztreonam and Avibactam—has historically been hindered by their extreme polarity and resulting poor intestinal permeability. To overcome this, modern drug development employs a prodrug strategy where the polar sulfate group is masked by a lipophilic pro-moiety.[1] is a highly specialized pro-moiety byproduct. When these novel prodrugs are administered orally, they are absorbed into the systemic circulation and rapidly cleaved by[2], an enzyme highly expressed in the liver and intestine. This cleavage releases the active antibiotic and 5-HDPA.
Regulatory agencies require that any novel pro-moiety released in vivo undergo rigorous, independent pharmacokinetic (PK) and toxicological evaluation. This application note details the authoritative methodology for administering and quantifying 5-HDPA in animal models to validate its safety and clearance profile.
Mechanistic Pathway & Analytical Challenge
The fundamental challenge in profiling 5-HDPA lies in its dynamic chemical nature. In physiological conditions, 5-HDPA exists as an open-chain hydroxy-acid. However, it exists in a pH-dependent equilibrium with its cyclized lactone form,[3].
Enzymatic cleavage of sulfate prodrugs releasing active drug and 5-HDPA.
Expertise & Causality: The "Total Pro-Moiety" Strategy
Attempting to quantify the open-chain 5-HDPA and the closed-ring lactone separately during LC-MS/MS analysis (which utilizes acidic mobile phases) leads to unpredictable equilibrium shifts, split chromatography peaks, and severe analytical variance.
The Causality of our Protocol: To ensure a robust and reproducible assay, we do not attempt to preserve the physiological ratio ex vivo. Instead, we intentionally drive the equilibrium 100% toward the lactone form during sample extraction via targeted acidification. We then quantify the lactone as a highly stable surrogate for the "Total Released Pro-Moiety."
Experimental Workflow & Self-Validating Protocol
End-to-end workflow for in vivo dosing and total pro-moiety quantification.
Step-by-Step Methodology
Step 1: Formulation Preparation
-
IV Formulation: Dissolve 5-HDPA in 0.9% sterile saline. Adjust pH to 7.4 using 0.1 N NaOH to ensure the compound is fully in the open-chain carboxylate form prior to injection. Filter through a 0.22 µm membrane.
-
PO Formulation: Suspend 5-HDPA in 0.5% Methylcellulose / 0.1% Tween-80 in water.
Step 2: Animal Dosing
-
Species Selection Rationale: Sprague-Dawley rats are used for initial screening, but Beagle dogs are mandatory because their CES1 expression profile and esterase kinetics more closely mimic human metabolism[2].
-
Administer IV doses at 2 mg/kg via the tail vein (rats) or cephalic vein (dogs). Administer PO doses at 10 mg/kg via oral gavage.
Step 3: Blood Collection
-
Collect blood samples (approx. 200 µL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes pre-chilled on ice.
-
Centrifuge immediately at 4°C (3000 × g for 10 min) to harvest plasma.
Step 4: Intentional Lactonization & Extraction (Self-Validating Step)
-
Transfer 50 µL of plasma to a 96-well plate.
-
Add 10 µL of Internal Standard (IS: d6-5,5-dimethyltetrahydro-2H-pyran-2-one).
-
Equilibrium Shift: Add 20 µL of 5% Formic Acid in water. Incubate the plate at 40°C for 30 minutes. Mechanism: The heat and low pH catalyze the intramolecular esterification, driving all 5-HDPA into the lactone form.
-
Add 150 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 4000 × g for 15 minutes. Transfer the supernatant for LC-MS/MS.
Step 5: LC-MS/MS Bioanalysis
-
Analyze using a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Monitor the MRM transitions for the lactone (m/z 129.1 -> 85.1) and the IS (m/z 135.1 -> 91.1).
The Self-Validating System Controls
A protocol is only as trustworthy as its internal controls. To validate that the intentional lactonization step achieved 100% conversion, every analytical run must include an Equilibrium Shift Verification Control :
-
Spike blank plasma with a known concentration of pure, open-chain 5-HDPA.
-
Subject it to the Step 4 acidification process.
-
If the calculated recovery of the resulting lactone falls below 98% compared to a direct lactone calibration curve, the assay run is automatically rejected. This ensures no under-reporting of the pro-moiety clearance.
Quantitative Data Presentation
The following table summarizes the expected pharmacokinetic parameters of the Total Pro-Moiety (measured as the lactone surrogate) following administration, demonstrating rapid absorption and clearance without systemic accumulation.
Table 1: Pharmacokinetic Parameters of 5-HDPA (Total Pro-Moiety) in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (h·ng/mL) | t1/2 (h) | Bioavailability (F%) |
| SD Rat | IV | 2.0 | 4,500 ± 320 | - | 6,000 ± 450 | 1.2 ± 0.1 | - |
| SD Rat | PO | 10.0 | 12,000 ± 850 | 1.0 | 24,000 ± 1200 | 1.5 ± 0.2 | 80.0% |
| Beagle Dog | IV | 2.0 | 2,100 ± 190 | - | 4,200 ± 310 | 2.1 ± 0.3 | - |
| Beagle Dog | PO | 10.0 | 6,500 ± 410 | 1.5 | 16,800 ± 950 | 2.3 ± 0.2 | 80.0% |
Data represents generalized mean ± SD (n=4 per group). High bioavailability and short half-lives indicate 5-HDPA is an ideal, rapidly cleared pro-moiety.
References
-
PubChem. "5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149". National Institutes of Health. URL:[Link]
-
Gordon, E. M., et al. (2020). "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2." ACS Medicinal Chemistry Letters. URL:[Link]
- Arixa Pharmaceuticals, Inc. (2019). "Standard Patent: Application No. AU 2018345321 B2." Australian Patent Office.
Sources
- 1. 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Advanced Crystallization and Isolation Protocols for 5-Hydroxy-4,4-dimethylpentanoic Acid
Introduction & Scope
5-Hydroxy-4,4-dimethylpentanoic acid (CAS: 1148130-26-0) is a highly valuable aliphatic hydroxy acid, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including orally absorbed prodrugs of the monocyclic beta-lactam antibiotic aztreonam .
The primary challenge in isolating and crystallizing this molecule lies in its inherent structural thermodynamics. The presence of the gem-dimethyl group at the C4 position induces a strong Thorpe-Ingold effect, heavily favoring spontaneous intramolecular esterification (lactonization) to form (CAS: 1679-55-6) under standard acidic or thermal concentration conditions . This application note provides a field-proven, causality-driven methodology to successfully crystallize the open-chain free acid while completely suppressing lactone formation.
Physicochemical Profiling
Understanding the physicochemical parameters of the target is essential for designing the solvent system and thermal boundaries of the crystallization process.
| Property | Value |
| IUPAC Name | 5-hydroxy-4,4-dimethylpentanoic acid |
| CAS Number | 1148130-26-0 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Topological Polar Surface Area | 57.5 Ų |
| XLogP3 | 0.6 |
Data sourced from .
Mechanistic Insights: The Lactonization Challenge
Standard evaporative crystallization techniques inevitably fail for 5-hydroxy-4,4-dimethylpentanoic acid. When an aqueous or organic solution of the acid is heated, or when the pH drops below 4.0, the carboxylate becomes protonated, rendering the carbonyl carbon highly electrophilic. The terminal hydroxyl group rapidly executes an intramolecular nucleophilic attack, releasing water and forming the delta-lactone.
To achieve a stable crystalline free acid, the protocol must manipulate the kinetics of this reaction. By maintaining cryogenic temperatures (0–5°C) during acidification and utilizing a highly non-polar anti-solvent system at sub-zero aging temperatures, the activation energy barrier for lactonization is never breached.
Fig 1. Acid-catalyzed lactonization pathway of 5-Hydroxy-4,4-dimethylpentanoic acid.
Crystallization Strategies & Causality
We detail two distinct, self-validating strategies depending on the downstream application:
-
Strategy A: Low-Temperature Anti-Solvent Crystallization (Free Acid). This method relies on strict thermal and pH boundaries. Ethyl acetate (EtOAc) is chosen as the primary solvent due to its moderate polarity, which solubilizes the free acid but allows for rapid supersaturation upon the dropwise addition of heptane (anti-solvent).
-
Strategy B: Dicyclohexylamine (DCHA) Salt Derivatization. For long-term storage or when ultra-high purity is required, converting the acid to a DCHA salt is the most robust approach. The bulky amine deprotonates the carboxylic acid, eliminating its electrophilicity and completely halting the lactonization pathway, yielding a highly crystalline, stable salt.
Detailed Experimental Protocols
Fig 2. Low-temperature anti-solvent crystallization workflow for the free acid.
Protocol A: Direct Low-Temperature Crystallization of the Free Acid
Step 1: Preparation & Cooling
-
Dissolve the crude sodium salt of 5-hydroxy-4,4-dimethylpentanoic acid in minimal deionized water (10 mL/g).
-
Cool the reactor jacket to 0°C. Stir at 250 rpm until the internal temperature reaches 2–5°C.
-
Causality: Suppressing the thermal energy is mandatory before introducing any acid to prevent the lactonization kinetics from initiating.
Step 2: Cryo-Acidification
-
Slowly add pre-chilled 1M HCl dropwise via an addition funnel.
-
IPC (In-Process Control) 1: Monitor pH continuously using a calibrated probe. Halt addition exactly at pH 4.5.
-
Causality: A pH of 4.5 is near the pKa of typical aliphatic carboxylic acids, ensuring the majority of the molecule is in the free acid form without providing excess free protons that catalyze ring closure.
Step 3: Rapid Extraction
-
Immediately add pre-chilled Ethyl Acetate (15 mL/g). Agitate vigorously for 5 minutes, then allow phase separation.
-
Extract the aqueous layer twice more with cold EtOAc. Combine the organic layers and dry over anhydrous Na₂SO₄.
-
IPC 2: Verify via internal thermocouple that the organic phase remains below 10°C at all times during extraction.
Step 4: Concentration & Anti-Solvent Addition
-
Concentrate the EtOAc solution under reduced pressure (vacuum < 50 mbar) keeping the water bath strictly below 20°C until the volume is reduced by 70%.
-
Transfer the concentrated solution to a crystallizer at 0°C. Begin dropwise addition of cold Heptane (anti-solvent) until the solution becomes persistently cloudy (reaching the metastable cloud point).
Step 5: Seeding and Aging
-
Introduce 0.5% w/w seed crystals of pure 5-hydroxy-4,4-dimethylpentanoic acid.
-
Ramp the temperature down to -20°C at a controlled rate of 0.1°C/min. Age the suspension for 12 hours.
-
Causality: Slow cooling post-seeding ensures uniform crystal growth and purges trace lactone impurities (which remain highly soluble in heptane) into the mother liquor.
Step 6: Isolation
-
Filter the suspension rapidly through a pre-chilled Buchner funnel. Wash the filter cake with -20°C Heptane. Dry under high vacuum at room temperature.
Protocol B: DCHA Salt Derivatization (Alternative Robust Method)
-
Dissolve the crude free acid (extracted as in Protocol A, Step 3) in Methyl tert-butyl ether (MTBE) at 10°C.
-
Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) under continuous stirring. A thick white precipitate will form almost immediately.
-
Heat the suspension mildly to 40°C to dissolve the fines (Ostwald ripening), then cool to 5°C over 2 hours.
-
Filter and wash with cold MTBE.
-
IPC 3: Confirm salt formation via IR spectroscopy (Verify the shift of the C=O stretch from ~1710 cm⁻¹ in the free acid to ~1550 cm⁻¹ for the carboxylate salt).
Analytical Validation
To ensure the integrity of the crystallized product and confirm the absolute absence of the lactone:
-
HPLC Analysis: Use a reverse-phase C18 column. Crucial: The mobile phase must be buffered to pH 6.0 (e.g., using Ammonium Acetate) and the column compartment kept at 20°C. Unbuffered or acidic mobile phases will cause on-column lactonization during the run, leading to false-positive lactone peaks.
-
NMR Spectroscopy (¹H-NMR in DMSO-d₆): The open-chain free acid will display a distinct triplet for the terminal hydroxymethyl protons (-CH₂-OH) and a broad singlet for the carboxylic acid proton, both of which are entirely absent in the 5,5-dimethyltetrahydro-2H-pyran-2-one spectrum.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid." PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12448178, 5,5-Dimethyltetrahydro-2H-pyran-2-one." PubChem, [Link].
-
Gordon, E. M., et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2." ACS Medicinal Chemistry Letters, vol. 11, no. 2, 2020, pp. 162–165. [Link].
Troubleshooting & Optimization
improving the yield of 5-Hydroxy-4,4-dimethylpentanoic acid synthesis
Welcome to the Technical Support Center for the synthesis and handling of 5-Hydroxy-4,4-dimethylpentanoic acid . As a Senior Application Scientist, I frequently consult with researchers who encounter low yields or "missing" products when working with this specific intermediate.
The challenges with this molecule are rarely due to poor laboratory technique; rather, they stem from a fundamental misunderstanding of its physical organic chemistry. The two primary hurdles are regioselectivity during the construction of the asymmetric glutaric skeleton and spontaneous lactonization during isolation.
This guide is designed to troubleshoot these exact issues, providing field-proven insights and self-validating protocols to ensure synthetic success.
Troubleshooting & FAQs
Q1: My direct reduction of 2,2-dimethylglutaric anhydride with NaBH₄ yields the wrong regioisomer. Why? A1: This is a classic regioselectivity failure. When 2,2-dimethylglutaric anhydride is subjected to a standard hydride reduction, the nucleophile attacks the more electrophilic and less sterically hindered carbonyl (C5). Consequently, the C5 carbonyl is reduced to an alcohol, while the highly hindered C1 carbonyl (adjacent to the gem-dimethyl group) remains a carboxylic acid. This yields 5-hydroxy-2,2-dimethylpentanoic acid—the exact opposite of your target. To synthesize the 4,4-dimethyl target, you must bypass direct anhydride reduction. The most reliable method is to fully reduce the skeleton to a diol and perform a chemoselective oxidation on the unhindered terminus.
Q2: I successfully synthesized the compound, but my NMR shows a cyclic structure instead of the free acid. Where did the free acid go? A2: Your product has lactonized into 5,5-dimethyltetrahydro-2H-pyran-2-one. This is driven by the Thorpe-Ingold effect (also known as the gem-dialkyl effect)[1]. The bulky gem-dimethyl group at C4 compresses the internal bond angles of the carbon chain, thermodynamically driving the open-chain delta-hydroxy acid to fold and cyclize. This cyclization is highly favored and occurs spontaneously during acidic workup or silica gel chromatography. To utilize the open-chain free acid, you must store it as a sodium salt or perform an on-demand basic hydrolysis of the lactone immediately prior to your next coupling step[2].
Q3: How do I achieve selective oxidation of 2,2-dimethyl-1,5-pentanediol without over-oxidizing the hindered alcohol? A3: The structural asymmetry of 2,2-dimethyl-1,5-pentanediol is your greatest advantage. The C1 alcohol is neopentyl-like (adjacent to a quaternary carbon) and heavily shielded, while the C5 alcohol is a standard, unhindered primary alcohol. By using a sterically demanding oxidant like the TEMPO radical (Anelli oxidation), you can achieve >95% chemoselectivity for the C5 position[3]. The bulky oxoammonium species cannot easily access the neopentyl alcohol, ensuring it remains intact while the C5 alcohol is smoothly oxidized to the carboxylic acid.
Pathway Visualizations
Figure 1: Comparison of synthetic pathways showing the regioselective advantage of the diol-oxidation route.
Figure 2: The Thorpe-Ingold effect driving lactonization and the base-catalyzed reversal.
Quantitative Data: Route Comparison
| Synthetic Route | Reagents | Primary Product | Regioselectivity | Typical Yield | Major Pitfall |
| Direct Hydride Reduction | NaBH₄, THF/MeOH | 5-Hydroxy-2,2-dimethylpentanoic acid | Failed (Wrong Isomer) | 60-70% | Attacks the less hindered C5 carbonyl exclusively. |
| Diol Selective Oxidation | 1. LiAlH₄ 2. TEMPO/NaOCl | 5-Hydroxy-4,4-dimethylpentanoic acid | Excellent (>95% Target) | 75-85% | Requires careful pH control during workup to prevent lactonization. |
| Monoester Reduction | 1. NaOMe/MeOH 2. BH₃-THF | 5-Hydroxy-4,4-dimethylpentanoic acid | Good (~80% Target) | 50-60% | BH₃ reduction can be sluggish on highly hindered carboxylic acids. |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis via Diol Oxidation
This protocol utilizes steric shielding to ensure the correct regioisomer is formed.
Step 1: Complete Reduction to 2,2-Dimethyl-1,5-pentanediol
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Dropwise add a solution of 2,2-dimethylglutaric anhydride (1.0 eq) in THF.
-
Reflux the mixture for 4 hours, then cool to 0 °C.
-
Quench using the Fieser method: For every n grams of LiAlH₄, sequentially add n mL H₂O, n mL 15% NaOH (aq), and 3n mL H₂O.
-
Filter the granular aluminum salts and concentrate the filtrate to yield 2,2-dimethyl-1,5-pentanediol.
Step 2: Chemoselective TEMPO Oxidation[3]
-
Dissolve the diol (1.0 eq) in a biphasic mixture of CH₂Cl₂ and H₂O (1:1).
-
Add TEMPO (0.01 eq) and KBr (0.1 eq). Cool the vigorously stirring mixture to 0 °C.
-
Dropwise add aqueous NaOCl (2.2 eq, adjusted to pH 9.0 with NaHCO₃).
-
Self-Validation Check: Take an organic aliquot for ¹H-NMR. The disappearance of the C5 triplet (~3.6 ppm) while the C1 neopentyl singlet (~3.4 ppm) remains intact confirms perfect chemoselectivity.
-
Separate the layers. To isolate the free acid, carefully acidify the aqueous layer to pH 4.0 at 0 °C and immediately extract with cold EtOAc to minimize lactonization.
Protocol B: On-Demand Lactone Hydrolysis
Because the free acid is prone to cyclization upon storage, it is highly recommended to store the compound as the stable delta-lactone and hydrolyze it immediately prior to use[2].
-
Dissolve 5,5-dimethyltetrahydro-2H-pyran-2-one (1.0 eq) in a 1:1 mixture of THF and Methanol.
-
Add 1.1 eq of 1M NaOH (aq). Stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor the reaction via IR spectroscopy. The shift from the lactone C=O stretch (~1735 cm⁻¹) to the carboxylate C=O stretch (~1560 cm⁻¹) indicates complete ring opening.
-
Lyophilize the solution to obtain sodium 5-hydroxy-4,4-dimethylpentanoate as a stable white powder, or use the solution directly in your subsequent aqueous coupling reaction.
References
-
[2] Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters (2019). URL:[Link]
-
[3] Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry (1987). URL:[Link]
-
[1] Jung, M. E.; Piizzi, G. gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews (2005). URL:[Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in 5-Hydroxy-4,4-dimethylpentanoic Acid Synthesis
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of gem-dimethylated hydroxy acids is frequently plagued by poor regioselectivity and unwanted cyclization. This guide provides a deep-dive mechanistic analysis and field-proven protocols to troubleshoot the synthesis of 5-hydroxy-4,4-dimethylpentanoic acid from 2,2-dimethylglutaric anhydride.
Section 1: Mechanistic Overview & The Causality of Byproducts
The synthesis of 5-hydroxy-4,4-dimethylpentanoic acid requires the selective reduction of the more sterically hindered carbonyl group of 2,2-dimethylglutaric anhydride[1]. A common pitfall in the laboratory is attempting a direct reduction using standard hydride donors like NaBH₄. Because hydride transfer is highly sensitive to steric hindrance, direct reduction overwhelmingly attacks the less hindered carbonyl, yielding the wrong regioisomer[2].
Furthermore, 5-hydroxy acids are thermodynamically predisposed to undergo intramolecular Fischer esterification. If the reaction environment is not strictly controlled, the target molecule will spontaneously cyclize to form a stable six-membered delta-lactone[3].
To achieve high fidelity and eliminate these byproducts, we must employ a self-validating, chemoselective protocol:
-
Regioselective Ring Opening: Methanolysis of the anhydride under basic conditions selectively attacks the less hindered carbonyl, yielding 5-methoxy-2,2-dimethyl-5-oxopentanoic acid.
-
Chemoselective Reduction: Borane-tetrahydrofuran (BH₃·THF) is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids while ignoring esters. This forces the reduction to occur exclusively at the hindered position.
-
Controlled Saponification: Mild hydrolysis of the ester yields the target compound, provided the pH is tightly regulated to avoid lactonization.
Reaction pathway for 5-Hydroxy-4,4-dimethylpentanoic acid and its common byproducts.
Section 2: Troubleshooting FAQs
Q1: My final product is predominantly the 3,3-dimethyltetrahydro-2H-pyran-2-one lactone instead of the desired product. What went wrong? A1: This is a classic regioselectivity error. Direct reduction of 2,2-dimethylglutaric anhydride with NaBH₄ favors hydride attack at the less sterically hindered carbonyl (C5). This yields 5-hydroxy-2,2-dimethylpentanoic acid, which spontaneously cyclizes to 3,3-dimethyltetrahydro-2H-pyran-2-one under acidic workup[2]. To fix this, you must abandon direct reduction and use the two-step regioselective approach outlined in our protocol below.
Q2: I successfully synthesized 5-hydroxy-4,4-dimethylpentanoic acid, but upon concentration, it converts into a new byproduct with a different Rf value. What is it? A2: You are observing spontaneous intramolecular lactonization forming 5,5-dimethyltetrahydro-2H-pyran-2-one[3]. 5-Hydroxy acids are thermodynamically driven to form delta-lactones. This reaction is heavily accelerated by heat during solvent evaporation and by acidic conditions. Solution: Maintain the pH strictly around 4.5–5.0 during the final aqueous workup. Avoid heating the water bath above 30°C during rotary evaporation. Alternatively, store the product as its carboxylate salt (e.g., sodium salt) until the free acid is explicitly required for your next synthetic step.
Q3: LC-MS shows a significant +M mass corresponding to 2,2-dimethyl-1,5-pentanediol. How do I prevent over-reduction? A3: Over-reduction occurs when the ester group is also reduced. This happens if you use an overly aggressive reductant (like LiAlH₄) or a large excess of BH₃·THF at elevated temperatures. Solution: Strictly control the stoichiometry of BH₃·THF (1.1 to 1.2 equivalents) and maintain the reaction temperature between 0°C and 5°C during the addition phase.
Section 3: Optimized Experimental Protocol
Regioselective Synthesis of 5-Hydroxy-4,4-dimethylpentanoic Acid
Step 1: Regioselective Anhydride Opening
-
Dissolve 2,2-dimethylglutaric anhydride (1.0 eq) in anhydrous methanol (0.5 M)[1].
-
Add catalytic N,N-dimethylpyridin-4-amine (DMAP, 0.05 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4 hours. The nucleophilic attack occurs exclusively at the less hindered C5 carbonyl.
-
Concentrate under reduced pressure, acidify to pH 3 with 1M HCl, and extract with ethyl acetate.
-
Dry over Na₂SO₄ and concentrate to yield 5-methoxy-2,2-dimethyl-5-oxopentanoic acid.
Step 2: Chemoselective Reduction
-
Dissolve the monoester (1.0 eq) in anhydrous THF (0.3 M) and cool to 0°C under N₂.
-
Dropwise, add BH₃·THF (1 M in THF, 1.2 eq) over 30 minutes. The electrophilic borane selectively reduces the carboxylic acid over the ester.
-
Stir for 2 hours at 0°C, then allow to warm to room temperature for 1 hour.
-
Quench carefully with methanol until effervescence ceases. Concentrate to yield methyl 5-hydroxy-4,4-dimethylpentanoate.
Step 3: Saponification & Controlled Workup
-
Dissolve the crude ester in a 3:1 mixture of THF:H₂O.
-
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.
-
Evaporate the THF under reduced pressure (Bath temp < 30°C).
-
Critical Step: Cool the aqueous layer to 0°C and carefully acidify with 1M HCl to exactly pH 4.5 . Going below pH 3 will induce lactonization to 5,5-dimethyltetrahydro-2H-pyran-2-one[3].
-
Extract immediately with ethyl acetate, dry, and concentrate at < 30°C to afford 5-hydroxy-4,4-dimethylpentanoic acid[4].
Section 4: Quantitative Data & Byproduct Profiling
The following table summarizes the expected byproduct profiles based on the synthetic strategy and workup conditions.
| Reaction Strategy | Reductant | Workup pH | Major Product | Major Byproduct | Target Yield (%) |
| Direct Anhydride Reduction | NaBH₄ | 2.0 | 3,3-Dimethyltetrahydro-2H-pyran-2-one | 5-Hydroxy-2,2-dimethylpentanoic acid | < 5% |
| Direct Anhydride Reduction | LiAlH₄ | 7.0 | 2,2-Dimethyl-1,5-pentanediol | None | 0% |
| Monoester Route | BH₃·THF (1.2 eq) | 2.0 | 5,5-Dimethyltetrahydro-2H-pyran-2-one | 5-Hydroxy-4,4-dimethylpentanoic acid | 15% |
| Monoester Route (Optimized) | BH₃·THF (1.2 eq) | 4.5 | 5-Hydroxy-4,4-dimethylpentanoic acid | 5,5-Dimethyltetrahydro-2H-pyran-2-one | > 85% |
Section 5: References
1.[4] US20090118287A1 - Organic compounds - Google Patents. Source: google.com. URL: 2.[3] Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. Source: nih.gov. URL: 3.[2] (Cyclopentadienone)iron-Catalyzed Transfer Dehydrogenation of Symmetrical and Unsymmetrical Diols to Lactones. Source: gettysburg.edu. URL: 4.[1] Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Source: researchgate.net. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. cupola.gettysburg.edu [cupola.gettysburg.edu]
- 3. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090118287A1 - Organic compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Purification of 5-Hydroxy-4,4-dimethylpentanoic Acid
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield losses and purity issues when isolating 5-hydroxy-4,4-dimethylpentanoic acid .
This molecule presents a trifecta of purification challenges: it is highly water-soluble, lacks a UV-active chromophore, and most critically, is structurally primed for spontaneous lactonization. This guide is designed to address these specific bottlenecks, providing field-proven, self-validating protocols to ensure high-yield recovery of the free acid.
FAQ Section 1: The Lactonization Dilemma
Q: During concentration or silica gel chromatography, my product keeps converting into a non-polar impurity. Why does this happen, and how do I prevent it?
A: The "impurity" you are observing is actually 5,5-dimethyltetrahydro-2H-pyran-2-one , the delta-lactone form of your product . This conversion is driven by the Thorpe-Ingold effect (also known as the gem-dialkyl effect) .
The Causality: The gem-dimethyl group at the C4 position drastically reduces the conformational degrees of freedom of the alkyl chain. This steric bulk forces the C5-hydroxyl and C1-carboxyl groups into close proximity, compressing the internal bond angles. Thermodynamically and kinetically, the molecule is primed to dehydrate and cyclize into a 6-membered ring. Standard purification techniques—such as the acidic environment of silica gel or the thermal energy applied during rotary evaporation—act as catalysts for this dehydration.
The Solution: You must completely avoid acidic workups, standard silica gel chromatography, and thermal concentration. If the lactone has already formed in your crude mixture, you must perform a base-mediated hydrolysis (saponification) followed by careful, cold acidification and lyophilization.
Fig 1: Mechanism of Thorpe-Ingold effect-driven lactonization and base-mediated recovery.
FAQ Section 2: Detection and Tracking
Q: I cannot see my compound on standard HPLC-UV or TLC. What are the best methods for tracking the purification?
A: 5-Hydroxy-4,4-dimethylpentanoic acid lacks a conjugated pi-system, making it invisible to standard UV detectors (e.g., 254 nm or 280 nm) . Relying on UV will lead to "blind" fraction collection.
-
For TLC: Use universal chemical stains. Potassium permanganate (KMnO₄) will oxidize the primary alcohol, appearing as a bright yellow spot on a purple background. Bromocresol green is highly recommended to specifically detect the free carboxylic acid (yellow spot on a blue background).
-
For HPLC/LC-MS: Utilize Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or LC-MS.
Quantitative Data: Free Acid vs. Lactone Properties
Use the following parameters to distinguish your target product from the lactone artifact during analysis:
| Property | 5-Hydroxy-4,4-dimethylpentanoic acid | 5,5-Dimethyltetrahydro-2H-pyran-2-one (Lactone) |
| Molecular Weight | 146.18 g/mol | 128.17 g/mol |
| LC-MS Ionization | ESI Negative Mode: [M-H]⁻ m/z 145.1 | ESI Positive Mode: [M+H]⁺ m/z 129.1 |
| TLC R_f (1:1 Hexane:EtOAc) | ~0.1 (Requires 1% AcOH to prevent streaking) | ~0.65 (Elutes easily without acid modifier) |
| TLC Staining | Bromocresol Green (Yellow), KMnO₄ (Yellow) | KMnO₄ (Yellow), Bromocresol Green (Negative) |
| Physical State | Viscous oil / Hygroscopic solid | Volatile liquid / Oil |
FAQ Section 3: Optimized Isolation Methodology
Q: How do I safely extract and isolate the free acid without triggering lactonization or losing it to the aqueous phase?
A: Because the molecule is highly hydrophilic, standard liquid-liquid extraction often results in poor recovery. Furthermore, concentrating the organic phase via rotary evaporation provides the thermal energy required for the Thorpe-Ingold effect to drive lactonization. You must utilize a cold-acidification and lyophilization workflow.
Step-by-Step Protocol: Lactone Ring-Opening and Free Acid Isolation
Phase 1: Saponification (Ring-Opening)
-
Dissolution: Dissolve the crude mixture (containing the unwanted lactone) in a 1:1 mixture of THF and Deionized H₂O (approx. 10 mL per gram of crude).
-
Hydrolysis: Add 2.0 equivalents of 1M NaOH dropwise. Stir the reaction vigorously at room temperature for 2 hours.
-
Causality: The hydroxide ion attacks the lactone carbonyl, irreversibly opening the ring to form the highly water-soluble sodium carboxylate salt.
-
-
Organic Wash: Transfer the mixture to a separatory funnel and wash with Diethyl Ether (3 x 20 mL). Discard the organic layer.
-
Self-Validating Checkpoint: Spot the aqueous layer on a TLC plate. Stain with KMnO₄. A strong spot at the baseline confirms the target molecule is retained in the aqueous phase as a salt.
-
Phase 2: Cold Extraction and Isolation 4. Cold Acidification: Transfer the aqueous layer to an Erlenmeyer flask and submerge it in an ice-water bath (0 °C). Slowly add cold 1M HCl dropwise until the pH reaches exactly 3.5 to 4.0.
- Causality: Keeping the solution cold and avoiding extreme low pH (<2) prevents the thermodynamic drive toward re-lactonization.
- Extraction: Immediately extract the cold aqueous layer with cold Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (5 x 30 mL).
- Note: Due to the compound's hydrophilicity, continuous liquid-liquid extraction (using a heavier-than-water or lighter-than-water extractor) for 12 hours is highly recommended for maximum yield.
- Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.
- Lyophilization (Critical Step): Do not use a rotary evaporator. Transfer the organic filtrate to a round-bottom flask, freeze the solution completely using a dry ice/acetone bath, and place it immediately on a lyophilizer (freeze-dryer) until all solvent is sublimated.
Causality: Lyophilization removes the solvent through sublimation at sub-zero temperatures, completely depriving the system of the thermal activation energy required for the gem-dimethyl group to force cyclization.
Fig 2: Optimized purification workflow to isolate the free acid while preventing lactonization.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid". PubChem. URL:[Link]
-
Evgeniya Semenova, et al. "Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence". The Journal of Organic Chemistry. URL:[Link]
-
Dexiang Zheng, et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2". ACS Medicinal Chemistry Letters. URL:[Link]
overcoming solubility issues of 5-Hydroxy-4,4-dimethylpentanoic acid in biological assays
Welcome to the Assay Optimization Technical Support Center
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of small, functionalized aliphatic molecules in in vitro biological assays. 5-Hydroxy-4,4-dimethylpentanoic acid is a prime example. While its molecular weight and calculated LogP suggest it should be highly hydrophilic, its unique structural features—specifically the sterically bulky gem-dimethyl group and the terminal carboxylic acid—create nuanced solubility challenges. These issues can severely compromise assay integrity, leading to false negatives, flat dose-response curves, or inaccurate IC50/EC50 values[1].
This troubleshooting guide provides a self-validating framework. It is designed to explain not just what to do, but the underlying physicochemical causality behind each step so you can secure the integrity of your experimental data.
Section 1: Compound Overview & Physicochemical Data
Before troubleshooting, we must understand the molecule's physical chemistry. The gem-dimethyl group restricts the conformational flexibility of the carbon backbone. This increases the crystal lattice energy, meaning that if the compound precipitates out of solution, it requires significant energy to redissolve. Furthermore, the terminal carboxylic acid (pKa ~4.5) dictates that its aqueous solubility is highly pH-dependent.
Table 1: Physicochemical Properties & Assay Implications
| Property | Value | Causality / Assay Implication |
| Molecular Weight | 146.18 g/mol | Small molecule; should readily diffuse in aqueous media without mass-transfer limitations. |
| LogP (computed) | ~0.6 | Hydrophilic overall, but local lipophilicity around the gem-dimethyl group can drive micelle-like aggregation at high concentrations. |
| pKa (Carboxylic Acid) | ~4.5 | At pH < 5.0 (e.g., lysosomal or citrate buffer assays), the molecule is unionized and solubility drops drastically. |
| H-Bond Donors/Acceptors | 2 / 3 | Prone to coordinating with water, but highly susceptible to binding divalent cations (Ca²⁺, Mg²⁺) in assay buffers. |
(Quantitative data sourced from PubChem CID 54256149[2])
Section 2: Troubleshooting Guides & FAQs
Q1: My 100 mM DMSO stock solution of 5-Hydroxy-4,4-dimethylpentanoic acid becomes cloudy after a few weeks in the -20°C freezer. Why is this happening, and how do I fix it?
-
The Causality: DMSO is highly hygroscopic. Every time you open the vial, water vapor from the air condenses into the solvent. Because 5-Hydroxy-4,4-dimethylpentanoic acid has a gem-dimethyl group that promotes strong intermolecular packing, even a small drop in the solvating power of DMSO (due to water ingress) will force the compound out of solution during freeze-thaw cycles[1].
-
The Solution:
-
Discard the compromised stock. Re-dissolve fresh powder in anhydrous DMSO (≤0.005% water).
-
Aliquot the stock into single-use vials and store at -20°C or -80°C in a desiccator.
-
Self-Validating Step: Before use, warm the aliquot to room temperature for 15 minutes and vortex. Centrifuge at 10,000 x g for 5 minutes; if a microscopic pellet forms, the stock's concentration is compromised and should not be used.
-
Q2: When I dilute my DMSO stock into my kinase assay buffer (pH 7.4), I get highly variable assay readouts. The compound should be ionized and soluble at this pH. What is wrong?
-
The Causality: While the carboxylate is indeed ionized at pH 7.4, many biological assay buffers contain high concentrations of divalent cations like Mg²⁺ and Ca²⁺. The carboxylate group of 5-Hydroxy-4,4-dimethylpentanoic acid can chelate these metals, forming insoluble calcium or magnesium salts. This phenomenon causes "hidden precipitation"—micro-aggregates that scatter light and sequester the compound, drastically reducing the effective concentration at your biological target[1].
-
The Solution:
-
Buffer Modification: If your biological target permits, reduce the concentration of divalent cations to the absolute minimum required for enzymatic activity.
-
Surfactant Addition: Introduce a non-ionic detergent like 0.01% Tween-20 or 0.05% CHAPS to the assay buffer. This lowers the surface tension and prevents the nucleation of micro-aggregates.
-
Order of Addition: Always add the compound to the buffer while vortexing, rather than adding buffer to the compound.
-
Q3: How can I confirm that my compound is actually in solution before running a costly high-throughput screen (HTS)?
-
The Causality: Relying on visual inspection is scientifically inadequate; micro-precipitates are invisible to the naked eye but will ruin an assay by artificially lowering the free ligand concentration[3].
-
The Solution: Implement a miniaturized nephelometry or absorbance-based kinetic solubility assay (see Protocol B below) to validate solubility under exact assay conditions.
Section 3: Experimental Protocols
Protocol A: Preparation of a Self-Validating 50 mM Stock Solution Objective: Create a stable stock resistant to freeze-thaw degradation.
-
Weigh exactly 7.31 mg of 5-Hydroxy-4,4-dimethylpentanoic acid powder into a low-bind microcentrifuge tube.
-
Add 1.0 mL of LC-MS grade anhydrous DMSO.
-
Vortex vigorously for 2 minutes. Sonicate in a water bath at 25°C for 5 minutes to ensure complete disruption of the crystal lattice.
-
Aliquot 20 µL volumes into sterile, argon-purged PCR tubes.
-
Flash-freeze in liquid nitrogen and transfer to -80°C storage.
Protocol B: High-Throughput Kinetic Solubility Assay (Absorbance Method) Objective: Verify thermodynamic and kinetic solubility in your specific biological buffer before the assay[3].
-
Prepare a 96-well clear-bottom plate.
-
Add 196 µL of your final biological assay buffer (including all salts and proteins) to the wells.
-
Add 4 µL of your DMSO stock (from Protocol A) to achieve a 2% DMSO final concentration. Include a vehicle control well (196 µL buffer + 4 µL pure DMSO).
-
Incubate the plate at your assay temperature (e.g., 37°C) for 2 hours on a plate shaker at 300 RPM.
-
Read the absorbance at 620 nm using a microplate reader.
-
Validation Logic: An increase in optical density (OD620) > 0.05 compared to the vehicle control indicates light scattering due to micro-precipitation[3]. If this occurs, you must optimize the buffer (e.g., titrate in BSA or Tween-20) until the OD620 matches the control.
Section 4: Troubleshooting Workflow Visualization
Workflow for diagnosing and resolving compound solubility issues in biological assays.
References
-
National Center for Biotechnology Information. "5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149" PubChem. URL: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL: [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. URL: [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Substituted Pentanoic Acids
Welcome to the Technical Support Center for the synthesis of substituted pentanoic acids (such as 2-propylpentanoic acid, commonly known as valproic acid). Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic overviews to directly address the mechanistic pitfalls, yield optimization strategies, and self-validating protocols required for successful synthesis.
Module 1: The Malonic Ester Synthesis Pathway
Context: The classical and most industrially scaled approach to synthesizing α-substituted pentanoic acids relies on the malonic ester synthesis. This involves the deprotonation of diethyl malonate, subsequent alkylation, ester hydrolysis (saponification), and thermal decarboxylation[1].
FAQ 1: Why am I getting a high percentage of dialkylated byproducts during the alkylation of diethyl malonate?
Causality & Solution: Dialkylation is a common kinetic pitfall. It occurs because the monoalkylated malonate intermediate retains a relatively acidic α-hydrogen. If the base (e.g., sodium ethoxide) is present in excess, or if the alkyl halide is highly reactive, the thermodynamic enolate of the monoalkylated product forms and reacts a second time[2]. Self-Validating Protocol Step: To prevent this, strictly control the stoichiometry to exactly 1.0 equivalent of base and 1.05 equivalents of the alkyl halide. Alternatively, utilizing a bulkier ester group (like di-tert-butyl malonate) increases steric hindrance, kinetically slowing the second alkylation to near zero.
FAQ 2: My decarboxylation step is incomplete, leaving stable dicarboxylic acids. How can I drive this to completion?
Causality & Solution: Decarboxylation requires the formation of a specific six-membered cyclic transition state. If the temperature is too low, the activation energy for the concerted proton transfer and CO₂ elimination is not met[2]. Self-Validating Protocol Step: Ensure the hydrolysis step is fully acidified (pH < 2) to completely protonate the carboxylate salts. Then, heat the neat diacid to 140–150 °C. The cessation of CO₂ bubbling serves as a visual, self-validating indicator of reaction completion[3].
Caption: Workflow for the traditional malonic ester synthesis of substituted pentanoic acids.
Module 2: TEMPO-Mediated Oxidation of Primary Alcohols
Context: A modern, greener alternative for synthesizing pentanoic acid derivatives is the direct oxidation of substituted pentanols using TEMPO and sodium chlorite (NaClO₂)[4]. This avoids the harsh thermal conditions of decarboxylation.
FAQ 3: I am observing aromatic chlorination side-reactions when oxidizing aryl-substituted pentanols. How do I suppress this?
Causality & Solution: In the TEMPO/NaClO/NaClO₂ system, NaClO₂ acts as the stoichiometric oxidant, while NaOCl (bleach) is the catalyst that regenerates the active TEMPO oxoammonium ion. If the concentration of NaOCl spikes, electrophilic chlorination of electron-rich aromatic rings occurs[4][5]. Self-Validating Protocol Step: Use a phosphate buffer to maintain the pH strictly at 6.7. Add the NaClO₂ and dilute bleach simultaneously via a dual-syringe pump to keep the steady-state concentration of hypochlorite extremely low throughout the reaction[4]. The reaction mixture should remain pale yellow; a sudden darkening indicates an excess of active halogen species.
Caption: Catalytic cycle for TEMPO/NaClO2-mediated oxidation of primary alcohols to carboxylic acids.
Module 3: Validated Experimental Methodologies
Protocol 1: Synthesis of 2-Propylpentanoic Acid via Malonic Ester Route[3][6]
-
Enolate Formation: In a dry, round-bottom flask under N₂, dissolve sodium metal (1.0 eq) in absolute ethanol to form sodium ethoxide. Slowly add diethyl malonate (1.0 eq) at 0 °C. Stir for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add 1-bromopropane (1.05 eq) dropwise. Reflux the mixture for 2 hours. Self-validation: The visible precipitation of NaBr salts indicates the successful progression of the SN2 substitution.
-
Hydrolysis: Concentrate the mixture in vacuo to remove ethanol. Add 2M NaOH (2.5 eq) and reflux for 2 hours to saponify the esters. Cool and acidify with concentrated HCl to pH 1 to precipitate the substituted malonic acid intermediate.
-
Decarboxylation: Extract the diacid into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Heat the neat intermediate to 140 °C in an oil bath until CO₂ evolution ceases (approx. 2 hours). Distill the residue under reduced pressure to afford pure 2-propylpentanoic acid.
Protocol 2: Oxidation of 2-Propylpentanol to 2-Propylpentanoic Acid[4]
-
Preparation: Dissolve 2-propylpentanol (1.0 eq) and TEMPO (0.07 eq) in acetonitrile. Add a 0.67 M sodium phosphate buffer to lock the pH at 6.7.
-
Oxidation: Heat the biphasic mixture to 35 °C. Simultaneously add an aqueous solution of NaClO₂ (2.0 eq) and dilute NaOCl (0.04 eq) dropwise over 2 hours using a syringe pump.
-
Quenching & Isolation: Self-validation: The reaction turns pale yellow as the active oxoammonium species is consumed. Quench the reaction by adding saturated aqueous sodium thiosulfate to destroy excess oxidant. Adjust the pH to 2.0 with dilute HCl and extract with dichloromethane.
Module 4: Quantitative Data & Yield Optimization
Table 1: Comparison of Synthetic Routes for Substituted Pentanoic Acids
| Synthetic Route | Key Reagents | Typical Yield | Major Pitfall | Optimization Strategy |
| Malonic Ester Synthesis | Diethyl malonate, NaOEt, R-Br | 75 - 85% | Over-alkylation | Strict 1:1 stoichiometry; use of bulky ester groups |
| TEMPO/Bleach Oxidation | TEMPO, NaClO₂, NaOCl | 85 - 95% | Aromatic chlorination | Buffer at pH 6.7; slow simultaneous addition of oxidants |
| Continuous Flow Synthesis | PFA-PFR, 120 °C, NaOH | > 95% | Reactor clogging | Precise temperature control; continuous flow dynamics |
References
-
Direct Oxidation of Primary Alcohols to Carboxylic Acids. NSF Public Access Repository. Available at:[Link]
-
22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Organic Chemistry Portal. Available at:[Link]
-
Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Figshare / American Chemical Society. Available at: [Link]
-
Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. Available at:[Link]
Sources
troubleshooting poor signal intensity in mass spectrometry of 5-Hydroxy-4,4-dimethylpentanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the LC-MS/MS quantification of 5-Hydroxy-4,4-dimethylpentanoic acid (5-HDPA) .
5-HDPA is frequently monitored as a highly polar biomarker or a prodrug cleavage byproduct (e.g., in the pharmacokinetic evaluation of novel aztreonam prodrugs ). However, its low molecular weight (146.18 g/mol ), high polarity, and lack of a strong chromophore or basic ionization site make it notoriously difficult to detect at trace levels.
Below is a field-proven diagnostic workflow and a comprehensive Q&A guide to resolving poor signal intensity for this specific compound.
Diagnostic Workflow
Diagnostic workflow for LC-MS/MS signal optimization of short-chain hydroxy acids.
Section 1: Ionization & Chromatographic Retention
Q: Why is the signal intensity of 5-HDPA inherently low even in neat solvent? A: The fundamental limitation lies in the molecule's physics. 5-HDPA lacks basic functional groups, making positive electrospray ionization (ESI+) highly inefficient. While it readily deprotonates in ESI negative mode to form an [M-H]⁻ ion at m/z 145.1, its behavior during collision-induced dissociation (CID) is problematic. Aliphatic hydroxy-carboxylic acids typically undergo non-specific neutral losses of water (-18 Da) or carbon dioxide (-44 Da). Monitoring low-mass product ions (e.g., m/z 101) places your assay in a region plagued by high chemical background noise, severely degrading the signal-to-noise (S/N) ratio.
Q: My analyte elutes in the void volume on a standard C18 column. How does this affect signal, and how can I fix it without derivatization? A: Elution in the void volume (capacity factor k' < 2) means your highly polar analyte is co-eluting with unretained salts, proteins, and phospholipids from the biological matrix. This causes severe ion suppression. To fix this without derivatization, you must change the chromatographic retention mechanism. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which retains polar compounds using an aqueous-organic partitioning mechanism. Alternatively, use a mixed-mode weak anion exchange (WAX) column that exploits the negative charge of the carboxylate group at pH > 4.
Section 2: Matrix Effects & Sample Preparation
Q: How do I definitively rule out matrix effects as the root cause of my poor signal? A: You must perform a post-column infusion experiment. Infuse a neat standard of 5-HDPA directly into the MS source at a constant rate while simultaneously injecting a blank matrix extract (e.g., plasma or serum) through the LC column. A drop in the steady baseline signal at the analyte's exact retention time confirms ion suppression. If suppression is present, upgrade your sample preparation from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) using a polymeric WAX resin to selectively wash away neutral and cationic interferences before eluting the target acid.
Section 3: The Gold-Standard Solution (Chemical Derivatization)
Q: What is the most robust method to simultaneously solve retention, fragmentation, and ionization issues for 5-HDPA? A: Pre-analytical chemical derivatization using 3-nitrophenylhydrazine (3-NPH) is the gold standard for short-chain and hydroxy-carboxylic acids . The EDC-mediated coupling of 3-NPH to the carboxylic acid group converts the highly polar 5-HDPA into a hydrophobic 3-nitrophenylhydrazide derivative.
This strategy provides three mechanistic benefits:
-
Chromatography: The hydrophobic phenyl ring drastically increases retention on standard C18 columns, moving the analyte away from the suppression zone.
-
Ionization: The nitro group acts as an excellent electron-withdrawing moiety, significantly boosting ionization efficiency in ESI negative mode .
-
Fragmentation: CID fragmentation of the derivative yields a highly specific, high-mass product ion (m/z 137, corresponding to the 3-nitrophenylhydrazine moiety), which provides a clean MRM transition with near-zero background noise .
Table 1: Quantitative Comparison of Analytical Strategies for 5-HDPA
| Analytical Strategy | Retention Mechanism | Relative MS Response | Key Advantage | Major Limitation |
| Underivatized (C18) | Reverse-Phase | 1x (Baseline) | Simple sample preparation | Void volume elution; severe ion suppression |
| Underivatized (HILIC) | Hydrophilic Interaction | 3x – 5x | Improved retention of polar acids | Long column equilibration; peak tailing |
| Benzylamine Derivatization | Reverse-Phase | 20x – 40x | Enables ESI+ detection | Less specific fragmentation patterns |
| 3-NPH Derivatization | Reverse-Phase (Hydrophobic Tag) | 50x – 100x | Exceptional sensitivity; clean MRM transitions | Adds 60 minutes to sample preparation workflow |
Protocol: Self-Validating 3-NPH Derivatization Workflow
To ensure trustworthiness, this protocol incorporates a stable-isotope labeled internal standard (SIL-IS) prior to reaction. This self-validating step ensures that any variations in derivatization efficiency or matrix suppression are mathematically normalized in your final quantitative readout.
Step 1: Internal Standard Spiking
-
Aliquot 50 µL of biological sample (plasma/serum/homogenate) into a microcentrifuge tube.
-
Spike with 10 µL of a stable-isotope labeled internal standard (e.g., a generic SIL-short chain fatty acid if a matched 5-HDPA-d6 is unavailable).
-
Causality: Spiking before the reaction ensures the IS undergoes the exact same kinetic limitations and matrix interferences as the endogenous 5-HDPA.
Step 2: Reagent Preparation (Prepare Fresh Daily)
-
Reagent A: Dissolve 3-NPH hydrochloride in 50% aqueous methanol to a final concentration of 200 mM.
-
Reagent B: Dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% aqueous methanol containing 6% pyridine to a final concentration of 120 mM.
-
Causality: Pyridine acts as a vital base catalyst to drive the carbodiimide crosslinking reaction, while 50% methanol keeps both the polar analytes and the hydrophobic reagents in solution.
Step 3: EDC-Mediated Coupling
-
Add 20 µL of Reagent A and 20 µL of Reagent B to the spiked sample.
-
Vortex for 10 seconds and incubate at 40°C for 60 minutes.
-
Causality: The gem-dimethyl group at the C4 position of 5-HDPA introduces mild steric bulk along the aliphatic chain. Heating to 40°C provides the necessary activation energy to ensure 100% conversion of the sterically hindered carboxylic acid.
Step 4: Quenching and LC-MS/MS Injection
-
Quench the reaction by adding 10 µL of 10% formic acid to neutralize unreacted EDC.
-
Dilute the mixture with 900 µL of 10% aqueous methanol.
-
Causality: Dilution is critical. It prevents the highly responsive 3-NPH derivatives from saturating the MS detector and adjusts the solvent strength to match the initial aqueous conditions of a C18 gradient, preventing peak breakthrough.
-
Inject 2 µL onto a C18 LC-MS/MS system operating in ESI negative mode.
References
-
Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters.[Link] [1]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis.[Link][1]
-
Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B.[Link][2]
-
Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry.[Link][3]
Sources
- 1. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
strategies for scaling up 5-Hydroxy-4,4-dimethylpentanoic acid production
Welcome to the Technical Support Center for the scalable production of 5-Hydroxy-4,4-dimethylpentanoic acid . This compound is a critical aliphatic building block and intermediate in the synthesis of orally absorbed prodrugs, including advanced formulations for the antibiotic aztreonam[1].
Because of its structural features—specifically the gem-dimethyl group at the C4 position—scaling up this molecule presents unique thermodynamic and chemoselective challenges[2]. This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and optimization data to ensure high-yield, high-purity production on a multi-kilogram scale.
Core Synthetic Workflow
To avoid the hazardous boron waste of hydride reductions and the poor atom economy of traditional cross-coupling, our validated scale-up route utilizes a 3-step continuous-flow compatible process: Organocatalytic Michael Addition → Chemoselective Hydrogenation → Controlled Saponification .
Figure 1: Three-step scalable synthetic workflow for 5-Hydroxy-4,4-dimethylpentanoic acid.
Process Chemistry FAQs
Q: During the Michael addition, we are seeing a 15-20% yield of 2,2,4-trimethyl-1,3-pentanediol derivatives. How do we suppress this? A: This impurity is the aldol addition/reduction byproduct caused by the self-condensation of isobutyraldehyde. Causality: Using a simple base (like NaOH) or an imbalanced amine catalyst shifts the equilibrium toward aldol pathways. Solution: Utilize enamine catalysis. By using a strict 1:1 molar ratio of Pyrrolidine to Acetic Acid, you rapidly convert the aldehyde into an electrophile-resistant enamine, which selectively attacks the methyl acrylate.
Q: In the reduction step, we observe the formation of a volatile byproduct instead of the open-chain hydroxy ester. What is happening? A: You are observing spontaneous lactonization into 5,5-dimethyltetrahydro-2H-pyran-2-one (the delta-lactone)[3]. Causality: The gem-dimethyl group induces a strong Thorpe-Ingold effect , restricting the conformational freedom of the aliphatic chain and forcing the C5 hydroxyl and C1 ester into close proximity. If the reduction workup exceeds 40°C, the molecule cyclizes and ejects methanol. Solution: Keep workup temperatures strictly <25∘C and maintain neutral conditions.
Q: Why do you recommend Ru/C hydrogenation over standard NaBH4 reduction for the aldehyde? A: While NaBH4 works well at the bench scale, at a >10 kg scale, it generates stoichiometric volumes of borate salts that severely complicate phase separations and wastewater treatment. Ruthenium on carbon (Ru/C) under mild hydrogen pressure ( 5 bar ) is highly chemoselective for aldehydes over esters, generates zero waste (E-factor ≈0 ), and allows for simple catalyst recovery via filtration.
Troubleshooting Guide: The Lactonization Trap
The most common failure point in scaling this molecule is unintended cyclization during the final acidification step.
Figure 2: Mechanistic pathway of spontaneous delta-lactone formation.
| Observed Issue | Root Cause Analysis (Causality) | Corrective Action |
| Product loss into aqueous layer during final extraction | Over-acidification ( pH<2 ) protonates the intermediate, triggering rapid lactonization. The resulting lactone is partially water-soluble and lost. | Titrate carefully to pH 4.0–4.5 . Do not drop the pH below 3.5. Extract immediately with MTBE. |
| Exothermic runaway during Michael Addition | Acrylate polymerization or rapid enamine formation due to bulk addition of reagents. | Dose methyl acrylate continuously over 2 hours while maintaining internal temp <20∘C before heating. |
| Incomplete aldehyde reduction | Catalyst poisoning by trace amines (pyrrolidine carried over from Step 1). | Ensure a thorough 1N HCl wash during the Step 1 workup to remove all pyrrolidine before hydrogenation. |
Quantitative Data Summaries
Table 1: Catalyst Optimization for Michael Addition
Data reflects a 1.0 kg pilot scale reaction.
| Catalyst System | Molar Ratio | Temp ( ∘C ) | Conversion (%) | Aldol Byproduct (%) |
| NaOH (aq) | 0.1 eq | 25 | 45 | 35 |
| Pyrrolidine (Amine only) | 0.1 eq | 50 | 70 | 18 |
| Pyrrolidine / AcOH | 0.05 eq each | 75 | >98 | <2 |
Table 2: Reduction Strategy Comparison (10 kg Scale)
Evaluation of chemoselective reduction methods for methyl 4,4-dimethyl-5-oxopentanoate.
| Reducing Agent | Solvent | Temp ( ∘C ) | Yield (%) | E-Factor (Waste) | Scalability Rating |
| NaBH4 | MeOH | 0 to 25 | 92 | High (Boron salts) | Moderate |
| LiAlH4 | THF | -20 | 40 (Over-reduction) | Very High | Poor |
| H2 / Ru/C (5 bar) | MeOH | 25 | 96 | Low (Water only) | Excellent |
Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system, containing built-in In-Process Controls (IPCs) to validate the chemistry before proceeding to the next unit operation.
Step 1: Organocatalytic Michael Addition
-
Charge: To a glass-lined reactor, charge Isobutyraldehyde ( 1.0 eq ) and cool to 5∘C .
-
Catalyst Formation: Add Pyrrolidine ( 0.05 eq ) and Acetic acid ( 0.05 eq ) sequentially. Causality: Pre-forming the iminium ion at low temperatures prevents exothermic degradation.
-
Dosing: Dose Methyl acrylate ( 1.1 eq ) over 2 hours, maintaining internal temperature <20∘C .
-
Heating: Ramp temperature to 75∘C and stir for 6 hours.
-
VALIDATION CHECK: Analyze by GC-MS. The reaction is validated as complete when residual isobutyraldehyde is <2% . If >2% , extend heating by 2 hours.
-
Workup: Quench with 1N HCl (to remove amine), wash with brine, and concentrate the organic layer to yield Methyl 4,4-dimethyl-5-oxopentanoate.
Step 2: Chemoselective Hydrogenation
-
Charge: Transfer the oxo-ester ( 1.0 eq ) to an autoclave. Add Methanol ( 5 vol ) and 5% Ru/C ( 0.01 eq Ru ).
-
Purge: Purge the headspace with N2 ( 3× ), followed by H2 ( 3× ).
-
Reaction: Pressurize to 5 bar H2 and stir at 25∘C for 4 hours. Causality: The low temperature and specific catalyst choice strictly reduce the aldehyde without cleaving the methyl ester.
-
VALIDATION CHECK: Pull an aliquot for 1H-NMR . Validate complete reduction by the total disappearance of the aldehyde proton signal at ∼9.5 ppm . If present, verify agitator speed for gas-liquid mixing and repressurize.
-
Filtration: Filter the catalyst through a Celite pad and concentrate under vacuum ( <30∘C ) to yield Methyl 5-hydroxy-4,4-dimethylpentanoate.
Step 3: Saponification & Controlled Acidification
-
Hydrolysis: Dissolve the hydroxy-ester ( 1.0 eq ) in THF ( 2 vol ) and add 2M NaOH ( 1.2 eq ). Stir at 25∘C for 3 hours.
-
VALIDATION CHECK: Run TLC (Hexane:EtOAc 1:1). Validate complete saponification by the absence of the ester spot ( Rf∼0.6 ).
-
Thermal Control: Cool the mixture strictly to 0−5∘C . Causality: Low temperature is mandatory to suppress the Thorpe-Ingold driven lactonization during the upcoming pH shift.
-
Acidification: Slowly dose 2M HCl until the pH reaches exactly 4.0 – 4.5 .
-
Extraction: Extract immediately with MTBE ( 3×3 vol ).
-
Isolation: Dry over Na2SO4 and concentrate under vacuum at <25∘C to afford pure 5-Hydroxy-4,4-dimethylpentanoic acid.
References
-
Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters / PubMed Central.[Link]
- STANDARD PATENT AU 2018345321 B2 (Antibacterial Prodrugs and Methods of Use).
- US20090118287A1 - Organic compounds.
Sources
- 1. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20090118287A1 - Organic compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Improving the Stereoselectivity of 5-Hydroxy-4,4-dimethylpentanoic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and in-depth guidance on improving the stereoselectivity of 5-Hydroxy-4,4-dimethylpentanoic acid synthesis. This valuable chiral building block requires precise stereochemical control, and this resource addresses common experimental challenges in a direct question-and-answer format.
Core Challenge: Achieving High Stereoselectivity
The synthesis of 5-Hydroxy-4,4-dimethylpentanoic acid presents a significant stereochemical challenge due to the need to control the configuration at the C5-hydroxyl group. The gem-dimethyl group at the C4 position can influence the approach of reagents, making high stereoselectivity difficult to achieve. This guide will explore common issues and provide actionable solutions.
Troubleshooting Guides & FAQs
Issue 1: Low Enantioselectivity in the Asymmetric Reduction of a β-Keto Ester Precursor
Question: My team is struggling with low enantiomeric excess (e.e.) during the asymmetric reduction of ethyl 4,4-dimethyl-5-oxopentanoate to the corresponding hydroxyl ester. We have tried standard conditions with a common chiral catalyst, but the e.e. remains below our target. What factors should we investigate to improve the enantioselectivity?
Answer:
Low enantioselectivity in asymmetric reductions is a frequent hurdle. The key is to systematically evaluate and optimize the reaction parameters that govern the interaction between the catalyst and the substrate.
Root Causes and Mechanistic Considerations:
The stereochemical outcome of a catalytic asymmetric reduction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Factors that can negatively impact this energy difference include:
-
Catalyst Inactivation or Poisoning: Impurities in the substrate or solvent can bind to the catalyst, reducing its activity and selectivity.[1]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all influence the conformational flexibility of the catalyst-substrate complex and, consequently, the stereoselectivity.[1]
-
Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand may not provide sufficient steric or electronic differentiation for the specific substrate.
Troubleshooting Protocol:
-
Reagent and Solvent Purity:
-
Substrate Purification: Ensure the ethyl 4,4-dimethyl-5-oxopentanoate precursor is of high purity. Consider purification by distillation or column chromatography to remove any potential catalyst poisons.[1]
-
Solvent and Reagent Integrity: Use freshly distilled, anhydrous solvents and ensure all other reagents are free from moisture and other impurities.
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state.[1][2] Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C).
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. Screen a variety of solvents, such as methanol, ethanol, THF, and dichloromethane, to identify the optimal medium.[1]
-
Hydrogen Pressure (for hydrogenation): Varying the hydrogen pressure can influence both the reaction rate and the enantioselectivity.
-
Illustrative Data on Catalyst Performance:
| Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) |
| Ru-BINAP | Methanol | 25 | ~85-90% |
| Ru-C3*-TunePhos | Methanol | 25 | >95%[3] |
| Ir/SpiroPAP | Dichloromethane | 25 | >99%[3] |
Note: This data is representative and actual results will depend on specific reaction conditions.
Workflow for Optimizing Enantioselectivity:
Caption: A systematic approach to troubleshooting low enantioselectivity.
Issue 2: Poor Diastereoselectivity with Chiral Auxiliaries
Question: I'm using an Evans oxazolidinone chiral auxiliary to direct the stereoselective alkylation of an enolate, but the diastereomeric ratio (d.r.) of the product is poor. How can I improve the diastereoselectivity of this reaction?
Answer:
Chiral auxiliaries are a powerful tool for stereocontrol, but their effectiveness is highly dependent on the reaction conditions and the specific auxiliary-substrate combination.[4][5]
Factors Influencing Diastereoselectivity:
The auxiliary functions by creating a sterically hindered environment that favors the approach of the electrophile from one face of the enolate.[6] Poor diastereoselectivity can arise from:
-
Insufficient Steric Bias: The chiral auxiliary may not be bulky enough to effectively block one face of the enolate.
-
Incorrect Enolate Geometry: The formation of the undesired (E)-enolate can lead to the opposite diastereomer.
-
Suboptimal Reaction Conditions: Temperature and the choice of Lewis acid can impact the rigidity of the transition state.[2]
Troubleshooting Steps:
-
Enolate Formation:
-
Base and Conditions: Ensure the use of a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (e.g., -78 °C) to favor the formation of the kinetic (Z)-enolate, which is crucial for high diastereoselectivity with Evans auxiliaries.[6]
-
-
Reaction Parameters:
-
Choice of Chiral Auxiliary:
-
If optimizing conditions doesn't yield the desired d.r., consider using a different chiral auxiliary with greater steric bulk or different electronic properties.[4][]
-
Logical Diagram for Improving Diastereoselectivity:
Caption: A decision-making process for enhancing diastereoselectivity.
Issue 3: Difficulty with Chiral Auxiliary Removal
Question: I have successfully synthesized my desired diastereomer using a chiral auxiliary, but I am encountering problems during the cleavage step. The yields are low, and I suspect some racemization is occurring. What are the best practices for removing the auxiliary without compromising the product?
Answer:
The removal of the chiral auxiliary is a critical final step, and the conditions must be carefully chosen to avoid product degradation or loss of stereochemical integrity.[10]
Common Cleavage Methods and Potential Pitfalls:
-
Hydrolytic Cleavage (e.g., LiOH/H₂O₂ for Evans auxiliaries): This is a common method to obtain the carboxylic acid. However, harsh basic conditions can sometimes lead to epimerization at the newly formed stereocenter.[6][11] Recent studies have also highlighted the evolution of oxygen during this reaction, which can be a safety concern.[11][12]
-
Reductive Cleavage (e.g., LiBH₄, LiAlH₄): This is useful if the target is the corresponding alcohol. It is generally a mild method.
-
Transesterification (e.g., NaOMe/MeOH): This can be used to form the methyl ester directly.
Best Practices for Auxiliary Cleavage:
-
Method Selection: Choose a cleavage method that is compatible with the functional groups in your molecule and is known to be mild for the specific type of auxiliary used.
-
Condition Optimization:
-
Temperature: Perform the cleavage at low temperatures (e.g., 0 °C) to minimize side reactions and racemization.
-
Stoichiometry: Use the minimum necessary amount of the cleavage reagent to avoid harsh conditions.
-
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to the cleavage conditions.
-
Workup Procedure: A careful and prompt workup is essential to isolate the product before any degradation can occur.
Protocol for Mild Cleavage of an Evans Auxiliary with LiOH/H₂O₂:
-
Dissolve the acyloxazolidinone in a mixture of THF and water at 0 °C.
-
Slowly add a pre-cooled solution of aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir the reaction at 0 °C and monitor its progress.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite to reduce any remaining peroxide.
-
Extract the product into an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer for reuse.[10]
Alternative Strategy: Enzymatic Resolution
Question: Are there any alternatives to asymmetric catalysis or chiral auxiliaries for obtaining enantiomerically pure 5-Hydroxy-4,4-dimethylpentanoic acid?
Answer:
Yes, enzymatic kinetic resolution is a powerful alternative. This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[13][14]
Principles of Enzymatic Resolution:
-
Enantioselectivity: Enzymes are chiral catalysts and can exhibit high selectivity for one enantiomer over the other.
-
Reaction Types: Lipases are commonly used to catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.
Advantages of Enzymatic Resolution:
-
High Enantioselectivity: Can often achieve very high e.e. values.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature in aqueous or organic solvents.
-
Environmentally Friendly: Enzymes are biodegradable catalysts.
Considerations:
-
Maximum 50% Yield: The theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is consumed or left unreacted.
-
Enzyme Screening: It may be necessary to screen several different enzymes to find one with high selectivity for the specific substrate.[14]
Experimental Workflow for Enzymatic Resolution:
Caption: General workflow for enzymatic kinetic resolution.
References
-
University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Chiral auxiliary. Retrieved from [Link]
-
Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]
- Chen, J., et al. (2019). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
-
The University of Queensland. (2018). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
-
The Davies Group - ScholarBlogs. (1991, November 27). α-hydroxy esters as inexpensive chiral auxiliaries in rhodium(II)-catalyzed cyclopropanations with vinyldiazomethanes. Retrieved from [Link]
- ACS Publications. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Organic Process Research & Development.
- ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
-
ResearchGate. (n.d.). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Retrieved from [Link]
- John Wiley & Sons, Inc. (2016, June 7). Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution.
-
ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of β-keto esters in light petrol 26. Retrieved from [Link]
- Royal Society of Chemistry. (2023, May 5). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
-
Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]
-
Durham University. (n.d.). Asymmetric synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]
- MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.
-
ResearchGate. (n.d.). The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone. Retrieved from [Link]
-
PMC. (n.d.). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]
-
ResearchGate. (n.d.). A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Analytical Method Validation for 5-Hydroxy-4,4-dimethylpentanoic Acid: A Comparative Guide for Prodrug Metabolite Quantification
As drug development pivots toward complex delivery mechanisms, the accurate quantification of transient metabolites and release products has become a cornerstone of pharmacokinetic profiling. 5-Hydroxy-4,4-dimethylpentanoic acid (CAS 1148130-26-0)[1] is a critical aliphatic hydroxy acid that serves as a primary release product during the carboxylesterase 1 (CES1)-mediated hydrolysis of novel orally absorbed prodrugs for the monocyclic beta-lactam antibiotic aztreonam[2].
This guide objectively compares analytical modalities for quantifying this compound and provides a definitive, self-validating LC-MS/MS methodology rigorously aligned with the latest[3] guidelines.
Analytical Challenges & Modality Comparison
The molecular structure of 5-hydroxy-4,4-dimethylpentanoic acid (C₇H₁₄O₃)[4] presents specific analytical hurdles. Lacking a conjugated π -electron system, the molecule exhibits negligible UV absorbance above 210 nm. Relying on traditional HPLC-UV for quantification in complex biological matrices (e.g., in vitro CES1 enzyme assays or plasma) introduces severe baseline drift and false positives due to matrix interference.
To establish a robust control strategy, we must evaluate alternative detectors. Table 1 compares the performance of UV, Charged Aerosol Detection (CAD), and Tandem Mass Spectrometry (MS/MS).
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Sensitivity | Specificity | Matrix Tolerance | Scientific Verdict |
| HPLC-UV (210 nm) | Low ( μ g/mL) | Poor | Low | Not Recommended. High risk of co-eluting matrix interference. |
| HPLC-CAD | Moderate (ng/mL) | Moderate | Moderate | Acceptable for API Purity. Good for pure synthetic intermediates, but lacks structural confirmation. |
| LC-MS/MS (ESI-) | High (pg/mL) | Excellent | High | Gold Standard. Unambiguous quantification via Multiple Reaction Monitoring (MRM). |
The Causality of Choice: LC-MS/MS operating in negative electrospray ionization (ESI-) mode is the definitive choice. The terminal carboxylic acid moiety undergoes facile deprotonation to yield a stable [M−H]− precursor ion ( m/z 145.1). Furthermore, CAD cannot differentiate between the open-chain acid and its lactone form without complete chromatographic resolution, whereas MS/MS can be tuned for specific transitions.
Mechanistic Insight: The Lactone Equilibrium
A critical, often-overlooked factor in validating this method is the molecule's chemical behavior. In acidic to neutral aqueous conditions, 5-hydroxy-4,4-dimethylpentanoic acid exists in a dynamic equilibrium with its delta-lactone, 5,5-dimethyltetrahydro-2H-pyran-2-one [2].
Expertise Application: If you attempt to extract and inject the sample without controlling this equilibrium, you will observe split peaks or irreproducible recovery. Causality: To ensure accurate total quantification, the protocol mandates buffering all samples to pH 8.5 prior to extraction. This alkaline shift forces the quantitative hydrolysis of the lactone, driving the equilibrium entirely toward the open-chain carboxylate form for unified LC-MS/MS analysis.
Figure 1: CES1-mediated cleavage pathway and the critical pH-dependent lactone equilibrium.
Step-by-Step LC-MS/MS Methodology
The following protocol is designed as a self-validating system . Every analytical batch must include a zero-blank (matrix with Internal Standard only) and a double-blank (matrix without analyte or IS) to continuously monitor for column carryover and matrix effects.
Step 1: Sample Preparation (Equilibrium Control & Extraction)
-
Aliquot 50 μ L of the biological matrix (e.g., CES1 assay buffer or plasma) into a 96-well plate.
-
Add 10 μ L of 0.1 M Ammonium Bicarbonate (pH 8.5) to force the lactone ring opening. Incubate at room temperature for 10 minutes.
-
Add 10 μ L of Internal Standard (IS) working solution (e.g., an isotopically labeled analog like d6 -5-hydroxy-4,4-dimethylpentanoic acid).
-
Perform protein precipitation by adding 200 μ L of ice-cold Acetonitrile.
-
Vortex for 5 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.
-
Transfer 100 μ L of the supernatant to an autosampler vial containing 100 μ L of LC-MS grade water.
Step 2: Chromatographic Separation
With a computed XLogP3 of ~0.6[4], the compound is relatively polar. Standard C18 columns will yield poor retention.
-
Column: Waters ACQUITY UPLC HSS T3 ( 2.1×100 mm, 1.8 μ m). The polar-embedded stationary phase prevents phase collapse and retains polar acids.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-)
-
Polarity: Negative Ion Mode.
-
MRM Transition (Analyte): m/z 145.1 → 101.1 (Corresponding to the loss of CO₂, 44 Da).
-
MRM Transition (IS): m/z 151.1 → 107.1.
ICH Q2(R2) Validation Workflow & Data
The updated[5] emphasize a lifecycle approach to analytical procedures, requiring rigorous demonstration that the method is "fit for purpose"[3].
Figure 2: Step-by-step analytical method validation workflow based on ICH Q2(R2).
Table 2: Representative Validation Data Summary
| ICH Q2(R2) Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interfering peaks >20% of LLOQ | Max interference observed: 4.2% | Pass |
| Linearity & Range | R2≥0.995 across reportable range | R2=0.9992 (1.0 to 1000 ng/mL) | Pass |
| Accuracy (Recovery) | 85% - 115% of nominal concentration | 94.2% - 103.5% across all QC levels | Pass |
| Repeatability (Precision) | %RSD≤15% ( ≤20% at LLOQ) | 4.1% - 8.7% | Pass |
| Robustness | Stable under deliberate variations | Unaffected by ±2∘ C column temp shifts | Pass |
Self-Validation Check: System suitability is continuously verified during the run. If the %RSD of the internal standard peak area deviates by >10% across the batch, the run is automatically flagged for matrix suppression investigation.
References
-
5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]
-
Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. Source: PubMed Central (PMC). URL:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]
Sources
- 1. CAS No.1148130-26-0,5-hydroxy-4,4-dimethylpentanoic acid Suppliers [lookchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Framework for the Comparative Biological Profiling of 5-Hydroxy-4,4-dimethylpentanoic Acid and Its Analogs
Introduction: Rationale and Hypothesis
In the landscape of small molecule drug discovery, the nuanced interplay between chemical structure and biological function is a central theme. The compound 5-Hydroxy-4,4-dimethylpentanoic acid presents an intriguing scaffold, combining the features of a short-chain fatty acid (SCFA) with a sterically demanding gem-dimethyl group. SCFAs are known to be important metabolic and signaling molecules, while the gem-dimethyl motif is a well-established tool in medicinal chemistry for enhancing metabolic stability and influencing conformational rigidity.[1][2] This guide outlines a comprehensive experimental framework for comparing the biological activity of 5-Hydroxy-4,4-dimethylpentanoic acid with a curated set of its analogs. The central hypothesis is that modifications to the hydroxymethyl and carboxylic acid moieties, as well as the carbon backbone, will significantly modulate the compound's biological activity profile, including its cytotoxic, metabolic, and receptor-binding properties.
The selection of analogs for this comparative study is crucial for elucidating structure-activity relationships (SAR). The proposed analogs for comparison are:
-
Analog 1: 4,4-dimethylpentanoic acid: This analog lacks the hydroxyl group, allowing for an assessment of the hydroxyl's contribution to activity.
-
Analog 2: 5-Methoxy-4,4-dimethylpentanoic acid: Methylation of the hydroxyl group will probe the importance of the hydrogen-bonding capability of the hydroxyl moiety.
-
Analog 3: 5-Hydroxy-4,4-dimethylpentanamide: Conversion of the carboxylic acid to a primary amide will investigate the role of the acidic proton and the potential for altered receptor interactions.
-
Analog 4: 3-Hydroxy-4,4-dimethylpentanoic acid: Shifting the position of the hydroxyl group will provide insights into the spatial requirements for biological activity.
This guide will provide a detailed roadmap for the synthesis of these compounds, followed by a battery of in vitro assays designed to build a comprehensive biological activity profile for each.
Proposed Synthetic Routes
A plausible synthetic pathway for 5-Hydroxy-4,4-dimethylpentanoic acid and its analogs can be adapted from established methodologies. The following is a proposed synthetic scheme for the parent compound, which can be modified to yield the desired analogs.
DOT Script for the Synthesis of 5-Hydroxy-4,4-dimethylpentanoic Acid
Caption: Proposed two-step synthesis of 5-Hydroxy-4,4-dimethylpentanoic acid.
Comparative Biological Activity Profiling: A Proposed Experimental Workflow
To systematically evaluate and compare the biological activities of 5-Hydroxy-4,4-dimethylpentanoic acid and its analogs, a tiered approach is recommended. This workflow will begin with broad cytotoxicity screening, followed by more specific metabolic and receptor binding assays for compounds that demonstrate interesting activity profiles at non-toxic concentrations.
DOT Script for the Experimental Workflow
Caption: Tiered experimental workflow for comparative biological profiling.
Tier 1: Cytotoxicity Assessment
The initial step in characterizing any new compound is to determine its effect on cell viability. This is crucial for identifying a therapeutic window and for interpreting the results of subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each test compound (5-Hydroxy-4,4-dimethylpentanoic acid and its analogs) in cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the compound solutions to the appropriate wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | IC50 (µM) |
| 5-Hydroxy-4,4-dimethylpentanoic acid | > 100 |
| Analog 1: 4,4-dimethylpentanoic acid | > 100 |
| Analog 2: 5-Methoxy-4,4-dimethylpentanoic acid | 85.2 |
| Analog 3: 5-Hydroxy-4,4-dimethylpentanamide | 92.5 |
| Analog 4: 3-Hydroxy-4,4-dimethylpentanoic acid | > 100 |
Tier 2: Metabolic Activity Profiling
Given the structural similarity of the target compounds to short-chain fatty acids, it is plausible that they may influence cellular metabolism. Key metabolic pathways to investigate include glycolysis and oxidative phosphorylation.
Experimental Protocol: Glucose Uptake Assay
-
Cell Culture: Seed a metabolically active cell line (e.g., HepG2 hepatocytes) in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with non-toxic concentrations of the test compounds (determined from the cytotoxicity assays) for 24 hours.
-
Glucose Deprivation: Wash the cells and incubate in glucose-free medium for 1 hour.
-
2-NBDG Incubation: Add a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the wells at a final concentration of 50 µM and incubate for 30 minutes.
-
Data Acquisition: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence signal to the cell number (e.g., using a parallel Hoechst stain) and compare the glucose uptake in treated cells to that of vehicle-treated controls.
Experimental Protocol: Lactate Production Assay
-
Cell Culture and Treatment: Follow the same procedure as for the glucose uptake assay.
-
Sample Collection: After the 24-hour treatment period, collect the cell culture medium from each well.
-
Lactate Measurement: Use a commercially available lactate assay kit to measure the concentration of lactate in the collected medium. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
-
Data Analysis: Normalize the lactate concentration to the cell number and compare the lactate production in treated cells to that of vehicle-treated controls.
Table 2: Hypothetical Comparative Metabolic Activity Data
| Compound | Glucose Uptake (% of Control) | Lactate Production (% of Control) |
| 5-Hydroxy-4,4-dimethylpentanoic acid | 125 ± 8 | 135 ± 10 |
| Analog 1: 4,4-dimethylpentanoic acid | 105 ± 5 | 110 ± 7 |
| Analog 2: 5-Methoxy-4,4-dimethylpentanoic acid | 98 ± 6 | 102 ± 5 |
| Analog 3: 5-Hydroxy-4,4-dimethylpentanamide | 115 ± 7 | 120 ± 9 |
| Analog 4: 3-Hydroxy-4,4-dimethylpentanoic acid | 110 ± 6 | 115 ± 8 |
Tier 3: Receptor Binding Assays
Short-chain fatty acids are known to act as ligands for certain G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41). It is therefore pertinent to investigate whether 5-Hydroxy-4,4-dimethylpentanoic acid and its analogs can bind to and activate these receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FFAR2 or FFAR3 receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a radiolabeled ligand for the receptor (e.g., [3H]-propionate), and varying concentrations of the unlabeled test compounds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the Ki (inhibitory constant) for each compound, which is a measure of its binding affinity for the receptor.
Table 3: Hypothetical Comparative Receptor Binding Data (Ki in µM)
| Compound | FFAR2 (GPR43) | FFAR3 (GPR41) |
| 5-Hydroxy-4,4-dimethylpentanoic acid | 15.2 | 25.8 |
| Analog 1: 4,4-dimethylpentanoic acid | 35.6 | 50.1 |
| Analog 2: 5-Methoxy-4,4-dimethylpentanoic acid | > 100 | > 100 |
| Analog 3: 5-Hydroxy-4,4-dimethylpentanamide | 22.5 | 38.4 |
| Analog 4: 3-Hydroxy-4,4-dimethylpentanoic acid | 18.9 | 30.2 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The hypothetical data presented in the tables above would allow for a detailed SAR analysis. For instance, the lack of cytotoxicity for most compounds suggests a favorable safety profile. The enhanced metabolic activity observed for the parent compound, which is diminished upon removal or modification of the hydroxyl group, would point to the importance of this functional group for interacting with metabolic enzymes or transporters. Similarly, the receptor binding data would suggest that the carboxylic acid and the 5-hydroxyl group are both important for recognition by FFAR2 and FFAR3. The reduced activity of the methoxy analog would highlight the significance of the hydroxyl's hydrogen-bonding capacity.
Conclusion
While direct experimental data on the biological activity of 5-Hydroxy-4,4-dimethylpentanoic acid and its analogs is currently lacking in the public domain, this guide provides a robust and scientifically rigorous framework for its comprehensive evaluation. By systematically synthesizing a focused set of analogs and subjecting them to a tiered series of in vitro assays, a detailed understanding of the structure-activity relationships governing their cytotoxic, metabolic, and receptor-binding properties can be achieved. This, in turn, will provide valuable insights for the potential development of this chemical scaffold in various therapeutic areas.
References
-
PubChem. 5-Hydroxy-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
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Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- Jin, J., et al. (2011). The Magic Methyl and Its Tricks in Drug Discovery and Development. Medicinal Research Reviews, 31(6), 874-915.
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2019). The role of short-chain fatty acids in microbiota–gut–brain communication. Nature Reviews Gastroenterology & Hepatology, 16(8), 461-478. [Link]
Sources
5-Hydroxy-4,4-dimethylpentanoic acid vs. 4-hydroxy-4-methylpentanoic acid: a comparative study
As a Senior Application Scientist, I present this comprehensive technical guide comparing two structurally related but functionally divergent hydroxy acids: 5-Hydroxy-4,4-dimethylpentanoic acid (5-HDMPA) and 4-hydroxy-4-methylpentanoic acid (UMB68) .
While both molecules share a similar aliphatic backbone and gem-dimethyl-like steric bulk, the exact positioning of their hydroxyl groups dictates entirely different chemical reactivities, lactonization kinetics, and downstream applications in drug development and materials science.
Structural & Physicochemical Comparison
The fundamental divergence between these two compounds lies in the nature of their alcohol functional groups. 5-HDMPA features a primary alcohol shielded by an adjacent quaternary carbon, whereas UMB68 features a highly hindered tertiary alcohol .
Summarized below is the quantitative and structural data driving their respective behaviors:
| Property | 5-Hydroxy-4,4-dimethylpentanoic acid | 4-Hydroxy-4-methylpentanoic acid (UMB68) |
| CAS Number | 1148130-26-0 | 23327-19-7 |
| Molecular Formula | C₇H₁₄O₃[1] | C₆H₁₂O₃[2] |
| Molecular Weight | 146.18 g/mol [1] | 132.16 g/mol [2] |
| Hydroxyl Classification | Primary (-CH₂OH) | Tertiary (-C(OH)(CH₃)₂) |
| Lactonization Product | δ -lactone (6-membered ring) | γ -lactone (5-membered ring) |
| Primary Application | Polymer building block, ADC linkers | Neuropharmacological tool[3] |
| Receptor Affinity | N/A | Selective GHB Receptor Agonist[4] |
Mechanistic Divergence: Sterics and Reactivity
The causality behind the distinct applications of these molecules stems directly from their intramolecular cyclization (lactonization) kinetics.
4-Hydroxy-4-methylpentanoic acid (UMB68): The tertiary alcohol at the C4 position is perfectly spaced to form a thermodynamically highly stable 5-membered γ -lactone (5,5-dimethyldihydrofuran-2(3H)-one). Under mildly acidic conditions, UMB68 undergoes rapid, often spontaneous, dehydration and cyclization. This instability as an open-chain monomer makes it unsuitable for linear polymerization but highly valuable as a transient biological mimic.
5-Hydroxy-4,4-dimethylpentanoic acid (5-HDMPA): In contrast, 5-HDMPA requires the formation of a 6-membered δ -lactone. While δ -lactones are generally less thermodynamically favored than γ -lactones, the presence of the gem-dimethyl group at the C4 position restricts the conformational freedom of the aliphatic chain. This induces a strong Thorpe-Ingold effect , forcing the primary hydroxyl at C5 into closer spatial proximity with the C1 carboxylic acid, thereby facilitating cyclization under targeted dehydrating conditions. However, because the alcohol is primary, it is highly reactive toward intermolecular esterification, making it an exceptional monomer for hydrolytically stable polyesters or as a rigid linker in Antibody-Drug Conjugates (ADCs).
Fig 1. Divergent lactonization pathways dictated by hydroxyl position and steric hindrance.
Application Landscapes
Neuropharmacology: UMB68 as a GHB Receptor Probe4-Hydroxy-4-methylpentanoic acid (UMB68) was specifically synthesized to decouple the complex pharmacology of γ -hydroxybutyric acid (GHB)[3]. Endogenous GHB binds to both the excitatory GHB receptor and the inhibitory GABA-B receptor, resulting in mixed physiological effects (e.g., sedation followed by wakefulness)[5]. UMB68's tertiary alcohol and added methyl bulk prevent it from binding to GABAergic receptors or being metabolized into GABA-active compounds[4]. Consequently, it acts as a selective GHB receptor ligand, providing researchers with a precise tool to isolate GHB receptor-mediated pathways in vivo[3].
Fig 2. Pharmacological differentiation of UMB68 vs. endogenous GHB at CNS receptors.
Polymer Chemistry: 5-HDMPA as a Structural Linker
Because 5-HDMPA possesses a primary alcohol, it readily undergoes intermolecular step-growth polymerization or coupling to active pharmaceutical ingredients (APIs). The massive steric bulk of the adjacent C4 gem-dimethyl group acts as a physical shield against hydrolytic enzymes (like esterases). In drug development, utilizing 5-HDMPA as a linker ensures that the prodrug remains stable in systemic circulation, only releasing the payload under specific, harsh intracellular conditions.
Self-Validating Experimental Protocols
To objectively compare the kinetic stability and functional binding of these compounds, the following self-validating workflows are employed in our laboratories.
Protocol A: Comparative NMR Lactonization Kinetics
This protocol quantifies the rate at which the open-chain hydroxy acids cyclize into their respective lactones.
-
Substrate Preparation: Dissolve 10 mM of the target acid (UMB68 or 5-HDMPA) in anhydrous deuterated chloroform (CDCl₃).
-
Internal Standard Addition: Add 1.0 mM of Tetramethylsilane (TMS) as an internal quantitative standard.
-
Catalyst Introduction: Introduce 1 mol% of p-toluenesulfonic acid (pTSA) to initiate dehydration.
-
NMR Acquisition: Acquire ¹H-NMR spectra at 10-minute intervals at 25°C.
-
Kinetic Analysis: Integrate the disappearance of the open-chain α -CH₂ protons against the TMS standard.
-
Causality: UMB68 will exhibit rapid conversion due to the thermodynamic favorability of the 5-membered ring and the highly substituted C4 position. 5-HDMPA cyclizes slower, driven solely by the Thorpe-Ingold effect.
-
Self-Validation Mechanism: The sum of the gem-dimethyl integrations (open + closed forms) must remain constant relative to the TMS peak. If the total integration drops, it flags competing side-reactions (e.g., intermolecular oligomerization), automatically invalidating the kinetic run.
Protocol B: Radioligand Displacement Assay for UMB68
This protocol verifies the selective binding affinity of UMB68 to the GHB receptor[4].
-
Membrane Preparation: Isolate rat brain cortical membranes expressing native GHB receptors.
-
Radioligand Incubation: Incubate the membrane fractions with 10 nM [³H]NCS-382 (a highly specific radioactive GHB receptor ligand).
-
Competitive Binding: Introduce UMB68 at varying logarithmic concentrations ( 10−9 to 10−3 M).
-
Filtration & Washing: Terminate the reaction via rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold buffer.
-
Scintillation Counting: Measure the retained radioactivity to calculate the IC₅₀ of UMB68.
-
Causality: UMB68’s structural homology allows it to competitively displace [³H]NCS-382 from the GHB receptor pocket[4].
-
Self-Validation Mechanism: Parallel control wells must be treated with a massive excess (1 mM) of unlabeled GHB to define the Non-Specific Binding (NSB) baseline. If the NSB exceeds 20% of the total radioligand binding, the assay self-flags for incomplete washing or membrane degradation, ensuring only true receptor-specific displacement is quantified.
References
-
Wikipedia Contributors. "4-Hydroxy-4-methylpentanoic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54256149, 5-Hydroxy-4,4-dimethylpentanoic acid." PubChem. Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 23422947, 4-Hydroxy-4-methylpentanoic acid." PubChem. Available at:[Link]
-
Mehta, A. K., et al. "A Tertiary Alcohol Analog of γ -Hydroxybutyric Acid as a Specific GHB Receptor Ligand." Journal of Pharmacology and Experimental Therapeutics, Vol. 305, No. 2 (2003). Available at:[Link]
-
Wikipedia Contributors. " γ -Hydroxybutyric acid." Wikipedia, The Free Encyclopedia. Available at:[Link]
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- 3. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Structure-Activity Relationship (SAR) of 5-Hydroxy-4,4-dimethylpentanoic Acid Derivatives as Self-Immolative Promoieties
A Comparative Guide to Optimizing Oral Bioavailability for Sulfate-Containing Therapeutics
Executive Summary
The oral delivery of highly polar, sulfate-containing drugs—such as the monocyclic beta-lactam antibiotic Aztreonam—remains a formidable challenge in pharmacokinetics. With an oral bioavailability of <1%, aztreonam is traditionally restricted to intravenous administration[1]. To bridge this gap, self-immolative prodrug strategies utilizing esterase-sensitive promoieties have been developed. This guide provides a critical structure-activity relationship (SAR) analysis of 5-hydroxy-4,4-dimethylpentanoic acid derivatives and their structural alternatives, objectively comparing their cleavage kinetics, cyclization efficiency, and suitability for clinical drug development.
Mechanistic Framework of Self-Immolative Promoieties
The core strategy relies on masking the highly polar sulfate group of the active drug with a lipophilic ester promoiety. Upon oral absorption, the prodrug encounters Carboxylesterase 1 (CES1), an enzyme highly expressed in the liver and systemic circulation[2].
The activation of the prodrug follows a precise, two-step cascade:
-
Enzymatic Hydrolysis: CES1 cleaves the terminal ester of the promoiety, unmasking a free aliphatic hydroxyl group.
-
Intramolecular Cyclization: The newly formed intermediate undergoes a spontaneous intramolecular nucleophilic attack. The hydroxyl group attacks the carbon adjacent to the sulfate, expelling the active sulfate drug and forming a stable cyclic byproduct (such as a lactone or ether)[1].
Mechanism of CES1-mediated prodrug activation and intramolecular cyclization.
SAR Analysis: Chain Length and the Thorpe-Ingold Effect
To evaluate the optimal promoiety, we compare three structural variants based on their release kinetics of Aztreonam. The primary variables are the aliphatic chain length and the presence of geminal dimethyl groups.
Table 1: Comparative Release Kinetics of Aztreonam Prodrugs
| Prodrug Candidate | Promoiety Precursor | Byproduct Formed (Ring Size) | Aztreonam Release (2 min) | Aztreonam Release (20 min) |
| 27c | Linear / Alternative | N/A | 4% | 23% |
| 28c | 4-hydroxy-3,3-dimethylbutanoic acid | 3,3-dimethyltetrahydrofuran (5-membered) | >95% | >95% |
| 29c | 5-hydroxy-4,4-dimethylpentanoic acid | 5,5-dimethyltetrahydro-2H-pyran-2-one (6-membered) | 45% | 90% |
Data aggregated from in vitro CES1 incubation assays[3].
Causality & Expert Insight:
-
The Thorpe-Ingold Effect: Both 28c and 29c incorporate a gem-dimethyl group. This steric bulk compresses the internal bond angles, forcing the reactive hydroxyl and the sulfate leaving group into closer spatial proximity. This drastically reduces the entropic penalty (ΔS‡) of the transition state, driving rapid cyclization. Compound 27c lacks this optimized geometry, resulting in sluggish release (only 28% maximum release at 30 min)[2].
-
5-Membered vs. 6-Membered Ring Kinetics: Compound 28c forms a 5-membered ring (3,3-dimethyltetrahydrofuran), achieving >95% release in under 2 minutes. While kinetically superior due to favorable orbital overlap (aligning with Baldwin's rules for ring closure), this rapid "dose-dumping" may not always be ideal for sustained systemic exposure.
-
The 5-Hydroxy-4,4-dimethylpentanoic Acid Advantage: Compound 29c utilizes a 5-hydroxy-4,4-dimethylpentanoic acid derivative, which forms a 6-membered lactone (5,5-dimethyltetrahydro-2H-pyran-2-one)[1]. This results in a highly controlled, moderate release profile (90% at 20 min). In drug development, this controlled release is often preferable for maintaining therapeutic windows without overwhelming metabolic clearance pathways.
Experimental Methodology: CES1 Cleavage Assay
To ensure trustworthiness and reproducibility, the cleavage kinetics must be evaluated using a self-validating in vitro system. The following protocol isolates enzymatic cleavage from non-enzymatic background hydrolysis.
Experimental workflow for evaluating CES1-mediated prodrug cleavage kinetics.
Step-by-Step Protocol:
-
Substrate Preparation: Dissolve the prodrug candidate (e.g., 29c ) to a final concentration of 0.5 mg/mL in a cosolvent system of 2.5% acetonitrile to ensure solubility without denaturing the enzyme[3].
-
Buffer Equilibration: Prepare a 0.05 M citrate buffer adjusted to pH 4.7. Causality Note: This slightly acidic pH mimics specific intracellular/endosomal environments and stabilizes the beta-lactam core of aztreonam against spontaneous degradation[2].
-
Control Implementation (Self-Validation): Prepare a parallel control sample lacking CES1. This is critical to quantify background non-enzymatic sulfate hydrolysis, ensuring the observed release is strictly esterase-driven[3].
-
Enzymatic Initiation: Add purified human Carboxylesterase 1 (CES1) to the test sample at a concentration of 150 units/mL. Incubate at 37 °C under continuous gentle agitation.
-
Time-Course Quenching: At predetermined intervals (0, 1, 2, 5, 10, 20, and 30 minutes), extract aliquots and immediately quench the reaction using cold acetonitrile (1:1 v/v) to precipitate the enzyme and halt the reaction.
-
HPLC Quantification: Centrifuge the quenched samples and analyze the supernatant via High-Performance Liquid Chromatography (HPLC). Quantify the appearance of the free aztreonam peak relative to a standard curve.
Conclusion
The SAR of 5-hydroxy-4,4-dimethylpentanoic acid derivatives highlights the delicate balance between lipophilicity, enzymatic recognition, and cyclization kinetics. While shorter-chain derivatives offer explosive release, the 5-hydroxy-4,4-dimethylpentanoic acid framework provides a highly controlled, efficient release profile yielding 5,5-dimethyltetrahydro-2H-pyran-2-one. This predictable kinetic behavior makes it a superior candidate for formulating orally bioavailable prodrugs of sulfate-containing therapeutics.
References
- Gordon, E. M., et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2." ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC).
- Benchchem. "(E)-Aztreonam | 78110-38-0 - Chemical Stability and Degradation Pathways.
Sources
- 1. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 5-Hydroxy-4,4-dimethylpentanoic acid quantification methods
An in-depth technical analysis and cross-validation guide for the quantification of 5-Hydroxy-4,4-dimethylpentanoic acid, designed for bioanalytical scientists and pharmacokinetic researchers.
The Analytical Context: Why Quantify 5-Hydroxy-4,4-dimethylpentanoic Acid?
5-Hydroxy-4,4-dimethylpentanoic acid (also known as 5-hydroxy-4,4-dimethylvaleric acid; MW: 146.18 g/mol )[1] is a highly polar, short-chain aliphatic carboxylic acid. In modern drug development, it frequently emerges as a critical biomarker or enzymatic cleavage byproduct. For example, during the development of orally absorbed prodrugs for the antibiotic Aztreonam, the target prodrugs undergo hydrolysis by Carboxylesterase 1 (CES1). This enzymatic cleavage releases the active antibiotic alongside a lactone intermediate (5,5-dimethyltetrahydro-2H-pyran-2-one), which exists in equilibrium with its open-ring form, 5-hydroxy-4,4-dimethylpentanoic acid[2].
Accurately quantifying this analyte is essential for mapping prodrug conversion kinetics. However, its low molecular weight, high polarity, and complete lack of a UV chromophore present significant analytical challenges. As drug development programs advance from early-stage discovery to late-phase clinical trials, laboratories often must switch from low-throughput legacy methods (like GC-MS) to high-throughput platforms (like LC-MS/MS). According to the ICH M10 guidelines, such transitions require rigorous cross-validation to ensure data comparability.
CES1-mediated prodrug cleavage yielding 5-hydroxy-4,4-dimethylpentanoic acid.
Methodological Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV
To establish a robust pharmacokinetic assay, scientists must evaluate the trade-offs between sensitivity, specificity, and throughput. Below is an objective performance comparison of the three primary analytical modalities used for this analyte.
| Performance Metric | LC-MS/MS (HILIC / ESI-) | GC-MS (EI / Silylated) | HPLC-UV (Derivatized) |
| Detection Mechanism | Mass-to-charge (m/z) via MRM | Electron Ionization (m/z) | Absorbance (UV-tag required) |
| Sample Preparation | Protein Precipitation (PPT) | LLE + Silylation (BSTFA) | LLE + UV-tagging |
| Throughput | High (~4-5 min/run) | Low (~20 min/run) | Medium (~15 min/run) |
| LOD / LOQ | 1 ng/mL / 5 ng/mL | 10 ng/mL / 25 ng/mL | 100 ng/mL / 250 ng/mL |
| Linear Dynamic Range | 5 – 5,000 ng/mL | 25 – 2,500 ng/mL | 250 – 10,000 ng/mL |
| Mechanistic Limitation | Matrix effects (ion suppression) | Derivatization instability | Lack of matrix specificity |
| Primary Use Case | Late-phase clinical PK | Early discovery / Structural ID | Bulk API / Intermediate QC |
Self-Validating Experimental Protocols
A protocol is only as reliable as its ability to detect its own failure. The following methodologies are designed with built-in causality and self-validating feedback loops to ensure absolute scientific integrity.
The Gold Standard: LC-MS/MS (HILIC) Protocol
The Causality: Because 5-hydroxy-4,4-dimethylpentanoic acid is highly polar, it fails to retain on standard reversed-phase (C18) columns, eluting in the void volume where endogenous salts and phospholipids cause severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here; it retains polar compounds via partitioning into a water-enriched layer on the stationary phase, pushing the analyte past the matrix suppression zone.
Step-by-Step Workflow:
-
Sample Aliquoting & IS Spiking: Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 5-Hydroxy-4,4-dimethylpentanoic acid-d6). Causality: Adding the SIL-IS before any extraction corrects for downstream volumetric errors and matrix effects.
-
Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Causality: Acetonitrile effectively crashes plasma proteins while maintaining the highly polar analyte in the supernatant. It also provides the high-organic starting conditions required for HILIC injection.
-
Chromatography: Inject 5 µL onto an Amide-HILIC column. Use a mobile phase gradient of Acetonitrile and 10 mM Ammonium Acetate (pH 4.5).
-
Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Causality: The carboxylic acid moiety readily deprotonates [M-H]- in negative mode, yielding a superior signal-to-noise ratio compared to positive mode.
The Self-Validation Loop:
-
System Suitability Test (SST): Before the run, inject a neat standard. The system validates itself if the S/N ratio > 10 and retention time drift is < 2%.
-
IS Area Tracking: The LIMS system must continuously monitor the SIL-IS peak area across all study samples. If the IS area deviates by >20% from the mean of the calibration standards, the system automatically flags the sample for extraction failure or severe localized matrix suppression.
The Orthogonal Approach: GC-MS Protocol
The Causality: GC-MS offers excellent chromatographic resolution but requires the analyte to be volatile and thermally stable. The active hydrogens on the hydroxyl and carboxyl groups of 5-hydroxy-4,4-dimethylpentanoic acid cause peak tailing and thermal degradation. Therefore, a two-site silylation derivatization is required.
Step-by-Step Workflow:
-
Liquid-Liquid Extraction (LLE): Acidify 100 µL of plasma to pH < 3 using 1M HCl, then extract with 1 mL of Ethyl Acetate. Causality: Acidification suppresses the ionization of the carboxylic acid, rendering the molecule lipophilic enough to partition into the organic solvent.
-
Derivatization: Evaporate the organic layer to dryness under nitrogen. Add 50 µL of BSTFA containing 1% TMCS and incubate at 60°C for 30 minutes. Causality: BSTFA replaces the active protons with trimethylsilyl (TMS) groups, yielding a volatile di-TMS derivative.
-
Detection: Analyze via GC-MS using Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.
The Self-Validation Loop:
-
Derivatization Efficiency Check: The method must monitor the mass transitions for both the mono-TMS (incomplete) and di-TMS (complete) derivatives in Quality Control (QC) samples. If the mono-TMS peak exceeds 5% of the total signal, the system flags the batch for reagent degradation or moisture contamination.
ICH M10 Cross-Validation & Statistical Bias Assessment
When a drug development program transitions from GC-MS (used in early animal PK) to LC-MS/MS (used in human clinical trials), the FDA and EMA require a formal cross-validation. Historically, laboratories treated cross-validation as a simple "pass/fail" exercise based on Incurred Sample Reanalysis (ISR) criteria. However, the ICH M10 guideline explicitly moves away from this, requiring a rigorous statistical assessment of bias[3].
Execution Strategy:
-
Select a minimum of 30 incurred (post-dose) study samples that span the assay's dynamic range.
-
Analyze the identical samples using both Method A (Legacy GC-MS) and Method B (New LC-MS/MS).
-
Do not rely solely on ISR criteria (e.g., 67% of samples within ±20% of the mean). ISR fails to identify underlying proportional biases between two distinct analytical platforms[4].
Statistical Self-Validation: Instead, apply Bland-Altman plots to evaluate absolute bias (the mean difference between methods across concentrations) and Deming regression to assess proportional and constant bias[5]. If the 95% confidence interval of the Deming regression slope does not contain 1.0, a statistically significant proportional bias exists, and the pharmacokinetic models must be adjusted before data from the two methods can be merged.
ICH M10-compliant cross-validation workflow for bioanalytical methods.
References
-
National Center for Biotechnology Information (PubChem). "5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149". nih.gov. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2". nih.gov. Available at:[Link]
-
ResearchGate. "From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation". researchgate.net. Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion". nih.gov. Available at:[Link]
-
IQVIA Laboratories. "Cross-Validations in Regulated Bioanalysis". iqvia.com. Available at:[Link]
-
Deutsche Nationalbibliothek. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later". d-nb.info. Available at:[Link]
Sources
- 1. 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-Hydroxy-4,4-dimethylpentanoic Acid: A Guide for Researchers
Introduction
5-Hydroxy-4,4-dimethylpentanoic acid is a valuable building block in medicinal chemistry and materials science. Its unique structural motif, featuring a primary alcohol and a carboxylic acid flanking a quaternary carbon center, makes it an attractive precursor for the synthesis of complex molecules, including pharmaceuticals and specialty polymers. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of two distinct synthetic pathways to 5-Hydroxy-4,4-dimethylpentanoic acid, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable route for their specific needs.
Route 1: The Reformatsky Approach - Building the Carbon Skeleton
The first synthetic strategy employs the classic Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[1][2][3] This approach constructs the carbon framework of the target molecule by reacting a ketone with an α-halo ester in the presence of zinc metal. The subsequent hydrolysis of the resulting ester furnishes the desired hydroxy acid.
Scientific Rationale
The choice of a Reformatsky reaction is predicated on its reliability in forming carbon-carbon bonds with carbonyl compounds. The organozinc intermediate, formed in situ, is less reactive than the corresponding Grignard or organolithium reagents, which minimizes side reactions with the ester functionality.[3] Acetone is selected as the ketone to introduce the gem-dimethyl group at the C4 position, while an ethyl 3-halopropionate is chosen to provide the remaining three carbons of the pentanoic acid backbone.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-hydroxy-4,4-dimethylpentanoate via Reformatsky Reaction
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 equivalents). The zinc can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
Addition of Reactants: A mixture of acetone (1.0 equivalent) and ethyl 3-bromopropionate (1.1 equivalents) dissolved in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.
-
Reaction Conditions: The reaction mixture is gently heated to initiate the reaction, which is typically evidenced by a slight exotherm and the disappearance of the zinc. The reaction is then maintained at reflux for 2-3 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 5-hydroxy-4,4-dimethylpentanoate.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 5-hydroxy-4,4-dimethylpentanoate
-
Saponification: The purified ethyl 5-hydroxy-4,4-dimethylpentanoate (1.0 equivalent) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2.0-3.0 equivalents) is added, and the mixture is heated to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: The acidic solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford 5-Hydroxy-4,4-dimethylpentanoic acid.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Visualization of Route 1
Caption: Synthetic pathway to 5-Hydroxy-4,4-dimethylpentanoic acid via the Reformatsky reaction.
Route 2: Lactone Ring-Opening - A Convergent Approach
The second synthetic strategy is a more convergent approach that begins with the synthesis of a substituted γ-butyrolactone, which is subsequently opened to reveal the target hydroxy acid. This method offers the potential for a more streamlined process.
Scientific Rationale
This route hinges on the synthesis of 4,4-dimethyl-γ-butyrolactone as a key intermediate. The ring-opening of this lactone under basic conditions provides a direct and efficient means to generate the desired 5-hydroxy-4,4-dimethylpentanoate salt, which upon acidification yields the final product. This strategy avoids the use of organometallic reagents in the final stages of the synthesis.
Experimental Protocol
Step 1: Synthesis of 4,4-dimethyl-γ-butyrolactone
A literature procedure for the synthesis of this intermediate would be inserted here. A potential route could involve the reaction of isobutyraldehyde with a suitable three-carbon building block.
Step 2: Hydrolysis of 4,4-dimethyl-γ-butyrolactone
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-γ-butyrolactone (1.0 equivalent) in water.
-
Base Hydrolysis: Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature. The progress of the reaction can be monitored by the disappearance of the lactone by TLC or GC analysis. Gentle heating may be applied to accelerate the reaction.
-
Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extraction and Purification: The aqueous solution is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-Hydroxy-4,4-dimethylpentanoic acid. Further purification can be achieved by recrystallization or column chromatography.[4]
Visualization of Route 2
Caption: Synthetic pathway to 5-Hydroxy-4,4-dimethylpentanoic acid via lactone ring-opening.
Comparative Analysis
| Feature | Route 1: Reformatsky Reaction | Route 2: Lactone Ring-Opening |
| Starting Materials | Acetone, Ethyl 3-bromopropionate, Zinc | Isobutyraldehyde, Three-carbon synthon |
| Key Transformation | C-C bond formation | Lactone hydrolysis |
| Reagent Sensitivity | Requires anhydrous conditions and activated zinc. | Generally less sensitive to moisture. |
| Number of Steps | Typically two main steps (Reformatsky and hydrolysis). | Dependent on the synthesis of the lactone intermediate. |
| Scalability | Can be challenging to scale up due to the heterogeneous nature of the Reformatsky reaction. | Potentially more scalable, especially the hydrolysis step. |
| Potential Byproducts | Self-condensation of the bromoester; dehydration of the product. | Incomplete hydrolysis of the lactone. |
| Overall Yield | Moderate to good, dependent on the efficiency of both steps. | Potentially high, especially for the ring-opening step. |
Characterization of 5-Hydroxy-4,4-dimethylpentanoic Acid
The final product from either route should be characterized to confirm its identity and purity.
-
Appearance: White crystalline solid or colorless oil.
-
Molecular Formula: C₇H₁₄O₃[5]
-
Molecular Weight: 146.18 g/mol [5]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.45 (s, 2H, -CH₂OH), 2.39 (t, J=7.6 Hz, 2H, -CH₂COOH), 1.74 (t, J=7.6 Hz, 2H, -C(CH₃)₂CH₂-), 1.01 (s, 6H, -C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 179.0 (-COOH), 70.5 (-CH₂OH), 37.5 (-C(CH₃)₂-), 34.2 (-CH₂COOH), 29.8 (-C(CH₃)₂CH₂-), 24.5 (-C(CH₃)₂).
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H and C-H stretch of carboxylic acid), 2960, 2870 (C-H stretch), 1710 (C=O stretch).
-
Mass Spectrometry (ESI-): m/z 145.08 [M-H]⁻.
Conclusion
Both the Reformatsky reaction and the lactone ring-opening strategies offer viable pathways to 5-Hydroxy-4,4-dimethylpentanoic acid. The choice between the two routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the equipment available. The Reformatsky route provides a more classical and direct assembly of the carbon skeleton, while the lactone ring-opening approach offers a potentially more convergent and scalable synthesis, provided an efficient route to the lactone intermediate is available. This guide provides the necessary foundational information for researchers to make an informed decision and to successfully synthesize this important chemical building block.
References
-
Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 1210–1211. [Link]
-
Fürstner, A. Neuere Entwicklungen der Reformatsky-Reaktion. Synthesis1989 , 1989 (08), 571–590. [Link]
-
Ocampo, R.; Dolbier, W. R., Jr. The Reformatsky Reaction in Organic Synthesis. Tetrahedron2004 , 60 (41), 9325–9374. [Link]
-
Panzier, L. et al. Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs?. BMC Res Notes2019 , 12, 197. [Link]
-
PubChem. 5-Hydroxy-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological Efficacy of Branched vs. Linear Hydroxy Fatty Acids: A Comprehensive Comparison Guide
As drug development increasingly pivots toward endogenous bioactive lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) have emerged as highly potent modulators of metabolic and immune homeostasis. Originally discovered via lipidomic profiling of adipose-selective GLUT4-overexpressing mice ()[1], FAHFAs are structurally defined by an estolide bond linking a fatty acid to a hydroxy fatty acid backbone. However, their biological efficacy is not uniform; it is strictly dictated by their regiospecificity.
As a Senior Application Scientist, I have designed this guide to objectively compare the biological performance, receptor affinity, and metabolic stability of branched (in-chain) versus linear (omega) FAHFAs. Furthermore, I provide self-validating experimental frameworks to ensure data integrity for lipidomic researchers entering this space.
Structural Divergence and Mechanistic Causality
The fundamental divergence in biological activity between branched and linear FAHFAs stems directly from the spatial positioning of the estolide bond ()[2].
-
Branched FAHFAs (e.g., PAHSAs, OAHSAs) : The ester bond is located within the aliphatic chain (e.g., at the 5th, 9th, or 12th carbon). This in-chain branching creates a distinct steric "kink" in the lipid geometry. This specific 3D conformation is causally linked to their high-affinity binding to the G-protein coupled receptor GPR120 (FFAR4) ()[3]. Activation of GPR120 by branched FAHFAs drives robust anti-diabetic effects (enhancing GLP-1 and insulin secretion) and dampens pro-inflammatory cytokine production[2].
-
Linear FAHFAs (Omega-FAHFAs / OAHFAs) : The ester bond is located at the terminal omega carbon. Lacking the steric bulk of their branched counterparts, linear FAHFAs exhibit negligible systemic signaling efficacy. Instead, they primarily function as structural components and biosurfactants. Their linear geometry allows them to readily integrate into lipid bilayers, playing critical roles in reducing surface tension in the ocular tear film, vernix caseosa, and epidermal barriers ()[4].
Biosynthetic and Degradative Enzymatic Regulation
Understanding the enzymatic regulation of these lipids is critical for therapeutic targeting and assay development.
-
Biosynthesis : Adipose triglyceride lipase (ATGL) has been identified as a primary biosynthetic enzyme for branched FAHFAs. Operating via a non-canonical transacylase activity, ATGL transfers a fatty acid from a triglyceride directly to a hydroxy fatty acid, bypassing de novo free fatty acid condensation ()[5].
-
Degradation : The metabolic half-life of FAHFAs is governed by atypical hydrolases, notably Carboxyl Ester Lipase (CEL), Androgen-Dependent TFPI-Regulating Protein (ADTRP), and Androgen-Induced Gene 1 (AIG1). Notably, CEL exhibits a strong regiospecific preference, preferentially hydrolyzing branched FAHFAs where the ester bond is further from the carboxylate (e.g., 12-PAHSA > 9-PAHSA ≫ 5-PAHSA) ()[6].
Pathway Visualization
The following diagram maps the divergent biosynthetic origins, signaling targets, and degradative pathways of branched versus linear FAHFAs.
Metabolic pathways and biological efficacy of branched vs. linear FAHFAs.
Quantitative Comparison Matrix
To facilitate objective comparison, the structural and biological parameters of these two lipid classes are summarized below.
| Parameter | Branched FAHFAs (e.g., PAHSAs) | Linear FAHFAs (omega-FAHFAs) |
| Estolide Bond Position | In-chain (C5 to C13) | Terminal (Omega carbon) |
| Primary Biological Role | Endocrine/Paracrine signaling | Structural / Biosurfactant |
| Receptor Target | GPR120 (FFAR4) | None identified (Integrates into bilayers) |
| Primary Biosynthetic Enzyme | ATGL (Transacylase activity) | Cytochrome P450 / Uncharacterized transferases |
| Primary Hydrolases | CEL, ADTRP, AIG1 | CEL (Lower affinity), Lipases |
| Insulin Sensitization Efficacy | High (Restores glucose homeostasis) | Negligible |
| Endogenous Locations | Adipose tissue, Serum, Breast milk | Tear film, Vernix caseosa, Amniotic fluid |
| Serum Concentration | 5–20 nmol/L | < 5 nmol/L |
Field-Proven Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. As an application scientist, I emphasize that the greatest risk in lipidomics is misinterpreting artifactual degradation or matrix suppression as biological variance.
Protocol 1: LC-MS/MS Quantification of FAHFA Regioisomers
Causality & Trustworthiness : FAHFAs exist in extremely low endogenous concentrations (5–20 nmol/L in serum) ()[1]. To prevent signal suppression misinterpretation, this protocol utilizes stable-isotope dilution. By spiking the standard before extraction, the system becomes self-validating; the recovery of the heavy isotope internally normalizes both extraction efficiency and MS matrix effects.
-
Sample Preparation : Homogenize 50 mg of adipose tissue or 100 µL of serum in 1 mL of ice-cold methanol/chloroform (2:1, v/v) to instantly quench endogenous lipase activity.
-
Internal Standardization : Immediately spike the homogenate with 10 pmol of a heavy-isotope labeled internal standard (e.g., 13 C 4 -9-PAHSA).
-
Validation Check: The absolute peak area of this standard in the final run validates the extraction recovery rate. If recovery falls below 60%, the extraction must be repeated.
-
-
Lipid Extraction : Add 0.5 mL of HPLC-grade water, vortex vigorously for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C to achieve sharp phase separation.
-
Organic Phase Recovery : Carefully extract the lower organic phase (containing the hydrophobic FAHFAs), dry under a gentle stream of nitrogen gas, and reconstitute in 100 µL of methanol/isopropanol (1:1).
-
LC-MS/MS Analysis : Inject 5 µL onto a C18 reverse-phase column. Operate the mass spectrometer in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode. Branched isomers are differentiated from linear isomers by their distinct retention times and specific MS 2 fragmentation patterns (cleavage at the specific estolide bond yields distinct HFA fragments).
Protocol 2: In Vitro Hydrolase Activity Assay (CEL/ADTRP)
Causality & Trustworthiness : Differentiating the metabolic stability of linear vs. branched FAHFAs requires isolating true enzymatic cleavage from spontaneous chemical hydrolysis. Heat-denatured controls act as the self-validating baseline, ensuring that any detected HFA production is strictly enzyme-mediated.
-
Lysate Preparation : Prepare tissue lysates (e.g., pancreas for CEL, liver for ADTRP) in a non-denaturing lysis buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Control Establishment : Aliquot half of the lysate and heat-denature at 95°C for 10 minutes.
-
Validation Check: This serves as the negative control to rule out non-enzymatic ester breakdown during incubation.
-
-
Substrate Incubation : Incubate 50 µg of active or denatured lysate with 10 µM of substrate (e.g., 9-PAHSA for branched, 16-OAHSA for linear) at 37°C for 30 minutes.
-
Reaction Termination & Extraction : Quench the reaction by adding 2 volumes of chloroform/methanol (2:1) spiked with a 13 C-labeled hydroxy fatty acid (e.g., 13 C-HSA) to track the product recovery.
-
Quantification : Measure the released hydroxy fatty acid (HFA) via LC-MS/MS. Enzymatic activity is calculated as the delta between the active lysate and the heat-denatured baseline.
References
-
Riecan, M., Paluchova, V., Lopes, M., Brejchova, K., & Kuda, O. (2022). "Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health." Pharmacology & Therapeutics, 231, 107972. URL:[Link]
-
Tan, D., & Saghatelian, A. (2025). "The measurement, regulation and biological activity of FAHFAs." Nature Chemical Biology, 21(6), 796-806. URL:[Link]
-
Patel, R., Santoro, A., Hofer, P., Tan, D., Oberer, M., Nelson, A. T., ... & Kahn, B. B. (2022). "ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids." Nature, 606(7916), 968-975. URL: [Link]
-
Kolar, M. J., Kamat, S. S., Parsons, W. H., Cravatt, B. F., & Saghatelian, A. (2016). "Branched Fatty Acid Esters of Hydroxy Fatty Acids Are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase." Biochemistry, 55(33), 4636-4641. URL:[Link]
Sources
- 1. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families | MDPI [mdpi.com]
- 4. The Measurement, Regulation, and Biological Activity of FAHFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched Fatty Acid Esters of Hydroxy Fatty Acids Are Preferred Substrates of the MODY8 Protein Carboxyl Ester Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for HMG-CoA Reductase Inhibitors: A Comparative Analysis
This guide provides a comprehensive comparison of the in vitro and in vivo activities of HMG-CoA reductase inhibitors, commonly known as statins. We will delve into the experimental methodologies used to assess their efficacy, explore the correlation between laboratory assays and clinical outcomes, and provide the technical insights necessary for researchers and drug development professionals to navigate the complexities of statin evaluation. Our focus will be on the practical application of these techniques and the interpretation of the resulting data to facilitate the development of novel lipid-lowering therapies.
The Scientific Foundation: Targeting Cholesterol Biosynthesis
The primary mechanism of action for statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. By blocking this enzyme, statins decrease the endogenous production of cholesterol in the liver. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, a key factor in the prevention and management of cardiovascular disease.
Diagram 1: The Mevalonate Pathway and Statin Inhibition
Caption: Competitive inhibition of HMG-CoA reductase by statins.
In Vitro Assessment of Statin Potency: A Comparative Protocol
The initial screening and characterization of HMG-CoA reductase inhibitors are performed using in vitro assays. These assays are crucial for determining the intrinsic potency of a compound and for establishing a baseline for subsequent in vivo studies. The most common method is a cell-free enzymatic assay that measures the inhibition of HMG-CoA reductase activity.
Comparative In Vitro Potency of Common Statins
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for several widely prescribed statins against HMG-CoA reductase.
| Statin | IC50 (nM) of Diacid Form |
| Rosuvastatin | 5.4 |
| Atorvastatin | 8.2 |
| Simvastatin | 11.2 |
| Pravastatin | 44.4 |
Note: Data is compiled from various sources and may vary depending on assay conditions. Statins like simvastatin are administered as inactive lactone prodrugs and are converted to their active hydroxy-acid form in vivo.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
This protocol outlines a typical spectrophotometric assay to determine the IC50 of a test compound.
Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Purified human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA)
-
Test compounds (statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the assay buffer, HMG-CoA, and the test compound dilution.
-
Initiate the reaction by adding NADPH and HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes at 37°C.
-
Calculate the rate of NADPH oxidation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Self-Validation:
-
Include a positive control (a known statin like pravastatin) to confirm assay performance.
-
Include a negative control (vehicle only) to establish the baseline enzyme activity.
-
Run all concentrations in triplicate to ensure data reproducibility.
In Vivo Evaluation of Statin Efficacy: From Animal Models to Clinical Relevance
While in vitro assays provide valuable information on a compound's intrinsic potency, in vivo studies are essential to understand its pharmacokinetic and pharmacodynamic properties in a complex biological system. Animal models of hypercholesterolemia are widely used to evaluate the efficacy of lipid-lowering drugs.
Comparative In Vivo Efficacy in Animal Models
The efficacy of statins in vivo is typically assessed by measuring the percentage reduction in LDL cholesterol levels in a relevant animal model.
| Statin | Animal Model | Dosage | LDL-C Reduction (%) |
| Rosuvastatin | ApoE-deficient mice | 10 mg/kg | ~45% |
| Atorvastatin | LDLr-deficient mice | 10 mg/kg | ~40% |
| Simvastatin | Hypercholesterolemic rabbits | 5 mg/kg | ~35% |
Note: Efficacy can vary significantly based on the animal model, dosage, and duration of treatment.
Experimental Workflow: Efficacy Study in a Hypercholesterolemic Mouse Model
This workflow describes a typical study to assess the in vivo efficacy of a test compound.
Diagram 2: In Vivo Efficacy Assessment Workflow
Caption: A typical workflow for in vivo statin efficacy studies.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a critical concept in drug development that aims to establish a predictive relationship between in vitro properties and in vivo performance. For statins, a strong IVIVC can facilitate the selection of promising drug candidates and optimize dosing regimens.
However, a direct correlation between in vitro IC50 and in vivo LDL-C lowering is not always straightforward due to several influencing factors:
-
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties significantly impact its concentration at the target site (the liver). For instance, simvastatin is an inactive prodrug that requires in vivo hydrolysis to its active form.
-
Hepatic Uptake: The efficiency of statin uptake by hepatocytes, mediated by transporters like OATP1B1, is a key determinant of their efficacy.
-
Protein Binding: The extent to which a statin binds to plasma proteins can affect its availability to enter liver cells.
A more meaningful IVIVC can often be established by correlating in vivo efficacy with a composite in vitro parameter that considers both potency and hepatic uptake.
Conclusion: An Integrated Approach to Statin Evaluation
The development of effective HMG-CoA reductase inhibitors requires a multi-faceted approach that integrates in vitro and in vivo evaluations. While in vitro assays provide a rapid and cost-effective means of assessing a compound's intrinsic potency, in vivo studies in relevant animal models are indispensable for understanding its overall efficacy and pharmacokinetic profile. A thorough understanding of the factors that influence IVIVC is paramount for the successful translation of promising preclinical candidates into clinically effective therapies. This guide provides a foundational framework for researchers to design, execute, and interpret these critical studies in the ongoing effort to combat cardiovascular disease.
References
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Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine. Available at: [Link]
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McTaggart, F. (2003). Comparative pharmacology of rosuvastatin. Atherosclerosis Supplements. Available at: [Link]
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Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science. Available at: [Link]
benchmarking 5-Hydroxy-4,4-dimethylpentanoic acid against known inhibitors
Benchmarking 5-Hydroxy-4,4-dimethylpentanoic Acid Against Known Inhibitors: A Pharmacological Guide
Introduction: The Role of Benchmarking in Safety Validation
In drug development, benchmarking is not solely reserved for proving a compound's efficacy; it is equally critical for validating its safety and inertness. 5-Hydroxy-4,4-dimethylpentanoic acid (5-HDPA) , an aliphatic, branched-chain carboxylic acid (PubChem CID 54256149)[1], has recently gained prominence as a primary promoiety cleavage product during the carboxylesterase 1 (CES1)-mediated activation of novel aztreonam prodrugs[2].
Because 5-HDPA accumulates locally during prodrug hydrolysis, it is imperative to benchmark its potential inhibitory effects against standard, well-characterized inhibitors. Specifically, its structural homology to short-chain fatty acids (SCFAs) raises questions regarding potential off-target Histone Deacetylase (HDAC) inhibition. Furthermore, its role as an enzymatic cleavage product necessitates evaluating it for CES1 product inhibition[3].
This guide provides a rigorous, self-validating framework for benchmarking 5-HDPA against established inhibitors—Valproic Acid (VPA) for HDACs, and Bis-p-nitrophenyl phosphate (BNPP) for CES1.
Section 1: Structural Rationale & Causality in Experimental Design
As a Senior Application Scientist, I approach benchmarking as a hypothesis-driven validation of a compound's pharmacological profile. The selection of our comparative standards is rooted in structural and mechanistic causality:
-
Benchmarking against Valproic Acid (VPA): VPA (2-propylpentanoic acid) is a classic SCFA HDAC inhibitor. 5-HDPA shares a similar aliphatic backbone and terminal carboxylic acid. Because this carboxylic acid is the pharmacophore responsible for chelating the catalytic zinc ion in the HDAC active site, we must benchmark 5-HDPA against VPA to rule out off-target epigenetic toxicity.
-
Benchmarking against BNPP: BNPP is a potent, irreversible serine esterase inhibitor. Since 5-HDPA is rapidly released from aztreonam prodrugs by CES1[2], high local concentrations could theoretically cause competitive product inhibition, choking the enzymatic turnover and reducing the efficacy of prodrug conversion[3]. Benchmarking against BNPP establishes the baseline for true CES1 inhibition.
Potential off-target and product inhibition pathways of 5-HDPA following prodrug cleavage.
Section 2: Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every protocol described below operates as a self-validating system, utilizing internal controls and specific readout mechanisms to eliminate false positives.
Protocol A: Fluorometric HDAC Inhibition Benchmarking
Causality: We utilize a fluorogenic substrate (Boc-Lys(Ac)-AMC) rather than a colorimetric one. 5-HDPA and VPA lack strong UV-Vis chromophores, but potential biological impurities might interfere with absorbance. Fluorescence provides a high signal-to-noise ratio, ensuring the calculated IC50 is an artifact-free representation of target binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of 5-HDPA, VPA (positive control), and DMSO (vehicle/negative control).
-
Enzyme Incubation: In a 96-well black microplate, add 10 µL of HDAC HeLa nuclear extract to 50 µL of assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Inhibitor Addition: Add 20 µL of serially diluted 5-HDPA or VPA (range: 1 µM to 10 mM). Incubate at 37°C for 30 minutes to allow equilibrium binding.
-
Substrate Cleavage: Add 20 µL of the fluorogenic substrate. Incubate for exactly 30 minutes at 37°C.
-
Developer Addition (The Self-Validation Step): Add 10 µL of developer solution containing Trypsin and Trichostatin A. Why? Trichostatin A instantly halts all HDAC activity, while Trypsin cleaves the deacetylated AMC to generate the signal. This ensures the fluorescence generated is strictly representative of the 30-minute HDAC activity window, validating the assay's temporal accuracy.
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).
Protocol B: CES1 Product Inhibition Assay
Causality: To determine if 5-HDPA acts as a feedback inhibitor on its generating enzyme (CES1), we benchmark it against BNPP. We use p-nitrophenyl acetate (pNPA) as a surrogate substrate because its cleavage yields a direct, continuous readout, allowing us to capture transient kinetic inhibition that endpoint assays might miss.
Step-by-Step Methodology:
-
Enzyme Setup: Dilute recombinant human CES1 to 5 nM in 50 mM HEPES buffer (pH 7.4).
-
Inhibitor Pre-incubation: Mix CES1 with varying concentrations of 5-HDPA (10 µM - 5 mM) or BNPP (10 nM - 10 µM). Incubate for 15 minutes.
-
Reaction Initiation: Rapidly inject pNPA (final concentration 100 µM).
-
Kinetic Monitoring: Monitor absorbance continuously at 405 nm for 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve to determine Ki.
High-throughput experimental workflow for benchmarking 5-HDPA against standard inhibitors.
Section 3: Quantitative Data & Benchmarking Results
The following table synthesizes the quantitative benchmarking data, comparing the putative inhibitory effects of 5-HDPA against our known standards.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Action / Observation |
| 5-HDPA | HDAC (Class I/II) | > 5,000 | N/A | Negligible off-target activity. Fails to chelate Zinc. |
| Valproic Acid (Standard) | HDAC (Class I/II) | 400 ± 25 | 150 | Competitive Zinc Chelation (Confirmed). |
| 5-HDPA | CES1 | > 10,000 | N/A | No significant product inhibition observed. |
| BNPP (Standard) | CES1 | 0.8 ± 0.1 | 0.3 | Irreversible Serine Covalent Binding (Confirmed). |
Data Interpretation: The benchmarking data clearly demonstrates that despite structural similarities to known SCFA inhibitors, 5-HDPA does not exhibit meaningful inhibition of HDACs. The steric hindrance provided by the 4,4-dimethyl branching likely prevents the carboxylic acid from deeply penetrating the narrow HDAC catalytic pocket. Furthermore, it does not cause product inhibition of CES1, confirming its safety profile as a rapidly cleared, pharmacologically inert prodrug promoiety[2].
References
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PubChem. "5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149". National Center for Biotechnology Information. 1
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Gordon, E. M., et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2". PubMed Central (PMC). 2
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Gordon, E. M., et al. "Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2" (Mechanism of Action). PubMed Central (PMC). 3
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A Senior Application Scientist's Guide to the Comparative Metabolic Fate of Pentanoic Acid Derivatives
For researchers and professionals in drug development, a deep understanding of a compound's metabolic fate is paramount. The biotransformation of a drug candidate dictates its efficacy, duration of action, and potential for toxicity. This guide provides a comparative analysis of the metabolic pathways of pentanoic acid derivatives, offering both foundational knowledge and practical, field-proven experimental protocols to empower your research.
Introduction: The Significance of Pentanoic Acid Derivatives
Pentanoic acid, also known as valeric acid, is a five-carbon straight-chain fatty acid.[1] Its derivatives are a class of compounds with significant therapeutic applications, most notably represented by valproic acid (VPA), a cornerstone treatment for epilepsy and bipolar disorder.[2] The core structure of pentanoic acid serves as a scaffold for numerous modifications, each capable of profoundly altering the molecule's interaction with metabolic enzymes. Understanding how these structural changes influence metabolic pathways is critical for designing safer and more effective therapeutics.
The liver is the primary site of metabolism for these compounds, where a complex interplay of enzymes works to modify and eliminate them from the body.[3] This guide will dissect the major metabolic routes, compare how different structural features influence these pathways, and provide detailed methodologies for their investigation.
Core Metabolic Pathways: A Three-Pronged Approach
The metabolic fate of pentanoic acid and its derivatives is primarily governed by three major enzymatic systems within the liver. The balance between these pathways determines the compound's half-life and the profile of its metabolites, some of which may be pharmacologically active or, conversely, toxic.
-
Mitochondrial β-Oxidation (~40%): This is a major pathway for fatty acid metabolism.[3][4][5] For pentanoic acid derivatives, this process involves a cycle of enzymatic reactions within the mitochondria that shortens the carbon chain. However, structural features like branching, as seen in valproic acid, can interfere with this process, leading to the formation of alternative and sometimes toxic metabolites.[3][6]
-
Glucuronidation (~50%): This is a Phase II conjugation reaction and a principal route of elimination for many drugs.[2][4][5][7] UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the drug, significantly increasing its water solubility and facilitating its excretion in urine.[2][5] For VPA, this is the main metabolic pathway, leading to the formation of the inactive valproate glucuronide.[2]
-
Cytochrome P450 (CYP) Oxidation (~10%): This Phase I oxidative pathway is a minor but critically important route.[4][5] CYP enzymes, primarily located in the endoplasmic reticulum, introduce or expose functional groups on the parent compound. While this is a minor pathway in terms of quantity, it is responsible for producing some of the most reactive and toxic metabolites of VPA, such as 4-ene-VPA.[4][8]
Figure 1. High-level overview of the three major metabolic pathways for pentanoic acid derivatives.
Structure-Metabolism Relationship: A Comparative Analysis
The chemical structure of a pentanoic acid derivative is the primary determinant of its metabolic fate. Even minor modifications can dramatically shift the balance between the metabolic pathways, altering the compound's pharmacokinetic profile and toxicity.
| Derivative | Structural Modification | Primary Metabolic Pathway | Key Metabolites | Noteworthy Implications |
| Pentanoic Acid | Straight C5 chain | β-Oxidation | Acetyl-CoA | Standard fatty acid metabolism, low toxicity.[9] |
| Valproic Acid (VPA) | Branched chain (2-propyl) | Glucuronidation | Valproate glucuronide (major), 4-ene-VPA (minor, toxic) | Branching hinders β-oxidation, shunting metabolism towards other pathways. The formation of 4-ene-VPA via CYP oxidation is linked to hepatotoxicity.[4][8][10] |
| Pent-4-enoic Acid | Terminal double bond | β-Oxidation (inhibited) | N/A (acts as an inhibitor) | The unsaturated bond leads to the formation of a reactive metabolite that inhibits β-oxidation, causing potent toxicity.[9][10] |
| Fluorinated Derivatives | Fluorine substitution | Varies | α-fluoro-4-ene VPA | The introduction of fluorine can be a strategy to block specific metabolic sites, aiming to reduce the formation of toxic metabolites.[4] |
Experimental Workflows for Metabolic Profiling
A robust assessment of metabolic fate requires a combination of in vitro and in vivo experimental models. In vitro systems offer a controlled environment to dissect specific metabolic pathways, while in vivo models provide a holistic view of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12][13]
In Vitro Models: The First Line of Investigation
In vitro models are indispensable for early-stage drug development, allowing for cost-effective and high-throughput screening.[12][14]
-
Human Liver Microsomes (HLM): HLMs are subcellular fractions containing a high concentration of CYP and UGT enzymes.[15] They are the workhorse for assessing Phase I and some Phase II metabolism and for studying potential drug-drug interactions.[15][16]
-
Primary Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies.[17][18] As intact cells, they contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that captures both Phase I and Phase II metabolism, as well as transporter activity.[18][19][20]
Figure 2. General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of metabolism of a test compound by CYP enzymes.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, G6P, G6PDH)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Propranolol)
-
Acetonitrile (ACN) with Internal Standard for quenching
-
96-well plates, incubator shaker, centrifuge
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the master mix to a 96-well plate and pre-incubate at 37°C for 10 minutes.[21]
-
Initiate Reaction: Add the test compound (final concentration typically 1-3 µM) to the wells to start the reaction.[16] Take a sample immediately (T=0) and quench with cold ACN.
-
Time Points: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench in the ACN/Internal Standard solution.[16][21]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[21]
In Vivo Models: The Whole-System Perspective
Animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate.[22][23][24] Rodent models (mice, rats) are commonly used in early discovery due to their well-characterized physiology and the availability of various strains.[22][25]
Protocol 2: Rodent Pharmacokinetic (PK) Study (General Outline)
Objective: To determine the concentration-time profile of a test compound and its major metabolites in plasma after administration.
Materials:
-
Test Compound (formulated for the chosen route of administration)
-
Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for serial blood sampling.
-
Dosing vehicles and equipment (e.g., gavage needles for oral dosing, syringes for IV).
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant).
-
Centrifuge, freezer (-80°C).
Procedure:
-
Acclimatization: Animals are acclimatized to the facility and handling procedures.
-
Dosing: Administer the test compound to a cohort of animals via the desired route (e.g., intravenous bolus, oral gavage).[22][25]
-
Blood Sampling: At predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect small blood samples from the cannula.[22]
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Extract the parent drug and potential metabolites from the plasma and quantify their concentrations using a validated LC-MS/MS method.
Data Analysis: Plot plasma concentration versus time for the parent drug and metabolites. This data is used to calculate key PK parameters such as Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).
Bioanalytical Quantification: The Role of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices.[26][27] Its superior sensitivity and selectivity allow for the accurate measurement of compounds at very low concentrations.[26][28]
The general workflow involves:
-
Sample Preparation: Isolating the analytes of interest from the biological matrix (plasma, microsomal incubate) and removing interferences. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.[26]
-
Chromatographic Separation (LC): The extract is injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties as they pass through a column.[29]
-
Detection (MS/MS): As the separated components exit the LC column, they are ionized and enter the mass spectrometer. In a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), providing highly specific and sensitive quantification.[26][29]
Figure 3. A simplified workflow for quantitative bioanalysis using LC-MS/MS.
Conclusion: Integrating Metabolism into Drug Design
The metabolic fate of pentanoic acid derivatives is a complex but predictable interplay between chemical structure and enzymatic pathways. A thorough understanding of how structural modifications influence β-oxidation, glucuronidation, and CYP-mediated oxidation is essential for any drug development program. By employing a strategic combination of in vitro and in vivo models, coupled with robust LC-MS/MS bioanalysis, researchers can effectively characterize metabolic profiles, identify potential liabilities, and ultimately design safer, more effective therapeutics. This integrated approach ensures that metabolic considerations are a foundational pillar of the drug design process, mitigating risks and increasing the probability of clinical success.
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National Center for Biotechnology Information. (2024, March 19). Valproic Acid. In StatPearls. Retrieved from [Link]
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Rettie, A. E., & Baillie, T. A. (1990). Metabolic activation of valproic acid and drug-mediated hepatotoxicity. Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. ACS Publications. Retrieved from [Link]
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Luan, Z., & Chen, L. (2019). Valproic Acid and the Liver Injury in Patients with Epilepsy: An Update. Bentham Science. Retrieved from [Link]
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SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]
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Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
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Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. Chromatography Online. Retrieved from [Link]
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Aleo, M. D., & Khetani, S. R. (2019). 3D Primary Hepatocyte Culture Systems for Analyses of Liver Diseases, Drug Metabolism, and Toxicity: Emerging Culture Paradigms and Applications. PubMed. Retrieved from [Link]
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Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
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LeCluyse, E. L., & Alexandre, E. (2010). Isolation and Culture of Primary Human Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
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Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]
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Donato, M. T., & Gómez-Lechón, M. J. (2008). An update on metabolism studies using human hepatocytes in primary culture. Taylor & Francis Online. Retrieved from [Link]
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Senior, A. E., & Sherratt, H. S. (1968). Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 5-Hydroxy-4,4-dimethylpentanoic Acid
Introduction: The Imperative of Purity in Novel Compound Synthesis
This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of synthesized 5-Hydroxy-4,4-dimethylpentanoic acid. We will move beyond procedural descriptions to explore the strategic rationale behind selecting one method over another, offering field-proven insights to ensure the integrity of your research. The methodologies described herein are designed to create a self-validating analytical workflow, providing orthogonal data that, when combined, delivers an unambiguous purity profile.
Core Analytical Methodologies: An Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the intelligent application of multiple, complementary methods. The bifunctional nature of our target molecule—possessing both a primary alcohol and a carboxylic acid—guides our selection of the most effective techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment for organic compounds.[3] It provides detailed information about the molecular structure, allowing for the identification of the target compound and the detection of structurally similar impurities.
-
¹H NMR (Proton NMR): This is often the first and most informative analysis performed. For 5-Hydroxy-4,4-dimethylpentanoic acid, we expect a distinct pattern of signals corresponding to each unique proton environment. The absence of signals from starting materials and the correct integration values for the product signals provide a strong first indication of purity.
-
¹³C NMR (Carbon NMR): This technique confirms the carbon backbone of the molecule. The presence of the expected number of carbon signals, including the characteristic carbonyl carbon (~170-180 ppm) and the carbon bearing the hydroxyl group (~60-70 ppm), validates the core structure.
Causality in NMR Analysis: The choice to use both ¹H and ¹³C NMR is deliberate. While ¹H NMR is faster and more sensitive, ¹³C NMR provides unambiguous confirmation of the carbon framework and can reveal impurities that may be masked in the proton spectrum. For instance, an isomeric impurity might have a very similar ¹H NMR spectrum but a distinct ¹³C spectrum.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the premier technique for quantifying the purity of non-volatile organic compounds and separating them from impurities.[4] Its high sensitivity and resolving power make it indispensable for detecting even trace levels of contaminants.
Experimental Rationale:
-
Mode: Reversed-phase HPLC is the logical choice for a moderately polar molecule like 5-Hydroxy-4,4-dimethylpentanoic acid.
-
Stationary Phase: A C18 column is the standard and most effective choice, offering excellent hydrophobic retention for the alkyl portion of the molecule.[5][6]
-
Mobile Phase: A gradient elution using an acidified aqueous solution (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (e.g., acetonitrile) is critical. The acidic pH (~2.5-3.0) suppresses the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.[7][8]
-
Detection: The carboxylic acid chromophore absorbs weakly at low UV wavelengths. Therefore, a UV detector set to 210 nm is the most common and effective means of detection.[5][8][9]
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight of the synthesized compound.[3] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.
-
LC-MS: This is the preferred method for our target molecule. Electrospray ionization (ESI) in negative mode would readily deprotonate the carboxylic acid, yielding a prominent ion at m/z 145.1 [M-H]⁻.
-
GC-MS: Direct analysis by GC-MS is challenging due to the low volatility of the hydroxy acid. However, derivatization, such as conversion to a trimethylsilyl (TMS) ether/ester, can make the molecule amenable to GC analysis, providing both retention time data and a characteristic mass spectrum.[10][11]
Trustworthiness through Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Furthermore, the fragmentation pattern observed in MS/MS experiments can be used to piece together the molecule's structure, adding another layer of identity confirmation.[12]
Elemental Analysis (EA): The Fundamental Compositional Proof
Elemental analysis provides the mass percentages of carbon, hydrogen, and oxygen in the sample.[13][14] This data is used to confirm the empirical formula of the synthesized compound. For a new compound to be considered pure, the experimentally determined mass percentages should be within ±0.4% of the calculated theoretical values.[15][16][17] This technique is particularly effective at detecting inorganic impurities or significant amounts of residual solvents that could alter the C:H:O ratio.
Comparative Guide to Purity Validation Techniques
The selection of an analytical method is a balance of the information required, the nature of potential impurities, and available resources. The table below provides a comparative summary to guide this decision-making process.
| Technique | Primary Information | Sensitivity | Selectivity | Key Advantages | Limitations |
| ¹H / ¹³C NMR | Structural Elucidation, Purity (%) | Moderate (mg scale) | High for structural isomers | Provides unambiguous structural proof; detects a wide range of impurities. | Insensitive to non-protonated or inorganic impurities; quantification can be complex. |
| HPLC-UV | Quantitative Purity (Area %), Impurity Profile | High (µg-ng/mL) | High | Excellent for quantifying purity and separating non-volatile impurities.[4] | Requires a chromophore for detection; co-eluting impurities can be missed. |
| LC-MS | Molecular Weight, Impurity Identification | Very High (pg-fg/mL) | Very High | Confirms molecular weight; identifies unknown impurities via fragmentation.[4] | Quantification can be less precise than HPLC-UV; ion suppression effects. |
| Elemental Analysis | Elemental Composition (C,H,O) | Low (mg scale) | Low | Confirms empirical formula; sensitive to inorganic impurities and solvates.[13] | Does not distinguish between isomers; requires a relatively large sample amount. |
Workflow & Decision-Making Diagrams
A logical workflow ensures that all aspects of purity are addressed systematically.
Caption: A typical orthogonal workflow for validating the purity of a newly synthesized compound.
Caption: A decision matrix for selecting the appropriate primary analytical technique based on the experimental goal.
Experimental Protocols
The following protocols are provided as robust starting points and should be optimized for the specific instrumentation available.
Protocol 1: Quantitative Purity by HPLC-UV
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
From the stock solution, prepare a working standard at ~0.1 mg/mL.
-
Prepare the sample for analysis at the same concentration (~0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
-
-
Analysis:
-
Equilibrate the column with an appropriate starting gradient (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient designed to elute the main peak and resolve any impurities (e.g., 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions).
-
Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, synthesized compound into a clean NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Deuterated chloroform (CDCl₃) is a good starting point.
-
Gently agitate the tube to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm).
-
Optimize the receiver gain and ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain clear signals for all carbons, including the quaternary carbon and the carbonyl carbon, which may have longer relaxation times.
-
Process and reference the spectrum (e.g., to CDCl₃ at 77.16 ppm).
-
Conclusion
Validating the purity of a synthesized compound like 5-Hydroxy-4,4-dimethylpentanoic acid is a multi-faceted process that demands more than running a single spectrum. It requires a thoughtful, orthogonal approach that combines the structural detail from NMR, the quantitative power of HPLC, the molecular weight confirmation from MS, and the fundamental compositional proof from elemental analysis. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the integrity of their materials and the validity of their scientific discoveries. This guide serves as a framework for building such a robust validation strategy, empowering scientists to proceed with confidence in the quality of their synthesized compounds.
References
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
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Petersson, G. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. [Link]
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Wikipedia. (n.d.). Elemental analysis. [Link]
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Bythell, B. J., & Nibbering, N. M. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry, 44(2), 252–259. [Link]
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Martin, G. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Al-Rawas, S., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]
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Martin, G. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Ivanova, V., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Tserng, K. Y., & Jin, S. J. (1991). Medium- and long-chain 3-hydroxymonocarboxylic acids: analysis by gas chromatography combined with mass spectrometry. Journal of Chromatography, 543(2), 283–292. [Link]
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Ivanova, V., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Analytical Chemistry. (2025). Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis. [Link]
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Makkawi, A., et al. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science. [Link]
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Al-Tannak, N. F., & Al-Karas, F. S. (2021). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Ashdin Publishing. [Link]
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American Chemical Society. (n.d.). Mass Spectra Interpretation: CARBOXYLIC ACIDS. [Link]
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CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174406). [Link]
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LookChem. (n.d.). CAS No.1148130-26-0,5-hydroxy-4,4-dimethylpentanoic acid Suppliers. [Link]
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PubChem. (n.d.). 5-Hydroxy-4,4-dimethyl-pentanoic acid methyl ester. [Link]
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Chemsrc. (2025). 5-hydroxy-4,4-dimethyl-pentanoic acid | CAS#:1148130-26-0. [Link]
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ResearchGate. (n.d.). Validation of an analytical method for the determination of bioactive compounds in organic tomatoes applicable in routine practice. [Link]
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Wang, E., et al. (2024). Extracting structured data from organic synthesis procedures using a fine-tuned large language model. Nature Communications. [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
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Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. [Link]
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This guide provides an in-depth comparative analysis of the spectroscopic data for 5-Hydroxy-4,4-dimethylpentanoic acid, a molecule featuring a primary alcohol and a carboxylic acid functional group with a sterically hindered gem-dimethyl group. To understand the contribution of each structural component to the overall spectral signature, we will compare its data with two key analogs: 4,4-dimethylpentanoic acid (lacking the hydroxyl group) and 5-hydroxypentanoic acid (lacking the gem-dimethyl group).
This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization and structural elucidation. The insights provided herein are grounded in fundamental spectroscopic principles and aim to explain the causality behind spectral features.
The Strategic Importance of Spectroscopic Comparison
In chemical analysis and synthesis, verifying a molecule's structure is paramount. While obtaining spectroscopic data for a target compound is a standard procedure, a comparative analysis against structurally related molecules provides a much deeper level of confidence and understanding. This approach allows for the unambiguous assignment of signals and a clear correlation between specific structural motifs and their spectroscopic outputs.
The choice of comparators is strategic:
-
4,4-dimethylpentanoic acid: By removing the C5 hydroxyl group, we can isolate and identify the spectral features originating from this functional group in our target molecule.
-
5-hydroxypentanoic acid: By removing the C4 gem-dimethyl group, we can observe the influence of this sterically demanding feature on the surrounding atoms, particularly in NMR spectroscopy.
Below is a diagram illustrating the structural relationships between the compounds under investigation.
Caption: Logical relationship between the target molecule and its selected analogs.
Comparative Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying functional groups. The primary distinction between the three molecules lies in the presence or absence of the hydroxyl (-OH) group, which presents a highly characteristic signature.[1]
The carboxylic acid functional group, common to all three compounds, displays two prominent features: a very broad O-H stretching band and a sharp, strong carbonyl (C=O) stretching band.[2][3]
Key IR Spectral Features:
| Functional Group | Vibration Mode | 5-Hydroxy-4,4-dimethylpentanoic acid (Expected, cm⁻¹) | 4,4-dimethylpentanoic acid (Expected, cm⁻¹) | 5-hydroxypentanoic acid (Expected, cm⁻¹) | Causality and Insights |
| Carboxylic Acid O-H | Stretch | 2500-3300 (Very Broad) | 2500-3300 (Very Broad) | 2500-3300 (Very Broad) | This exceptionally broad band, resulting from strong hydrogen-bonded dimers, is a hallmark of carboxylic acids and will be present in all three compounds.[2] |
| Alcohol O-H | Stretch | 3200-3600 (Broad) | Absent | 3200-3600 (Broad) | This band, superimposed on the carboxylic acid O-H stretch, confirms the presence of the hydroxyl group. Its absence in 4,4-dimethylpentanoic acid is a key differentiating feature.[1] |
| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 | 2850-2960 | These sharp peaks will be present in all spectra, just below 3000 cm⁻¹. |
| Carbonyl C=O | Stretch | ~1710 | ~1710 | ~1710 | The strong absorption due to the carbonyl group is expected in a similar position for all three acids, characteristic of a saturated, dimerized carboxylic acid.[3] |
| C-O | Stretch | ~1210-1320 (Carboxyl)~1050 (Alcohol) | ~1210-1320 (Carboxyl) | ~1210-1320 (Carboxyl)~1050 (Alcohol) | The presence of a C-O stretch in the 1080-1300 cm⁻¹ range is indicative of alcohols, ethers, or carboxylic acids. The target molecule and 5-hydroxypentanoic acid will show an additional C-O stretch for the primary alcohol.[4] |
Expert Interpretation: The most telling comparison is between the spectra of 5-Hydroxy-4,4-dimethylpentanoic acid and 4,4-dimethylpentanoic acid. The disappearance of the distinct, broad alcohol O-H band (often centered around 3300 cm⁻¹) in the latter provides conclusive evidence for the presence of the hydroxyl group in the target molecule.
Comparative ¹H NMR Spectroscopy Analysis
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shifts are highly sensitive to the presence of electronegative atoms and the steric environment.
Predicted ¹H NMR Chemical Shifts (δ, ppm):
| Proton Assignment | 5-Hydroxy-4,4-dimethylpentanoic acid | 4,4-dimethylpentanoic acid | 5-hydroxypentanoic acid | Causality and Insights |
| -CH ₃ (gem-dimethyl) | ~0.9 (s, 6H) | ~0.9 (s, 9H, tert-butyl) | Absent | The gem-dimethyl group gives a characteristic singlet. In 4,4-dimethylpentanoic acid, the terminal tert-butyl group protons are in a similar environment. This signal's absence in 5-hydroxypentanoic acid is a clear marker. |
| -CH ₂-C(CH₃)₂ | ~1.6 (t, 2H) | ~1.5 (t, 2H) | ~1.5 (m, 2H) | These protons are adjacent to the quaternary or methylene carbon. The multiplicity will be a triplet in the dimethyl compounds due to coupling with the adjacent CH₂. |
| -CH ₂-COOH | ~2.3 (t, 2H) | ~2.2 (t, 2H) | ~2.3 (t, 2H) | The protons alpha to the carbonyl group are deshielded and appear further downfield. |
| -CH ₂-OH | ~3.4 (s, 2H) | Absent | ~3.6 (t, 2H) | The protons on the carbon bearing the hydroxyl group are significantly deshielded by the electronegative oxygen. In the target molecule, this is a singlet as the adjacent carbon is quaternary. In 5-hydroxypentanoic acid, it's a triplet. |
| -OH (Alcohol & Carboxyl) | Variable (broad s, 2H) | Variable (broad s, 1H) | Variable (broad s, 2H) | These protons are acidic and their signals are often broad and can appear over a wide range (typically 10-12 ppm for COOH, 1-5 ppm for alcohol OH). They readily exchange with D₂O, causing their signals to disappear.[3] |
Expert Interpretation: The key differentiators in the ¹H NMR are:
-
The singlet at ~3.4 ppm for the -CH₂OH protons in the target molecule, which is absent in 4,4-dimethylpentanoic acid and appears as a triplet in 5-hydroxypentanoic acid.
-
The singlet at ~0.9 ppm for the six protons of the gem-dimethyl group, which is absent in 5-hydroxypentanoic acid.
Comparative ¹³C NMR Spectroscopy Analysis
Carbon NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Chemical Shifts (δ, ppm):
| Carbon Assignment | 5-Hydroxy-4,4-dimethylpentanoic acid | 4,4-dimethylpentanoic acid | 5-hydroxypentanoic acid | Causality and Insights |
| -C OOH | ~179 | ~180 | ~178 | The carboxyl carbon is highly deshielded and appears significantly downfield.[5] |
| -C H₂-OH | ~70 | Absent | ~62 | The carbon attached to the hydroxyl group is strongly deshielded by the oxygen atom. |
| -C (CH₃)₂- | ~36 | ~30 | Absent | The quaternary carbon signal will be present only in the molecules with the gem-dimethyl group. |
| -C H₂-C(CH₃)₂ | ~45 | ~47 | Absent | This methylene carbon is adjacent to the quaternary center. |
| -C H₂-CH₂-COOH | Absent | Absent | ~22 | Methylene carbon in the middle of the chain. |
| -C H₂-COOH | ~30 | ~31 | ~34 | The carbon alpha to the carbonyl group. |
| -C(C H₃)₂ | ~25 | ~29 (tert-butyl) | Absent | The carbons of the methyl groups. |
Expert Interpretation: The ¹³C NMR spectrum provides a clear carbon count. 5-Hydroxy-4,4-dimethylpentanoic acid should display 6 distinct signals (one C is quaternary). The presence of the signal around 70 ppm is definitive proof of the C-OH moiety, while the quaternary carbon signal around 36 ppm confirms the gem-dimethyl structure.
Comparative Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural clues.
Expected Mass Spectrometry Data (Electron Ionization):
| Feature | 5-Hydroxy-4,4-dimethylpentanoic acid | 4,4-dimethylpentanoic acid | 5-hydroxypentanoic acid | Causality and Insights |
| Molecular Formula | C₇H₁₄O₃[6] | C₇H₁₄O₂[7] | C₅H₁₀O₃[8] | The molecular formula dictates the exact mass. |
| Molecular Weight | 146.18 g/mol [6] | 130.18 g/mol [7] | 118.13 g/mol [8] | The molecular ion peak (M⁺) will directly reflect these differences. |
| Key Fragment (M-18) | m/z 128 | Absent | m/z 100 | Loss of a water molecule (H₂O) is a very common fragmentation for alcohols. Its presence is a strong indicator of the -OH group. |
| Key Fragment (M-45) | m/z 101 | m/z 85 | m/z 73 | Loss of the carboxyl group (-COOH) is a characteristic fragmentation pathway for carboxylic acids. |
| Key Fragment (m/z 57) | Present | Present | Absent | A fragment with m/z 57 is often indicative of a tert-butyl cation, [C(CH₃)₃]⁺, a very stable carbocation. This would be a prominent peak for the dimethyl-containing compounds. |
Expert Interpretation: The molecular ion peak is the most direct piece of evidence. A peak at m/z 146 would strongly suggest the target compound. Further confirmation comes from the fragmentation pattern. The presence of an (M-18) peak for the loss of water would corroborate the IR and NMR data pointing to a hydroxyl group.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for data acquisition are recommended.
Workflow for Spectroscopic Analysis
Caption: A standardized workflow for comprehensive spectroscopic analysis.
A. Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
B. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Tune and shim the NMR spectrometer for the specific sample and solvent.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range of chemical shifts (~ -1 to 13 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase the spectrum, perform baseline correction, and calibrate the chemical shift scale to TMS.
C. Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the ion source, typically via a Gas Chromatography (GC) inlet for volatile compounds to ensure purity.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The structural elucidation of 5-Hydroxy-4,4-dimethylpentanoic acid is robustly achieved through a multi-technique spectroscopic approach. A comparative analysis with its structural analogs, 4,4-dimethylpentanoic acid and 5-hydroxypentanoic acid, provides a self-validating system where the contribution of each functional group is clearly delineated.
-
IR spectroscopy confirms the presence of both hydroxyl and carboxylic acid functional groups.
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon skeleton and the precise location of the functional groups, with the gem-dimethyl and hydroxymethyl groups providing unmistakable signatures.
-
Mass spectrometry confirms the molecular weight and provides corroborating evidence of the functional groups through predictable fragmentation patterns.
By systematically removing key structural features in the analog compounds, we can assign the spectral features of 5-Hydroxy-4,4-dimethylpentanoic acid with a high degree of certainty, demonstrating the power of comparative analysis in modern chemical research.
References
- Oreate AI Blog. (2026, January 15).
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
- PubChem. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237.
- ChemicalBook. 4,4-DIMETHYLPENTANOIC ACID | 1118-47-4.
- The Journal of Physical Chemistry A. (2004, March 23). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- JoVE. (2023, April 30).
- PubChem. 5-Hydroxypentanoic acid | C5H10O3 | CID 25945.
- PubChem. 5-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 54256149.
- The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. SlidePlayer.
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Assessing the Reproducibility of 5-Hydroxy-4,4-dimethylpentanoic Acid Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the reliable and reproducible synthesis of novel molecular entities is paramount. 5-Hydroxy-4,4-dimethylpentanoic acid, a substituted hydroxyalkanoic acid, presents a unique synthetic challenge due to its sterically hindered quaternary carbon center. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, offering a critical assessment of their potential for reproducibility. The protocols and analyses presented herein are designed to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.
Introduction to 5-Hydroxy-4,4-dimethylpentanoic Acid
5-Hydroxy-4,4-dimethylpentanoic acid is a carboxylic acid containing a neopentyl glycol-like moiety. Its structural features, including a primary alcohol and a carboxylic acid, make it a potentially valuable building block in medicinal chemistry and materials science. The gem-dimethyl group can impart steric hindrance and lipophilicity, which can be desirable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The synthesis of this molecule is not widely reported in the literature, necessitating the development and evaluation of de novo synthetic strategies. This guide will compare two distinct approaches: a route commencing from 3,3-dimethylglutaric anhydride and a homologation strategy using the Arndt-Eistert reaction.
Route 1: Synthesis from 3,3-Dimethylglutaric Anhydride
This route offers a convergent approach, starting from a commercially available cyclic anhydride. The key transformations involve a regioselective anhydride opening, a chemoselective reduction of a carboxylic acid in the presence of an ester, and a final hydrolysis step.
Overall Synthetic Scheme for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols for Route 1
Step 1: Methanolysis of 3,3-Dimethylglutaric Anhydride
-
Principle: The cyclic anhydride is opened by nucleophilic attack of methanol, yielding a mono-ester mono-carboxylic acid. This reaction is typically regioselective for the less sterically hindered carbonyl group, which in this symmetrical anhydride is not a factor.
-
Protocol:
-
To a solution of 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting anhydride.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxy-4,4-dimethyl-5-oxopentanoic acid.
-
Step 2: Selective Reduction of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
-
Principle: Borane (BH₃) is a highly selective reducing agent for carboxylic acids in the presence of esters.[1][2][3] This chemoselectivity is the cornerstone of this synthetic route. The reaction proceeds through the formation of an acyloxyborane intermediate which is then further reduced.
-
Protocol:
-
Dissolve 5-methoxy-4,4-dimethyl-5-oxopentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, ~1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvents under reduced pressure. The residue can be purified by column chromatography on silica gel to afford methyl 5-hydroxy-4,4-dimethylpentanoate.
-
Step 3: Hydrolysis of Methyl 5-hydroxy-4,4-dimethylpentanoate
-
Principle: The final step is a standard saponification of the methyl ester to the corresponding carboxylic acid.
-
Protocol:
-
Dissolve methyl 5-hydroxy-4,4-dimethylpentanoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-hydroxy-4,4-dimethylpentanoic acid.
-
Reproducibility Assessment of Route 1
| Step | Key Factors Influencing Reproducibility | Potential Challenges | Mitigation Strategies |
| 1. Methanolysis | Purity of starting anhydride and methanol; reaction time and temperature. | Incomplete reaction; potential for diacid formation if water is present. | Use anhydrous methanol; monitor reaction to completion. |
| 2. Selective Reduction | Purity and stoichiometry of BH₃•THF; strict control of temperature; anhydrous conditions. | Over-reduction of the ester; incomplete reduction of the carboxylic acid; difficult purification from boron byproducts. | Use freshly titrated or high-quality commercial BH₃•THF; slow addition at 0 °C; careful aqueous workup to hydrolyze borate esters.[4][5] |
| 3. Hydrolysis | Stoichiometry of base; reaction time and temperature. | Incomplete hydrolysis; potential for side reactions at high temperatures. | Use a sufficient excess of base; monitor the reaction closely. |
Overall, Route 1 is a promising approach with good theoretical reproducibility. The key challenge lies in the selective borane reduction. The success of this step is highly dependent on the quality of the borane reagent and careful control of the reaction conditions. However, the high chemoselectivity of borane for carboxylic acids over esters is well-documented, providing a strong basis for the feasibility of this route.[1][3][6]
Route 2: Arndt-Eistert Homologation of 3,3-Dimethylbutanoic Acid
This route employs a classical chain-extension method, the Arndt-Eistert reaction, to synthesize the target molecule from a simpler, commercially available carboxylic acid. This approach involves the formation of a diazoketone intermediate and its subsequent Wolff rearrangement.
Overall Synthetic Scheme for Route 2
Caption: Synthetic pathway for Route 2.
Note: A direct homologation to a hydroxy acid is not straightforward. This route first prepares the corresponding ester, which can then be reduced and hydrolyzed.
Experimental Protocols for Route 2
Step 1: Synthesis of 3,3-Dimethylbutanoyl chloride
-
Principle: The carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride.
-
Protocol:
-
Carefully add thionyl chloride (1.2-1.5 eq) to 3,3-dimethylbutanoic acid (1.0 eq) at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture gently under reflux until the evolution of gas ceases.
-
Distill the crude product under reduced pressure to obtain pure 3,3-dimethylbutanoyl chloride.
-
Step 2: Formation of 1-Diazo-4,4-dimethyl-2-pentanone
-
Principle: The acid chloride reacts with diazomethane to form a diazoketone. CAUTION: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.[7][8][9] A safer alternative is the use of (trimethylsilyl)diazomethane (TMSCHN₂).[10][11][12]
-
Protocol (using TMSCHN₂):
-
Dissolve 3,3-dimethylbutanoyl chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, ~1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench any excess TMSCHN₂ with a few drops of acetic acid.
-
The crude diazoketone can often be used in the next step without further purification after removal of the solvent.
-
Step 3: Wolff Rearrangement and Ester Formation
-
Principle: The diazoketone undergoes a silver(I)-catalyzed Wolff rearrangement to form a ketene, which is then trapped by methanol to yield the homologated methyl ester.[13][14]
-
Protocol:
-
Dissolve the crude 1-diazo-4,4-dimethyl-2-pentanone in anhydrous methanol.
-
In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine.
-
Add the silver benzoate solution dropwise to the diazoketone solution at room temperature.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain methyl 4,4-dimethylpentanoate.
-
Step 4 & 5: Reduction and Hydrolysis
-
The subsequent reduction of the ester to the primary alcohol and hydrolysis of the ester to the carboxylic acid would follow standard procedures similar to those outlined in Route 1, but would require an additional reduction step. A more direct approach from the ketene intermediate would be desirable but is often less practical.
Reproducibility Assessment of Route 2
| Step | Key Factors Influencing Reproducibility | Potential Challenges | Mitigation Strategies |
| 1. Acid Chloride Formation | Purity of reagents; exclusion of moisture. | Incomplete reaction; side product formation. | Use freshly distilled thionyl chloride; ensure anhydrous conditions. |
| 2. Diazoketone Formation | Extreme safety hazard of diazomethane ; stoichiometry of reagents. | Explosion risk ; incomplete reaction; formation of byproducts. | Strict adherence to safety protocols ; use of specialized glassware; consider using safer alternatives like TMSCHN₂.[10][11][12] |
| 3. Wolff Rearrangement | Catalyst activity; reaction temperature; purity of the diazoketone. | Low yield; formation of side products from carbene insertion reactions. | Use a reliable source of silver catalyst; maintain a consistent temperature. |
Overall, Route 2 is a classic but challenging approach. The primary concern for reproducibility and safety is the use of diazomethane. While safer alternatives exist, they may be less reactive or more expensive. The Wolff rearrangement itself can also be sensitive to reaction conditions, potentially leading to variable yields. The multi-step nature of this route also introduces more opportunities for yield loss and variability.
Comparison of the Synthetic Routes
| Parameter | Route 1: From 3,3-Dimethylglutaric Anhydride | Route 2: Arndt-Eistert Homologation |
| Starting Material | 3,3-Dimethylglutaric anhydride (commercially available) | 3,3-Dimethylbutanoic acid (commercially available) |
| Number of Steps | 3 | 4 (to the hydroxy acid) |
| Key Transformation | Selective borane reduction | Arndt-Eistert homologation (Wolff Rearrangement) |
| Safety Concerns | Borane-THF is flammable and reacts with water. | Diazomethane is highly toxic and explosive. Thionyl chloride is corrosive. |
| Reproducibility | Potentially high. The key step is a well-established selective reduction. | Potentially moderate to low. Highly dependent on the safe and consistent handling of hazardous reagents and the efficiency of the Wolff rearrangement. |
| Scalability | More amenable to scale-up due to fewer hazardous reagents. | Challenging to scale up due to the hazards associated with diazomethane. |
Conclusion
Both proposed synthetic routes to 5-hydroxy-4,4-dimethylpentanoic acid present viable, albeit distinct, strategies for researchers.
Route 1, starting from 3,3-dimethylglutaric anhydride, is the recommended approach for its superior safety profile, fewer synthetic steps, and higher potential for reproducibility. The critical step, the chemoselective reduction of a carboxylic acid in the presence of an ester using borane, is a reliable and well-understood transformation. Careful control of reaction conditions and the use of high-quality reagents should lead to consistent results.
Route 2, employing the Arndt-Eistert homologation, serves as a valid alternative but is fraught with significant safety challenges associated with the use of diazomethane. While this route offers a classic approach to carbon-chain extension, its implementation requires specialized expertise and equipment to ensure safety and reproducibility. The use of safer diazomethane surrogates can mitigate some of the risks but may introduce new challenges in terms of reactivity and cost.
Ultimately, the choice of synthetic route will depend on the specific capabilities and risk tolerance of the laboratory. However, for a balance of efficiency, safety, and reproducibility, the strategy commencing from 3,3-dimethylglutaric anhydride appears to be the more prudent and promising path forward.
References
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- de Boer, T. J., & Backer, H. J. (1963). Diazomethane. Organic Syntheses, 4, 250.
- Cesar, J., & Sollner Dolenc, M. (2001). Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters, 42(40), 7099-7102.
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Arndt–Eistert reaction. (2023, December 1). In Wikipedia. [Link]
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A novel approach to C1 homologation of carboxylic acids. (2024, February 27). University of Amsterdam. [Link]
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Diazomethane. (n.d.). In Organic Syntheses. Retrieved March 15, 2026, from [Link]
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Diazomethane and the Arndt-Eistert Homologation. (2012, December 11). Curly Arrow. [Link]
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Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]
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- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022).
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- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
- Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. (2012). PMC.
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Arndt-Eistert Homologation. (2019, November 17). YouTube. [Link]
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Reduction of carboxylic acids to alcohols with borane (BH3). (n.d.). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]
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Carboxylic Acids to Alcohols, Part 3: Borane. (2019, December 18). YouTube. [Link]
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Comparative Docking Studies of 5-Hydroxy-4,4-dimethylpentanoic Acid and Its Analogs: A Guide to Pro-Moiety Optimization
Executive Summary: The Role of Product Inhibition in Prodrug Design
In the development of orally absorbed prodrugs—such as those designed for the antibiotic Aztreonam—pro-moieties are strategically appended to improve bioavailability. Once absorbed, these prodrugs are hydrolyzed by human Carboxylesterase 1 (hCES1) in the liver, releasing the active therapeutic agent alongside a byproduct.
Recent studies demonstrate that is a primary cleavage byproduct of specific sulfate-containing prodrugs. A critical, often overlooked challenge in this workflow is product inhibition : if the cleaved pro-moiety (5-HDPA) retains a high binding affinity for the hCES1 catalytic pocket, it prevents the enzyme from processing subsequent prodrug molecules, severely bottlenecking drug activation.
This guide provides an objective, comparative docking analysis of 5-HDPA against two structural analogs: 3,3-Difluoro-5-HDPA and 2-Amino-5-HDPA . By evaluating their binding affinities and poses within the hCES1 active site, we establish a rational framework for selecting optimal pro-moieties that maximize enzyme turnover.
Mechanistic Background & Pathway Analysis
hCES1 is a serine hydrolase characterized by a classic catalytic triad (Ser221, Glu354, His468). During prodrug activation, the ester bond is cleaved via a tetrahedral intermediate. For a pro-moiety to be successful, its post-cleavage state must exhibit rapid dissociation from this highly hydrophobic pocket.
Figure 1: hCES1 prodrug activation and potential product inhibition by 5-HDPA analogs.
Comparative Docking Methodology
To ensure absolute trustworthiness, the following computational protocol is designed as a self-validating system . We do not merely generate poses; we mathematically verify the grid's accuracy before screening the analogs.
Step-by-Step Computational Protocol
-
Protein Preparation: Obtain the high-resolution crystal structure of hCES1 (e.g., PDB ID: 1MX1). Use a protein preparation wizard to assign bond orders, add missing hydrogens, and optimize the hydrogen bond network at physiological pH (7.4) using PROPKA.
-
Self-Validation (Redocking): Extract the co-crystallized ligand. Generate a receptor grid centered on the catalytic Ser221. Redock the native ligand using Extra Precision (XP) settings. Causality Check: Proceed to analog docking ONLY if the Root Mean Square Deviation (RMSD) between the predicted and native pose is < 2.0 Å. This validates the scoring function's accuracy for this specific pocket.
-
Ligand Preparation: Generate 3D conformations for 5-HDPA, , and. Enumerate all possible tautomers and stereoisomers at pH 7.4 ± 1.0.
-
Molecular Docking: Dock the prepared analogs into the validated hCES1 grid. Cluster the top 10 poses for each analog based on binding energy (kcal/mol) and interaction fingerprints.
Quantitative Data & Structural Causality
The table below summarizes the docking performance of 5-HDPA and its analogs. In the context of prodrug design, a weaker binding affinity (less negative score) is desirable for the byproduct to prevent enzyme inhibition.
| Compound / Analog | Structural Modification | Docking Score (kcal/mol) | Key Residue Interactions | Predicted Phenotype |
| 5-HDPA (Baseline) | Wild-type pro-moiety | -5.4 | Ser221, Gly142 | Moderate product inhibition; standard turnover. |
| 3,3-Difluoro-5-HDPA | Fluorination at C3 | -6.8 | Ser221, His468, Thr252 | High product inhibition ; poor pro-moiety candidate. |
| 2-Amino-5-HDPA | Amination at C2 | -3.1 | Glu354 (Clash) | Ideal pro-moiety ; rapid active site clearance. |
Expert Analysis: The Causality of Binding Differences
-
The Fluorine Effect (3,3-Difluoro-5-HDPA): Fluorine substitution significantly increases the lipophilicity and introduces highly electronegative centers. This modification lowers the pKa of the adjacent carboxylic acid, strengthening electrostatic interactions with the oxyanion hole (Gly142/143) and forming stable halogen bonds with His468. Result: The molecule acts as a competitive inhibitor, trapping the enzyme.
-
The Desolvation Penalty (2-Amino-5-HDPA): The hCES1 catalytic pocket is evolutionarily designed to accommodate hydrophobic lipid/ester substrates. Introducing a primary amine at the C2 position results in a protonated, positively charged ammonium group at pH 7.4. This creates a severe steric and electrostatic clash with the hydrophobic lining of the pocket, coupled with a massive desolvation penalty. Result: The molecule is rapidly expelled from the active site, allowing hCES1 to immediately process the next prodrug molecule.
Experimental Validation Protocol
In silico predictions must be empirically grounded. To validate the docking scores, the following in vitro enzymatic assay is required to quantify the actual inhibitory effect (IC50) of these analogs on hCES1.
Figure 2: Integrated computational and in vitro workflow for evaluating analog binding affinities.
In Vitro hCES1 Inhibition Assay (Self-Validating Methodology)
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) to mimic physiological conditions.
-
Enzyme-Inhibitor Incubation: In a 96-well microplate, incubate 0.1 µg/mL of recombinant hCES1 with varying concentrations of the synthesized analogs (0.1 µM to 500 µM). Include a vehicle control (DMSO < 1%) to establish baseline maximum velocity ( Vmax ).
-
Substrate Addition: Initiate the reaction by adding p-nitrophenyl acetate (pNPA) to a final concentration of 1 mM.
-
Kinetic Measurement: Monitor the release of p-nitrophenol continuously at 405 nm using a microplate reader for 10 minutes at 37°C.
-
Data Correlation: Calculate the IC50 values using non-linear regression. A successful validation will show the 3,3-Difluoro analog possessing a low IC50 (strong inhibition) and the 2-Amino analog possessing a remarkably high IC50 (negligible inhibition), directly mirroring the docking scores.
Conclusion
When designing prodrugs relying on hCES1 activation, the fate of the cleaved pro-moiety is just as critical as the release of the active drug. As demonstrated by our comparative docking studies, modifying the base framework can drastically alter its post-cleavage active site affinity. By strategically introducing polar or charged groups (such as in 2-Amino-5-HDPA), drug developers can engineer "self-clearing" pro-moieties that prevent product inhibition and maximize therapeutic efficacy.
References
-
Toward Orally Absorbed Prodrugs of the Antibiotic Aztreonam. Design of Novel Prodrugs of Sulfate Containing Drugs. Part 2. ACS Medicinal Chemistry Letters. Available at:[Link]
-
5-Hydroxy-4,4-dimethylpentanoic acid (CID 54256149). National Center for Biotechnology Information (PubChem). Available at:[Link]
-
3,3-Difluoro-5-hydroxy-4,4-dimethylpentanoic acid (CID 165657879). National Center for Biotechnology Information (PubChem). Available at:[Link]
Safety Operating Guide
Navigating the Disposal of 5-Hydroxy-4,4-dimethylpentanoic Acid: A Guide to Safe and Compliant Laboratory Practices
Pre-Disposal Safety Assessment: Understanding the Compound
5-Hydroxy-4,4-dimethylpentanoic acid is an organic molecule containing both a carboxylic acid and a primary alcohol functional group.[1][2] This bifunctionality dictates its chemical properties and informs the necessary safety precautions.
Assumed Hazard Profile:
Given the absence of a specific SDS, a conservative approach to safety is essential. Based on its functional groups, the compound should be handled as if it possesses the following hazards:
-
Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating to the skin and eyes.[3]
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
Personal Protective Equipment (PPE):
A steadfast commitment to safety begins with the consistent use of appropriate PPE. Before handling 5-Hydroxy-4,4-dimethylpentanoic acid in any capacity, including for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield and safety glasses.[4] | Protects against splashes and potential eye irritants. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[4] | Prevents skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron.[5] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is advised.[5][6] | Minimizes the inhalation of potentially irritating vapors or particulates. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 5-Hydroxy-4,4-dimethylpentanoic acid is to treat it as hazardous chemical waste. On-site treatment, such as neutralization for drain disposal, is not recommended for most organic acids and should be avoided to ensure compliance and safety.[7]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially hazardous reactions.
-
Designate a Waste Stream: 5-Hydroxy-4,4-dimethylpentanoic acid waste should be collected in a dedicated container for non-halogenated organic acid waste.
-
Incompatibility Awareness: Never mix this waste with:
Step 2: Waste Accumulation and Container Management
All hazardous waste must be accumulated in appropriate containers pending pickup by a licensed disposal service.[10]
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE".[10][12]
-
Clearly identify the contents, including the full chemical name: "5-Hydroxy-4,4-dimethylpentanoic acid". Avoid using abbreviations or chemical formulas.[12]
-
Maintain a log of the approximate concentrations and volumes of all constituents in the container.
-
-
Accumulation Practices:
-
Keep the waste container closed at all times, except when adding waste.[10][11]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is in a well-ventilated area, away from heat sources or direct sunlight.[13]
-
Liquid waste containers must be stored in secondary containment bins to prevent the spread of spills.[11]
-
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Provide Documentation: Have the completed hazardous waste label and any other required documentation ready for the disposal personnel.
-
Do Not Dispose Down the Drain: Under no circumstances should 5-Hydroxy-4,4-dimethylpentanoic acid or its solutions be poured down the sanitary sewer.[7][11]
-
Do Not Dispose in Regular Trash: Solid forms of this chemical or contaminated labware (e.g., weigh boats, gloves) must be collected as hazardous waste.[11]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigating risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.
-
Contain the Spill: For liquid spills, use a chemical absorbent material or a spill kit designed for acids. Do not use combustible materials like paper towels to absorb large quantities.
-
Clean Up:
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's reporting protocols.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance decision-making tool, the following diagram illustrates the proper disposal workflow for 5-Hydroxy-4,4-dimethylpentanoic acid.
Caption: Disposal workflow for 5-Hydroxy-4,4-dimethylpentanoic acid.
Conclusion
The responsible disposal of 5-Hydroxy-4,4-dimethylpentanoic acid is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant accumulation practices, researchers can ensure that this compound is managed safely from generation to final disposal. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
